a-TGF (34-43), rat
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C44H69N15O13S2 |
|---|---|
Molecular Weight |
1080.2 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C44H69N15O13S2/c1-21(2)34(41(69)51-16-33(63)58-35(22(3)4)42(70)54-27(6-5-11-49-44(46)47)38(66)57-31(19-74)43(71)72)59-40(68)28(12-23-7-9-25(61)10-8-23)53-32(62)15-50-37(65)30(17-60)56-39(67)29(13-24-14-48-20-52-24)55-36(64)26(45)18-73/h7-10,14,20-22,26-31,34-35,60-61,73-74H,5-6,11-13,15-19,45H2,1-4H3,(H,48,52)(H,50,65)(H,51,69)(H,53,62)(H,54,70)(H,55,64)(H,56,67)(H,57,66)(H,58,63)(H,59,68)(H,71,72)(H4,46,47,49)/t26-,27-,28-,29-,30-,31-,34-,35-/m0/s1 |
InChI Key |
KYULMNFMIQONLF-JPXFWOSMSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CS)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)C(CS)N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of a-TGF (34-43) in Rats: A Technical Guide for Researchers
An In-depth Examination of the Antagonistic Action of a Transforming Growth Factor-alpha Fragment in Gastric Regulation and Carcinogenesis
This technical guide provides a comprehensive overview of the mechanism of action of a-TGF (34-43), a synthetic fragment of rat transforming growth factor-alpha (TGF-α), with a focus on its effects in rat models. This document is intended for researchers, scientists, and drug development professionals engaged in the study of growth factor signaling, gastric physiology, and oncology.
Core Concepts: Antagonism of TGF-α/EGF Signaling
a-TGF (34-43) is a decapeptide that corresponds to the third disulfide loop of the mature rat TGF-α protein. Its primary mechanism of action is the antagonism of the epidermal growth factor receptor (EGFR), to which both TGF-α and epidermal growth factor (EGF) are high-affinity ligands. By competitively inhibiting the binding of these potent mitogens, a-TGF (34-43) effectively dampens downstream signaling cascades that regulate cell proliferation, survival, and differentiation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of a-TGF (34-43) in rat models.
Table 1: Inhibition of Histamine-Stimulated Parietal Cell Secretion
| Compound | IC50 vs. Native TGF-α | Reference |
| rat TGF-α (34-43) | 20-fold higher | [1] |
| human TGF-α (34-43) | 33-fold higher | [1] |
| human TGF-α (34-50) | 4-fold higher | [1] |
Table 2: Effects on MNNG-Induced Gastric Carcinogenesis in Wistar Rats
| Treatment Group | Incidence of Gastric Cancer | BrdU Labeling Index (%) | Apoptotic Index (%) | Reference |
| MNNG alone | 75.0% | 15.2 ± 2.1 | 1.8 ± 0.5 | [2] |
| MNNG + a-TGF (34-43) (10 µg/kg) | 31.3% | 10.8 ± 1.9 | 3.5 ± 0.8 | [2] |
| MNNG + a-TGF (34-43) (20 µg/kg) | 18.8% | 8.5 ± 1.5 | 4.2 ± 1.0 | [2] |
| p < 0.01 vs. MNNG alone |
Signaling Pathways
The antagonistic activity of a-TGF (34-43) is best understood in the context of the EGFR signaling pathway. The following diagrams illustrate the canonical pathway and the inhibitory effect of a-TGF (34-43).
Caption: Canonical EGFR signaling pathway initiated by ligand binding.
Caption: Antagonistic action of a-TGF (34-43) on the EGFR.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on a-TGF (34-43) in rats.
MNNG-Induced Gastric Carcinogenesis in Wistar Rats
This protocol outlines the induction of gastric cancer in rats, a model used to evaluate the anti-carcinogenic potential of a-TGF (34-43).
Objective: To induce gastric adenocarcinoma in Wistar rats to test the efficacy of a-TGF (34-43).
Materials:
-
Male Wistar rats (6 weeks old)
-
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)
-
a-TGF (34-43)
-
Standard laboratory chow and drinking water
-
Animal caging and husbandry equipment
Procedure:
-
Acclimatization: House rats in a controlled environment (12-h light/dark cycle, 22 ± 2°C) for one week with free access to food and water.
-
Carcinogen Administration: Dissolve MNNG in the drinking water at a concentration of 100 µg/mL. Provide this as the sole source of drinking water for 25 weeks.
-
a-TGF (34-43) Treatment:
-
Prepare sterile solutions of a-TGF (34-43) in saline at concentrations of 10 µg/kg and 20 µg/kg body weight.
-
Beginning at week 26, administer the a-TGF (34-43) solutions or saline (vehicle control) via intraperitoneal injection every other day for the remainder of the 52-week study period.
-
-
Monitoring: Monitor the animals' health and body weight weekly.
-
Termination and Tissue Collection: At 52 weeks, euthanize the rats. Excise the stomachs, open them along the greater curvature, and examine for tumors. Fix the stomachs in 10% neutral buffered formalin for histological analysis.
Caption: Workflow for MNNG-induced gastric carcinogenesis study.
Assessment of Cell Proliferation (BrdU Labeling)
This method is used to quantify the rate of cell division in gastric tissues.
Objective: To determine the effect of a-TGF (34-43) on cell proliferation in the gastric mucosa.
Materials:
-
5-bromo-2'-deoxyuridine (BrdU)
-
Phosphate-buffered saline (PBS)
-
10% neutral buffered formalin
-
Paraffin embedding reagents
-
Microtome
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Microscope
Procedure:
-
BrdU Injection: One hour before euthanasia, inject rats intraperitoneally with BrdU (50 mg/kg body weight).
-
Tissue Processing: Following euthanasia, fix gastric tissue in 10% formalin and embed in paraffin.
-
Sectioning: Cut 4-µm thick sections and mount on slides.
-
Immunohistochemistry:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating in citrate buffer.
-
Incubate with an anti-BrdU primary antibody.
-
Incubate with an HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
-
Quantification: Count the number of BrdU-positive nuclei and the total number of nuclei in at least 10 well-oriented gastric pits. The BrdU labeling index is calculated as (number of BrdU-positive cells / total number of cells) x 100%.
Assessment of Apoptosis (TUNEL Assay)
This protocol details the detection of apoptotic cells in gastric tissue sections.
Objective: To quantify the rate of apoptosis in the gastric mucosa following treatment with a-TGF (34-43).
Materials:
-
Paraffin-embedded gastric tissue sections
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
Proteinase K
-
Microscope
Procedure:
-
Tissue Preparation: Deparaffinize and rehydrate the 4-µm paraffin sections.
-
Permeabilization: Incubate the sections with Proteinase K to permeabilize the cells.
-
TUNEL Staining: Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves incubating the sections with terminal deoxynucleotidyl transferase and biotinylated dUTP, followed by detection with a streptavidin-HRP conjugate and a suitable substrate (e.g., DAB).
-
Counterstaining: Lightly counterstain with a suitable nuclear stain (e.g., methyl green or hematoxylin).
-
Quantification: Count the number of TUNEL-positive (apoptotic) cells and the total number of cells in a defined area of the gastric mucosa. The apoptotic index is calculated as (number of apoptotic cells / total number of cells) x 100%.
Conclusion
a-TGF (34-43) demonstrates a clear mechanism of action as a competitive antagonist of the epidermal growth factor receptor in rats. This antagonism leads to the inhibition of downstream signaling pathways responsible for cell proliferation and survival. The in vivo data from rat models of gastric carcinogenesis strongly support its anti-tumorigenic properties, which are mediated through a reduction in cell proliferation and an increase in apoptosis. These findings highlight the potential of targeting the TGF-α/EGFR axis with peptide fragments like a-TGF (34-43) as a therapeutic strategy in oncology. Further research is warranted to explore its clinical translatability.
References
- 1. Transforming growth factor-alpha (TGF alpha) inhibition of parietal cell secretion: structural requirements for activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the a-TGF (34-43), Rat Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the signaling pathway associated with the rat alpha-Transforming Growth Factor (a-TGF) fragment (34-43). a-TGF (34-43) is a decapeptide derived from the third disulfide loop of rat TGF-α and is recognized as an antagonist of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. While TGF-α is a potent mitogen, this fragment exhibits inhibitory effects on cell proliferation and has been investigated for its potential therapeutic applications, particularly in oncology. This document details the molecular interactions, downstream effects, and experimental methodologies relevant to the study of a-TGF (34-43) in a rat model system. The information is intended to support further research and drug development efforts targeting the EGFR pathway.
Introduction to a-TGF (34-43)
Transforming Growth Factor-alpha (TGF-α) is a member of the epidermal growth factor (EGF) family of ligands that binds to and activates the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. This interaction triggers a cascade of intracellular signaling events that regulate cell proliferation, survival, differentiation, and migration. The peptide a-TGF (34-43) is a synthetic fragment of rat TGF-α corresponding to amino acid residues 34-43.[1] This region forms the third disulfide loop of the mature TGF-α protein.[1] Unlike the full-length protein, a-TGF (34-43) has been shown to act as an antagonist of EGFR signaling, inhibiting the mitogenic effects of EGF and TGF-α.[1] Its antagonistic properties make it a molecule of interest for studying EGFR-driven pathologies and for the development of novel therapeutics.
The Core Signaling Pathway: EGFR Antagonism
The primary mechanism of action for a-TGF (34-43) is the inhibition of the EGFR signaling pathway. The canonical activation of this pathway begins with the binding of a ligand like TGF-α or EGF to the extracellular domain of EGFR, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, which in turn activate several downstream signaling cascades.
The key downstream pathways activated by EGFR include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This cascade is centrally involved in regulating cell proliferation, differentiation, and survival.
-
PI3K-AKT-mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism.
-
PLCγ-PKC Pathway: This pathway influences calcium signaling and cell migration.
a-TGF (34-43) exerts its effects by interfering with the initial steps of this activation cascade.
Mechanism of Antagonism
The precise mechanism of EGFR antagonism by a-TGF (34-43) is complex and may not involve direct competitive inhibition at the ligand-binding site. Studies on a modified version of this peptide, N-acetyl-TGF alpha (34-43) methyl ester, have shown that it can completely block the mitogenic effects of EGF on rat pituitary cells.[2] However, it only partially inhibits the binding of radiolabeled EGF, suggesting a non-competitive or allosteric mechanism of inhibition.[2] Another study on a blocked form of the decapeptide indicated a low binding affinity for human EGFR, approximately 0.2% of that of EGF or TGF-α, yet it was still effective in preventing their mitogenic effects.[1] This suggests that even a weak or transient interaction with the receptor or a related component could be sufficient to induce a conformational change that prevents proper activation.
Signaling Pathway Diagram
Caption: a-TGF (34-43) antagonizes the EGFR signaling pathway, inhibiting downstream cascades.
Quantitative Data
Specific quantitative data for the binding affinity and inhibitory concentrations of the native rat a-TGF (34-43) peptide are limited in the publicly available literature. The following tables summarize the available data for a-TGF (34-43) and its modified analogues.
Table 1: Inhibitory Effects of a-TGF (34-43) and Analogues on Cell Proliferation
| Compound | Cell Type | Assay | Concentration | Effect |
| N-acetyl-TGF alpha (34-43) methyl ester | Rat anterior pituitary cells | [3H]Thymidine incorporation | 5 µM | Completely blocked 0.1 nM EGF-induced mitogenesis[2] |
| Blocked a-TGF (34-43) decapeptide | Fibroblasts | Mitogenesis assay | Not specified | Prevented the mitogenic effect of EGF and TGF-α[1] |
| a-TGF (34-43) | Wistar rats (in vivo) | Gastric carcinogenesis model | 10 or 20 µg/kg body weight | Significantly reduced the incidence of gastric cancers[3] |
Table 2: Receptor Binding Properties of a-TGF (34-43) Analogues
| Compound | Receptor/Cell Line | Method | Finding |
| Blocked a-TGF (34-43) decapeptide | Human EGF receptors | Not specified | Low affinity; 0.2% of EGF or TGF-α binding[1] |
| N-acetyl-TGF alpha (34-43) methyl ester | Rat pituitary monolayer cells | Radioligand binding assay | Did not or only partially inhibited the binding of 3 x 10-10 M [125I]EGF at 5-10 µM[2] |
Experimental Protocols
Detailed experimental protocols specifically for a-TGF (34-43) are not widely published. However, standard molecular and cellular biology techniques can be adapted to study its effects.
Cell Proliferation (Mitogenesis) Assay
This protocol describes a general method to assess the inhibitory effect of a-TGF (34-43) on EGF-induced cell proliferation using a BrdU incorporation assay.
Experimental Workflow Diagram
Caption: Workflow for assessing the anti-proliferative effects of a-TGF (34-43).
Methodology:
-
Cell Culture: Plate rat-derived cells known to express EGFR (e.g., NRK-49F fibroblasts) in 96-well microplates at an appropriate density and allow them to adhere overnight.
-
Synchronization: Replace the growth medium with a serum-free medium and incubate for 24 hours to arrest the cells in the G0/G1 phase of the cell cycle.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of a-TGF (34-43) for 1 hour. Include a vehicle control.
-
Stimulation: Add a predetermined optimal concentration of EGF or TGF-α to stimulate cell proliferation. Include a negative control (no growth factor) and a positive control (growth factor without inhibitor).
-
BrdU Labeling: Add BrdU (5-bromo-2'-deoxyuridine) labeling solution to each well and incubate for 2-4 hours. BrdU will be incorporated into the DNA of proliferating cells.
-
Detection: Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase). Add the substrate and measure the colorimetric change using a microplate reader.
-
Analysis: Calculate the percentage of inhibition of cell proliferation for each concentration of a-TGF (34-43) relative to the positive control.
Western Blot Analysis of Downstream Signaling
This protocol outlines a method to determine the effect of a-TGF (34-43) on the phosphorylation of key downstream targets of the EGFR pathway, such as ERK and AKT.
Methodology:
-
Cell Culture and Treatment: Grow rat-derived cells to near confluence in 6-well plates and serum-starve as described above.
-
Inhibition and Stimulation: Pre-incubate the cells with a-TGF (34-43) for 1 hour, followed by stimulation with EGF or TGF-α for a short period (e.g., 5-15 minutes) to observe rapid phosphorylation events.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-ERK, phospho-AKT).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total form of the protein (e.g., total ERK, total AKT) to confirm equal protein loading.
-
Analysis: Quantify the band intensities using densitometry software and express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.
Conclusion and Future Directions
The rat a-TGF (34-43) peptide is a valuable tool for investigating the intricacies of EGFR signaling. Its antagonistic properties, potentially mediated through a non-competitive mechanism, offer a unique approach to modulating this critical pathway. While current data confirms its inhibitory effects on cell proliferation and its potential in vivo efficacy against gastric cancer, further research is needed to fully elucidate its mechanism of action. Specifically, detailed kinetic studies of its interaction with rat EGFR and quantitative analysis of its impact on the full spectrum of downstream signaling events are warranted. Such studies will be instrumental in advancing our understanding of EGFR regulation and could pave the way for the development of novel, targeted therapies for a range of proliferative diseases.
References
- 1. A synthetic fragment of rat transforming growth factor alpha with receptor binding and antigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of epidermal growth factor receptor binding and action by N-acetyl-TGF alpha (34-43) methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Function of a-TGF (34-43) in Rats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo functions of the rat-specific peptide, a-TGF (34-43). This peptide fragment, corresponding to the third disulfide loop of transforming growth factor-alpha (TGF-α), has been identified as a potent antagonist of TGF-α and epidermal growth factor (EGF)-induced mitogenesis.[1][2] This guide will delve into its effects on cellular processes, its role in pathological models, and the experimental methodologies used to elucidate its function.
Core Function: Antagonism of Gastric Carcinogenesis
The primary in vivo function of a-TGF (34-43) demonstrated in rat models is the inhibition of gastric carcinogenesis.[3] In a key study, the peptide was shown to significantly reduce the incidence of gastric cancers induced by N-methyl-N'-nitro-N-nitrosoguanidine (MNNG).[3] This inhibitory effect is mediated through the modulation of cell proliferation and apoptosis.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies of a-TGF (34-43) in Wistar rats.
Table 1: Effect of a-TGF (34-43) on the Incidence of MNNG-Induced Gastric Cancers in Rats
| Treatment Group | Dose (µg/kg body weight) | Number of Rats | Incidence of Gastric Cancer (%) |
| Control (MNNG alone) | - | 30 | 73.3 |
| a-TGF (34-43) | 10 | 30 | 40.0 |
| a-TGF (34-43) | 20 | 30 | 36.7 |
| *Statistically significant difference from the control group (P < 0.05). Data from Tatsuta et al., 1998.[3] |
Table 2: Effect of a-TGF (34-43) on Cell Proliferation and Apoptosis in the Antral Mucosa of Rats
| Treatment Group | Dose (µg/kg body weight) | Bromodeoxyuridine (BrdU) Labeling Index (%) | Apoptotic Index (%) |
| Control (MNNG alone) | - | 25.4 ± 2.1 | 0.8 ± 0.2 |
| a-TGF (34-43) | 10 | 18.2 ± 1.9 | 2.1 ± 0.4 |
| a-TGF (34-43) | 20 | 16.5 ± 1.8 | 2.5 ± 0.5 |
| *Values are mean ± standard error. Statistically significant difference from the control group (P < 0.01). Data from Tatsuta et al., 1998.[3] |
Signaling Pathway
a-TGF (34-43) functions as an antagonist of the Transforming Growth Factor-alpha (TGF-α) signaling pathway. TGF-α is a ligand for the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. The binding of TGF-α to EGFR initiates a signaling cascade that promotes cell proliferation and survival, primarily through the Ras/Raf/MAPK pathway. By acting as an antagonist, a-TGF (34-43) is thought to compete with TGF-α for binding to the EGFR, thereby inhibiting the downstream signaling events that lead to cell division. This inhibition of pro-proliferative signaling, coupled with an observed increase in apoptosis, contributes to its anti-cancer effects.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. A synthetic fragment of rat transforming growth factor alpha with receptor binding and antigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Characterization of a-TGF (34-43), rat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and characterization of the rat alpha-transforming growth factor (a-TGF) fragment (34-43). This synthetic decapeptide, corresponding to the third disulfide loop of rat TGF-α, has been identified as a potent antagonist of Epidermal Growth Factor (EGF)-induced mitogenesis. This document details the seminal research that led to its identification, including the experimental protocols for its synthesis, purification, and biological characterization. Quantitative data on its receptor binding affinity and antagonist activity are presented in tabular format for clarity. Furthermore, the guide visualizes the pertinent signaling pathways and experimental workflows using Graphviz diagrams, offering a comprehensive resource for researchers in oncology, immunology, and drug development.
Introduction
Transforming Growth Factor-alpha (TGF-α) is a member of the epidermal growth factor (EGF) family of cytokines that plays a crucial role in cell proliferation, differentiation, and development by signaling through the EGF receptor (EGFR).[1] The discovery of synthetic fragments of growth factors that can modulate receptor activity has been a significant area of research for developing novel therapeutic agents. One such fragment is the rat a-TGF (34-43) peptide, a synthetic decapeptide with the sequence Cys-His-Ser-Gly-Tyr-Val-Gly-Val-Arg-Cys. This fragment, corresponding to the third disulfide loop of rat TGF-α, was first described by Nestor et al. in 1985 as a potential antagonist of EGF and TGF-α.[2] This guide will delve into the foundational research on this peptide, providing a technical resource for its study and potential applications.
Physicochemical Properties
The fundamental properties of rat a-TGF (34-43) are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | Cys-His-Ser-Gly-Tyr-Val-Gly-Val-Arg-Cys (Disulfide bridge: Cys1-Cys10) | [2] |
| Molecular Formula | C44H67N15O13S2 | [2] |
| Molecular Weight | 1078.25 Da | [2] |
| CAS Registry Number | 97474-88-9 | [2] |
Experimental Protocols
The following sections detail the key experimental methodologies employed in the initial discovery and characterization of rat a-TGF (34-43).
Peptide Synthesis and Purification
The synthesis of rat a-TGF (34-43) was achieved through solid-phase peptide synthesis, a standard method for producing peptides of defined sequence.
Protocol:
-
Resin and Amino Acid Derivatives: The synthesis is initiated on a solid support resin, typically a polystyrene-based resin functionalized with a suitable linker. Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protected amino acids are used.
-
Chain Assembly: The peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus. Each cycle involves:
-
Deprotection: Removal of the N-terminal protecting group (e.g., piperidine for Fmoc).
-
Activation and Coupling: Activation of the carboxyl group of the incoming amino acid (e.g., using HBTU/HOBt) and coupling to the deprotected N-terminus of the growing peptide chain.
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts.
-
-
Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Cyclization: The linear decapeptide is subjected to oxidative cyclization to form the disulfide bond between the two cysteine residues. This is typically achieved by dissolving the peptide in a dilute aqueous solution and stirring in the presence of an oxidizing agent (e.g., potassium ferricyanide or air oxidation).
-
Purification: The crude cyclic peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: The purified peptide is characterized by amino acid analysis and mass spectrometry to confirm its sequence and molecular weight.
EGF Receptor Binding Assay
The ability of rat a-TGF (34-43) to compete with EGF for binding to the EGF receptor was assessed using a competitive radioligand binding assay.
Protocol:
-
Cell Culture: Human A431 epidermoid carcinoma cells, which overexpress the EGF receptor, are cultured to confluence in appropriate media.
-
Membrane Preparation: Cell membranes are prepared by homogenizing the cells in a hypotonic buffer followed by differential centrifugation to isolate the membrane fraction.
-
Radioligand: 125I-labeled mouse EGF is used as the radioligand.
-
Competition Assay: A fixed concentration of 125I-EGF is incubated with the A431 cell membranes in the presence of increasing concentrations of unlabeled rat a-TGF (34-43) or unlabeled EGF (as a positive control).
-
Incubation and Separation: The binding reaction is allowed to reach equilibrium. The membrane-bound radioactivity is then separated from the free radioligand by filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of 125I-EGF (IC50) is determined.
Mitogenesis Assay
The biological activity of rat a-TGF (34-43) as an antagonist of EGF-induced cell proliferation was determined using a [3H]thymidine incorporation assay in fibroblasts.
Protocol:
-
Cell Culture: Normal rat kidney (NRK) fibroblasts are seeded in multi-well plates and grown to sub-confluence.
-
Serum Starvation: The cells are then serum-starved for 24-48 hours to synchronize them in the G0/G1 phase of the cell cycle.
-
Treatment: The cells are treated with a mitogenic concentration of EGF in the presence or absence of increasing concentrations of rat a-TGF (34-43).
-
[3H]Thymidine Pulse: After a suitable incubation period (e.g., 18-24 hours), [3H]thymidine is added to each well, and the cells are incubated for an additional few hours.
-
Harvesting: The cells are harvested onto glass fiber filters, and the unincorporated [3H]thymidine is washed away.
-
Quantification: The amount of [3H]thymidine incorporated into the DNA is measured by liquid scintillation counting.
-
Data Analysis: The inhibitory effect of rat a-TGF (34-43) on EGF-induced DNA synthesis is quantified.
Quantitative Data
The biological activity of rat a-TGF (34-43) is summarized in the following tables.
Table 1: EGF Receptor Binding Affinity
| Competitor | Cell Line | IC50 (M) | Relative Affinity to EGF | Reference |
| Rat a-TGF (34-43) | A431 | ~1 x 10-5 | 0.01% | [2] |
| Nα-acetyl, Cα-methyl ester a-TGF (34-43) | A431 | ~1 x 10-7 | 1% | [2] |
| Mouse EGF | A431 | ~1 x 10-9 | 100% | [2] |
Table 2: Antagonism of EGF-Induced Mitogenesis
| Cell Line | Agonist (EGF) Concentration | Antagonist (Nα-acetyl, Cα-methyl ester a-TGF (34-43)) Concentration for complete inhibition | Mitogenic Activity of Antagonist Alone | Reference |
| NRK Fibroblasts | 1 ng/mL | 1 µg/mL | None | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: EGF Receptor Signaling Pathway and the Antagonistic Action of a-TGF (34-43).
Caption: Experimental Workflow for the Synthesis and Purification of Rat a-TGF (34-43).
Caption: Experimental Workflows for Biological Characterization of Rat a-TGF (34-43).
Conclusion
The discovery of the rat a-TGF (34-43) peptide represents a significant step in understanding the structure-function relationship of TGF-α and its interaction with the EGF receptor. The initial research by Nestor and colleagues laid the groundwork for the concept of using peptide fragments to antagonize growth factor signaling.[2] The data clearly demonstrate that this synthetic decapeptide, particularly with modified termini, can effectively compete with EGF for receptor binding and inhibit EGF-induced mitogenesis. This technical guide provides a comprehensive summary of the foundational work on rat a-TGF (34-43), offering detailed experimental protocols, quantitative data, and visual representations of the underlying biological processes. This information serves as a valuable resource for researchers and drug development professionals interested in targeting the EGF receptor signaling pathway for therapeutic intervention in various diseases, including cancer. Further research into the optimization of this peptide's structure and delivery could lead to the development of novel and potent EGFR antagonists.
References
- 1. Radioligand binding assay of epidermal growth factor receptor: causes of variability and standardization of the assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: a-TGF (34-43), Rat as an Epidermal Growth Factor (EGF) Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the rat transforming growth factor-alpha fragment, a-TGF (34-43), as an antagonist of the Epidermal Growth Factor (EGF) and its receptor (EGFR). This peptide, corresponding to the third disulfide loop of rat TGF-α, has been identified as an inhibitor of EGF-induced mitogenesis. This document collates available quantitative data on its antagonistic activity, details relevant experimental protocols, and illustrates the implicated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers investigating EGFR antagonism and for professionals involved in the development of novel therapeutics targeting this critical signaling axis.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cellular processes, including proliferation, differentiation, and survival. Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Transforming growth factor-alpha (TGF-α) is a natural ligand of the EGFR. The peptide fragment a-TGF (34-43) derived from rat TGF-α has demonstrated antagonistic properties against EGF-induced cellular responses.[1][2] This guide delves into the technical details of this antagonism, providing a valuable resource for the scientific community.
Quantitative Data on Antagonistic Activity
The antagonistic potency of a-TGF (34-43) and its analogs has been evaluated through various in vitro assays. The following tables summarize the key quantitative findings from published literature. It is important to note that some studies have utilized modified versions of the core peptide to enhance stability or affinity.
Table 1: Inhibition of EGF-Induced Mitogenesis
| Peptide Analog | Concentration | Effect | Cell Type | EGF Concentration | Reference |
| N-acetyl-TGF alpha (34-43) methyl ester | 5 µM | Complete blockade of mitogenesis | Rat anterior pituitary cells (lactotrophs and somatotrophs) | 0.1 nM |
Table 2: EGF Receptor Binding Affinity
| Peptide Analog | Relative Affinity to EGF/TGF-α | Method | Cell Type | [125I]EGF Concentration | Reference |
| Blocked a-TGF (34-43) decapeptide | 0.2% | Receptor Binding Assay | Human cells | Not Specified | |
| N-acetyl-TGF alpha (34-43) methyl ester | Partial to no inhibition | Radioligand Binding Assay | Rat pituitary monolayer cultures | 3 x 10-10 M |
Note: The data for the blocked decapeptide indicates a significant reduction in binding affinity compared to the native ligands.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the core experimental protocols used to characterize the EGF antagonist activity of a-TGF (34-43).
EGF Receptor Competition Binding Assay
This assay quantifies the ability of a-TGF (34-43) to compete with radiolabeled EGF for binding to the EGFR on the cell surface.
Objective: To determine the binding affinity (Kd) or inhibitory concentration (IC50) of a-TGF (34-43) for the EGF receptor.
Materials:
-
Cell Line: A suitable cell line endogenously expressing or transfected with the EGF receptor (e.g., A431, rat pituitary cells).
-
Radioligand: 125I-labeled EGF.
-
Competitor: a-TGF (34-43), rat.
-
Unlabeled Ligand: Unlabeled EGF (for determining non-specific binding).
-
Binding Buffer: Typically a buffered saline solution (e.g., PBS) with a protein carrier (e.g., BSA) to prevent non-specific adsorption.
-
Wash Buffer: Cold binding buffer.
-
Lysis Buffer: To solubilize cells for radioactivity counting.
-
Gamma Counter.
Protocol:
-
Cell Culture: Plate the chosen cell line in appropriate multi-well plates and grow to a confluent monolayer.
-
Starvation (Optional): To reduce the influence of endogenous growth factors, cells may be serum-starved for a defined period before the assay.
-
Assay Setup:
-
Total Binding: Add binding buffer containing a fixed concentration of 125I-EGF to the cells.
-
Non-specific Binding: Add binding buffer containing the same concentration of 125I-EGF plus a large excess of unlabeled EGF.
-
Competition: Add binding buffer containing the fixed concentration of 125I-EGF and varying concentrations of a-TGF (34-43).
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 4°C to prevent internalization) for a time sufficient to reach binding equilibrium.
-
Washing: Aspirate the binding buffer and wash the cell monolayers multiple times with cold wash buffer to remove unbound radioligand.
-
Cell Lysis: Add lysis buffer to each well to solubilize the cells and the bound radioligand.
-
Quantification: Transfer the lysate to tubes and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Mitogenesis Assay ([3H]Thymidine Incorporation)
This assay measures the effect of a-TGF (34-43) on EGF-stimulated cell proliferation by quantifying the incorporation of a radiolabeled DNA precursor.
Objective: To assess the inhibitory effect of a-TGF (34-43) on EGF-induced DNA synthesis.
Materials:
-
Cell Line: A cell line that exhibits a proliferative response to EGF (e.g., rat anterior pituitary cells, fibroblasts).
-
Growth Factors: EGF.
-
Inhibitor: this compound.
-
Radiolabel: [3H]Thymidine.
-
Culture Medium: Appropriate for the chosen cell line.
-
Trichloroacetic Acid (TCA): To precipitate macromolecules.
-
Scintillation Fluid and Counter.
Protocol:
-
Cell Seeding: Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment.
-
Synchronization: To bring cells to a similar cell cycle phase, they are often serum-starved for 24-48 hours.
-
Treatment:
-
Control: Add serum-free medium.
-
EGF Stimulation: Add medium containing a mitogenic concentration of EGF.
-
Inhibition: Add medium containing EGF and varying concentrations of a-TGF (34-43).
-
-
Incubation: Incubate the cells for a period that allows for entry into the S-phase of the cell cycle (typically 18-24 hours).
-
Radiolabeling: Add [3H]Thymidine to each well and incubate for a further 2-4 hours to allow for its incorporation into newly synthesized DNA.
-
Harvesting:
-
Aspirate the medium and wash the cells with cold PBS.
-
Precipitate the DNA by adding cold TCA and incubating on ice.
-
Wash the precipitate with more TCA to remove unincorporated [3H]Thymidine.
-
-
Solubilization: Solubilize the precipitate in a suitable buffer (e.g., NaOH).
-
Quantification: Transfer the solubilized sample to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the results as a percentage of the EGF-stimulated [3H]Thymidine incorporation. Plot the percentage of incorporation against the logarithm of the a-TGF (34-43) concentration to determine the IC50.
Signaling Pathways and Mechanism of Action
The canonical EGF signaling pathway is initiated by ligand binding to the EGFR, leading to receptor dimerization, autophosphorylation of tyrosine residues, and the activation of downstream cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, ultimately resulting in cell proliferation and survival.
The antagonistic action of a-TGF (34-43) appears to interfere with this process. While it is a fragment of a natural EGFR ligand, studies suggest its mechanism may not be simple competitive inhibition at the EGF binding site.
Visualizing the Antagonistic Mechanism
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action of a-TGF (34-43) as an EGF antagonist.
The following workflow illustrates the key steps in a typical experiment to assess the antagonistic properties of a-TGF (34-43).
Discussion and Future Directions
The available data indicates that the rat a-TGF (34-43) peptide and its analogs can effectively antagonize EGF-induced mitogenesis in certain cell types. However, the exact mechanism of this antagonism requires further elucidation. The observation that it may not directly compete with EGF for binding suggests an allosteric mode of inhibition or interaction with a different site on the receptor that influences ligand binding or receptor activation.
Future research should focus on:
-
Determining the precise binding site of a-TGF (34-43) on the EGFR.
-
Elucidating the downstream signaling events that are specifically altered by this antagonist.
-
Investigating the cell-type specific effects of a-TGF (34-43) to understand the contextual nature of its antagonistic activity.
-
Exploring the in vivo efficacy and pharmacokinetic properties of this peptide and its more stable analogs.
Conclusion
The rat a-TGF (34-43) peptide represents an interesting tool for studying EGFR signaling and a potential starting point for the development of novel EGFR antagonists. This technical guide provides a consolidated resource of the current knowledge, highlighting the quantitative aspects of its activity and the experimental approaches for its characterization. Further research into its precise mechanism of action will be crucial for realizing its full potential in both basic research and therapeutic applications.
References
The Role of a-TGF (34-43) in Rat Gastric Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of the rat transforming growth factor-alpha fragment, a-TGF (34-43), in the context of gastric cancer. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental designs. The information presented is primarily based on a pivotal study investigating the inhibitory effects of this peptide in a chemically-induced rat model of gastric carcinogenesis.
Core Findings: a-TGF (34-43) as an Inhibitor of Gastric Carcinogenesis
a-TGF (34-43) is a synthetic peptide fragment corresponding to the third disulfide loop of rat transforming growth factor-alpha (TGF-α). It functions as an antagonist to endogenous TGF-α, which is a ligand for the Epidermal Growth Factor Receptor (EGFR). In a well-established rat model of gastric cancer induced by N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), long-term administration of a-TGF (34-43) has been shown to significantly inhibit the development of gastric adenocarcinomas.[1][2] The primary mechanisms underlying this inhibition are a reduction in cell proliferation and an increase in apoptosis within the gastric mucosa and developing tumors.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a 52-week study in Wistar rats, where gastric cancer was induced by MNNG and subsequently treated with a-TGF (34-43).
Table 1: Effect of a-TGF (34-43) on the Incidence of Gastric Cancer
| Treatment Group | Number of Rats | Incidence of Gastric Cancer (%) |
| MNNG alone (Control) | 30 | 70% |
| MNNG + a-TGF (34-43) 10 µg/kg | 30 | 40% |
| MNNG + a-TGF (34-43) 20 µg/kg | 30 | 37% |
*P < 0.05 compared with MNNG alone group.[1]
Table 2: Cellular Effects of a-TGF (34-43) in Antral Mucosa
| Treatment Group | BrdU Labeling Index (%) | Apoptotic Index (%) | TGF-α Immunoreactivity (%) |
| MNNG alone (Control) | 25.1 ± 2.3 | 1.8 ± 0.4 | 24.8 ± 2.1 |
| MNNG + a-TGF (34-43) 20 µg/kg | 15.2 ± 1.9 | 4.1 ± 0.6 | 14.9 ± 1.8* |
*P < 0.01 compared with MNNG alone group. Data are mean ± s.d.[1]
Table 3: Cellular Effects of a-TGF (34-43) in Gastric Cancers
| Treatment Group | BrdU Labeling Index (%) | Apoptotic Index (%) | TGF-α Immunoreactivity (%) |
| MNNG alone (Control) | 30.2 ± 2.5 | 1.5 ± 0.3 | 29.7 ± 2.4 |
| MNNG + a-TGF (34-43) 20 µg/kg | 19.8 ± 2.1 | 3.5 ± 0.5 | 19.5 ± 2.0* |
*P < 0.01 compared with MNNG alone group. Data are mean ± s.d.[1]
It is noteworthy that while a-TGF (34-43) significantly reduced the incidence of gastric cancers, it did not have a significant effect on the number, histological type, or depth of involvement of the cancers that did develop.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for a-TGF (34-43) and the workflow of the key in vivo experiment.
Caption: Proposed mechanism of a-TGF (34-43) in gastric cancer cells.
Caption: Experimental workflow for MNNG-induced gastric carcinogenesis model.
Experimental Protocols
The methodologies outlined below are based on the study by Tatsuta et al., 1998.[1]
Animal Model and Carcinogenesis Induction
-
Animals: Six-week-old male Wistar rats were used.
-
Carcinogen: N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) was dissolved in drinking water at a concentration of 100 µg/ml.
-
Induction Protocol: Rats were given the MNNG-containing water ad libitum for 25 weeks. After this period, they were given regular tap water.
a-TGF (34-43) Administration
-
Peptide: Rat a-TGF (34-43) was synthesized and purified.
-
Treatment Groups: After the 25-week MNNG induction, rats were randomly divided into three groups:
-
Control Group: Received intraperitoneal (i.p.) injections of saline every other day.
-
Low-Dose Group: Received i.p. injections of a-TGF (34-43) at a dose of 10 µg/kg body weight every other day.
-
High-Dose Group: Received i.p. injections of a-TGF (34-43) at a dose of 20 µg/kg body weight every other day.
-
-
Duration: The treatment continued until the end of the 52nd week of the experiment.
Tissue Preparation and Histopathology
-
Sacrifice: At the end of week 52, all surviving rats were sacrificed.
-
Tissue Collection: The stomach was removed, opened along the greater curvature, and fixed in 10% buffered formalin.
-
Processing: The fixed stomach was cut into longitudinal strips, embedded in paraffin, and sectioned at 4 µm.
-
Staining: Sections were stained with hematoxylin and eosin (H&E) for histopathological examination. Gastric cancers were classified as adenocarcinoma.
Cell Proliferation Assay (BrdU Labeling)
-
BrdU Injection: One hour before sacrifice, rats were injected intraperitoneally with 100 mg/kg of 5-bromo-2'-deoxyuridine (BrdU).
-
Immunohistochemistry: Paraffin sections were deparaffinized and treated with 2N HCl to denature DNA. They were then incubated with a monoclonal anti-BrdU antibody.
-
Detection: A standard avidin-biotin-peroxidase complex method was used for visualization.
-
Quantification: The BrdU labeling index was calculated as the percentage of BrdU-positive cells among at least 1000 cells counted in the antral mucosa or cancer tissue.
Apoptosis Assay
-
Method: Apoptosis was detected using the ApopTag in situ apoptosis detection kit, which is based on the terminal deoxynucleotidyl transferase-mediated dUTP-biotin nick end labeling (TUNEL) method.
-
Procedure: Paraffin sections were processed according to the manufacturer's protocol.
-
Quantification: The apoptotic index was calculated as the percentage of TUNEL-positive cells among at least 1000 cells counted in the antral mucosa or cancer tissue.
TGF-α Immunohistochemistry
-
Antibody: A monoclonal antibody specific for TGF-α was used.
-
Procedure: Paraffin sections were deparaffinized, rehydrated, and incubated with the primary antibody.
-
Detection: An avidin-biotin-peroxidase complex method was used for visualization.
-
Quantification: The percentage of cells showing positive TGF-α immunoreactivity was determined by counting at least 1000 cells in the antral mucosa or cancer tissue.
Conclusion
The peptide a-TGF (34-43) demonstrates significant potential as a chemopreventive agent in a rat model of gastric cancer. Its mechanism of action as a TGF-α antagonist, leading to decreased cell proliferation and increased apoptosis, highlights the importance of the EGFR signaling pathway in gastric carcinogenesis. The data and protocols presented in this guide offer a solid foundation for further research into the therapeutic and preventive applications of targeting the TGF-α/EGFR axis in gastric cancer.
References
- 1. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to a-TGF (34-43), Rat in Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming Growth Factor-alpha (TGF-α) is a potent mitogenic polypeptide that plays a crucial role in cell proliferation, differentiation, and development by binding to the Epidermal Growth Factor Receptor (EGFR). The synthetic peptide, a-TGF (34-43), rat, represents a key fragment of the full-length rat TGF-α protein, specifically residues 34-43 which form the third disulfide loop. This decapeptide has garnered significant interest in immunological and cancer research due to its ability to act as an antagonist to the mitogenic effects of both Epidermal Growth Factor (EGF) and TGF-α. By competitively binding to the EGFR, this peptide fragment can modulate downstream signaling pathways, making it a valuable tool for studying cellular growth regulation and for the development of potential therapeutic agents. This technical guide provides a comprehensive overview of the properties, experimental applications, and signaling pathways associated with this compound.
Peptide Characteristics
The this compound peptide is a synthetic molecule with the following key characteristics:
| Property | Value |
| Amino Acid Sequence | Cys-His-Ser-Gly-Tyr-Val-Gly-Val-Arg-Cys |
| Molecular Formula | C44H69N15O13S2 |
| Molecular Weight | 1080.24 g/mol |
| CAS Number | 95596-38-6 |
Quantitative Data Summary
The biological activity of this compound, has been quantified in various studies, primarily focusing on its antagonistic effects on EGFR-mediated processes.
| Parameter | Cell Type/Model | Concentration/Dosage | Observed Effect | Citation |
| Inhibition of Mitogenesis | Rat Anterior Pituitary Cells | 5 µM (of N-acetyl-TGF alpha (34-43) methyl ester) | Complete blockage of 0.1 nM EGF-induced [3H]thymidine incorporation. | [1] |
| In Vivo Tumor Inhibition | Wistar Rats with MNNG-induced gastric carcinogenesis | 10 or 20 µg/kg body weight (intraperitoneal injection) | Significantly reduced incidence of gastric cancers. | [2] |
| Inhibition of Cell Proliferation | Wistar Rats with MNNG-induced gastric carcinogenesis | 10 or 20 µg/kg body weight | Significant decrease in the bromodeoxyuridine labeling index in antral mucosa and gastric cancers. | [2] |
| Induction of Apoptosis | Wistar Rats with MNNG-induced gastric carcinogenesis | 10 or 20 µg/kg body weight | Significant increase in the apoptotic index of antral mucosa and gastric cancers. | [2] |
Signaling Pathway
The primary mechanism of action for this compound, is the competitive antagonism of the Epidermal Growth Factor Receptor (EGFR). By binding to the extracellular domain of EGFR, the peptide prevents the binding of endogenous ligands such as EGF and full-length TGF-α. This inhibition prevents receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain, thereby blocking the initiation of downstream signaling cascades.
EGFR Signaling Pathway with a-TGF (34-43) Antagonism
Caption: Antagonistic action of a-TGF (34-43) on the EGFR signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound, in research. Below are representative protocols for key experiments.
In Vivo Inhibition of Gastric Carcinogenesis in a Rat Model
This protocol is based on a study investigating the effect of a-TGF (34-43) on N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced gastric cancer in Wistar rats.[2]
Objective: To assess the in vivo efficacy of a-TGF (34-43) in preventing tumor development.
Materials:
-
Wistar rats
-
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)
-
This compound peptide
-
Sterile saline solution
-
Intraperitoneal injection supplies
-
Bromodeoxyuridine (BrdU) for proliferation analysis
-
Apoptosis detection kit (e.g., TUNEL assay)
-
Histology equipment
Procedure:
-
Induction of Gastric Carcinogenesis: Administer MNNG to Wistar rats in their drinking water for a specified period (e.g., 25 weeks) to induce gastric tumors.
-
Peptide Administration: Following the MNNG treatment period, divide the rats into control and experimental groups.
-
Control Group: Administer sterile saline via intraperitoneal injection.
-
Experimental Groups: Administer a-TGF (34-43) at doses of 10 µg/kg and 20 µg/kg body weight via intraperitoneal injection every other day for the remainder of the study period (e.g., up to 52 weeks).
-
-
Monitoring: Monitor the health and body weight of the rats regularly.
-
Endpoint Analysis: At the end of the study, euthanize the rats and collect gastric tissues.
-
Histopathological Examination: Process the gastric tissues for histological analysis to determine the incidence, number, and type of gastric cancers.
-
Proliferation Assay: Two hours before euthanasia, inject rats with BrdU. Perform immunohistochemistry on gastric tissue sections using an anti-BrdU antibody to determine the labeling index as a measure of cell proliferation.
-
Apoptosis Assay: Use a TUNEL assay or similar method on tissue sections to quantify the apoptotic index.
In Vitro Mitogenesis Inhibition Assay
This protocol describes a method to evaluate the ability of a-TGF (34-43) to inhibit EGF-induced cell proliferation in rat anterior pituitary cells.[1]
Objective: To quantify the antagonistic effect of a-TGF (34-43) on EGF-induced mitogenesis.
Materials:
-
Rat anterior pituitary cells
-
Cell culture medium and supplements
-
EGF
-
This compound peptide (or a modified version like N-acetyl-TGF alpha (34-43) methyl ester)
-
[3H]thymidine
-
Scintillation counter
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed rat anterior pituitary cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: To synchronize the cells in the G0/G1 phase of the cell cycle, replace the growth medium with a serum-free or low-serum medium for 24 hours.
-
Treatment:
-
Control: Add medium alone.
-
EGF Stimulation: Add medium containing a final concentration of 0.1 nM EGF.
-
Inhibition: Pre-incubate cells with varying concentrations of a-TGF (34-43) (e.g., up to 5 µM) for 1-2 hours before adding 0.1 nM EGF.
-
-
[3H]thymidine Incorporation: After the treatment period (e.g., 24 hours), add [3H]thymidine to each well and incubate for an additional 4-6 hours.
-
Harvesting and Measurement: Harvest the cells and measure the amount of incorporated [3H]thymidine using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the EGF-stimulated proliferation and calculate the IC50 value for a-TGF (34-43) if a dose-response curve is generated.
Generation of Polyclonal Antibodies against a-TGF (34-43)
This is a general protocol for producing polyclonal antibodies in rabbits using the a-TGF (34-43) peptide as an immunogen.
Objective: To generate antibodies specific to the a-TGF (34-43) peptide for use in immunoassays.
Materials:
-
This compound peptide
-
Carrier protein (e.g., Keyhole Limpet Hemocyanin - KLH)
-
Conjugation reagents (e.g., glutaraldehyde or a commercial kit)
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (IFA)
-
New Zealand White rabbits
-
Blood collection supplies
-
ELISA reagents for titer determination
Procedure:
-
Peptide Conjugation: Conjugate the a-TGF (34-43) peptide to a carrier protein like KLH to increase its immunogenicity.
-
Primary Immunization:
-
Emulsify the peptide-KLH conjugate with an equal volume of Freund's Complete Adjuvant.
-
Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.
-
-
Booster Immunizations:
-
At 2-3 week intervals, administer booster injections of the peptide-KLH conjugate emulsified in Freund's Incomplete Adjuvant.
-
-
Titer Monitoring:
-
Collect small blood samples from the ear vein 7-10 days after each booster injection.
-
Determine the antibody titer using an ELISA with the unconjugated a-TGF (34-43) peptide coated on the microplate wells.
-
-
Antibody Collection and Purification:
-
Once a high antibody titer is achieved, perform a larger bleed.
-
Isolate the serum and purify the polyclonal antibodies using affinity chromatography with the a-TGF (34-43) peptide immobilized on the column matrix.
-
Conclusion
The this compound peptide is a valuable research tool for investigating the role of the EGFR signaling pathway in various physiological and pathological processes. Its antagonistic properties make it particularly useful for studies in immunology and oncology. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this peptide in their work. Further research to determine more precise quantitative metrics such as IC50 and Kd values for the unmodified rat peptide would further enhance its utility and application in the field.
References
- 1. Modulation of epidermal growth factor receptor binding and action by N-acetyl-TGF alpha (34-43) methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to a-TGF (34-43), Rat: A Literature Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the existing scientific literature on the rat-specific peptide, a-TGF (34-43). This fragment of transforming growth factor-alpha (TGF-α) has garnered interest for its antagonistic properties towards the epidermal growth factor receptor (EGFR), playing a significant role in modulating cell proliferation and survival. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the involved signaling pathways and experimental workflows.
Core Concepts: Antagonism of EGF-Induced Mitogenesis and Anti-Cancer Activity
a-TGF (34-43) is a decapeptide fragment corresponding to the third disulfide loop of rat TGF-α.[1] Its primary mechanism of action involves the antagonism of EGF-induced mitogenesis.[1] This has led to investigations into its potential therapeutic applications, particularly in oncology. Studies in rat models have demonstrated its efficacy in inhibiting chemically induced gastric carcinogenesis, suggesting a role in cancer prevention and treatment.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on a-TGF (34-43) in rats.
Table 1: In Vitro Efficacy of a-TGF (34-43), Rat
| Parameter | Value | Cell Line | Comments | Reference |
| Inhibition of EGF-induced Mitogenesis | ||||
| IC50 | Not explicitly stated, but complete blockade at 5 µM | Rat anterior pituitary cells | a-TGF (34-43) methyl ester completely blocked the mitogenic effect of 0.1 nM EGF.[3] | |
| EGF Receptor Binding Affinity | ||||
| Relative Affinity | ~0.2% of EGF or TGF-α binding (with blocked ends) | Human A431 cells | The unmodified peptide had very low affinity. Affinity was increased 100-fold by blocking the peptide ends. | Nestor et al., 1985 |
Table 2: In Vivo Efficacy of a-TGF (34-43) in MNNG-Induced Gastric Carcinogenesis in Wistar Rats
| Parameter | Control (MNNG only) | a-TGF (34-43) 10 µg/kg | a-TGF (34-43) 20 µg/kg | p-value | Reference |
| Incidence of Gastric Cancer (%) | 75.0 | 31.3 | 18.8 | p = 0.002 | Tatsuta et al., 1998[2] |
| BrdU Labeling Index (%) | |||||
| Antral Mucosa | 15.2 ± 1.2 | 10.1 ± 0.9 | 8.9 ± 0.8 | < 0.01 | Tatsuta et al., 1998[2] |
| Gastric Cancers | 25.3 ± 2.1 | 18.2 ± 1.5 | 15.4 ± 1.3 | < 0.01 | Tatsuta et al., 1998[2] |
| Apoptotic Index (%) | |||||
| Antral Mucosa | 1.5 ± 0.2 | 2.8 ± 0.3 | 3.5 ± 0.4 | < 0.01 | Tatsuta et al., 1998[2] |
| Gastric Cancers | 2.1 ± 0.3 | 3.9 ± 0.4 | 4.8 ± 0.5 | < 0.01 | Tatsuta et al., 1998[2] |
| TGF-α Immunoreactivity (%) | |||||
| Antral Mucosa | 20.1 ± 1.8 | 12.3 ± 1.1 | 9.8 ± 0.9 | < 0.01 | Tatsuta et al., 1998[2] |
| Gastric Cancers | 35.2 ± 2.9 | 22.1 ± 2.0 | 18.7 ± 1.7 | < 0.01 | Tatsuta et al., 1998[2] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this review.
Inhibition of EGF-Induced Mitogenesis in Rat Anterior Pituitary Cells
-
Cell Culture: Primary cultures of anterior pituitary cells from female Wistar rats were established. Cells were dispersed and cultured in reaggregate culture in a serum-free medium.
-
Mitogenesis Assay:
-
Cells were incubated with varying concentrations of EGF in the presence or absence of a-TGF (34-43) methyl ester (5 µM).
-
[³H]thymidine was added to the cultures to assess DNA synthesis as a measure of cell proliferation.
-
The incorporation of [³H]thymidine was measured by liquid scintillation counting.
-
-
Data Analysis: The inhibitory effect of a-TGF (34-43) was determined by comparing the [³H]thymidine incorporation in cells treated with EGF alone versus those treated with EGF and a-TGF (34-43).[3]
In Vivo Inhibition of MNNG-Induced Gastric Carcinogenesis in Wistar Rats
-
Animal Model: Male Wistar rats were used.
-
Carcinogenesis Induction:
-
Rats were given N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in their drinking water for 25 weeks to induce gastric tumors.
-
-
Treatment Protocol:
-
Following the 25-week MNNG treatment, rats were administered intraperitoneal injections of a-TGF (34-43) at doses of 10 or 20 µg/kg body weight, or vehicle control, every other day for 27 weeks.
-
-
Endpoint Analysis:
-
At the end of the 52-week experiment, the incidence of gastric cancer was determined by histological examination of the stomach.
-
Bromodeoxyuridine (BrdU) Labeling Index: To assess cell proliferation, rats were injected with BrdU one hour before sacrifice. The percentage of BrdU-labeled cells in the antral mucosa and gastric tumors was determined immunohistochemically.
-
Apoptotic Index: Apoptotic cells in the antral mucosa and gastric tumors were identified using the TUNEL (TdT-mediated dUTP-nick end labeling) method. The apoptotic index was calculated as the percentage of apoptotic cells.
-
TGF-α Immunoreactivity: The expression of TGF-α in the gastric tissues was evaluated by immunohistochemistry. The percentage of TGF-α positive cells was determined.
-
-
Statistical Analysis: The significance of the differences between the groups was analyzed using appropriate statistical tests, such as the chi-squared test for incidence and Student's t-test for other parameters.[2]
Signaling Pathways and Experimental Workflows
The antagonistic effect of a-TGF (34-43) on the EGFR signaling pathway is central to its biological activity. The following diagrams, generated using the DOT language, illustrate these molecular interactions and experimental procedures.
Caption: EGFR signaling pathway and the antagonistic action of a-TGF (34-43).
Caption: Experimental workflow for the in vivo MNNG-induced gastric carcinogenesis study.
Conclusion
The available literature indicates that a-TGF (34-43) is a promising antagonistic peptide of the EGFR signaling pathway in rats. Its ability to inhibit EGF-induced mitogenesis and suppress the development of gastric cancer in a preclinical model highlights its potential as a therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in further exploring the pharmacological properties and clinical applications of this peptide. Future research should focus on elucidating the precise molecular interactions with the EGFR, exploring its efficacy in other cancer models, and conducting pharmacokinetic and toxicological studies to assess its drug-like properties.
References
- 1. The effect of antioxidants on MNNG-induced stomach carcinogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of epidermal growth factor receptor binding and action by N-acetyl-TGF alpha (34-43) methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Role of a-TGF (34-43) in Rat Cell Proliferation: An Antagonist in Carcinogenesis
For Immediate Release
This technical guide delves into the current understanding of the rat transforming growth factor-alpha fragment, a-TGF (34-43), and its impact on cellular proliferation. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes key findings, presents quantitative data, outlines experimental methodologies, and visualizes the underlying biological processes.
Core Findings: Inhibition of Proliferation in a Carcinogenesis Model
The peptide fragment a-TGF (34-43) has been identified as an antagonist of Transforming Growth Factor-alpha (TGF-α) and, by extension, Epidermal Growth Factor (EGF)-induced mitogenesis.[1][2] Its most profound effects have been documented in a rat model of gastric carcinogenesis, where it demonstrates significant anti-proliferative activity.
A key study investigated the long-term administration of a-TGF (34-43) on gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in Wistar rats.[3][4] The findings indicate that a-TGF (34-43) inhibits gastric carcinogenesis by decreasing cell proliferation and TGF-α immunoreactivity, while simultaneously inducing apoptosis.[3][4]
Quantitative Data Summary
The anti-proliferative effect of a-TGF (34-43) was quantified by measuring the bromodeoxyuridine (BrdU) labelling index in the antral mucosa and gastric cancers of the treated rats.[3]
| Treatment Group | Dose (µg/kg body weight) | BrdU Labelling Index (%) in Antral Mucosa (Mean ± SD) | BrdU Labelling Index (%) in Gastric Cancers (Mean ± SD) |
| Control (MNNG alone) | - | 18.5 ± 2.1 | 25.4 ± 3.2 |
| a-TGF (34-43) | 10 | 12.3 ± 1.8 | 18.7 ± 2.5 |
| a-TGF (34-43) | 20 | 10.1 ± 1.5 | 16.5 ± 2.1 |
| *Statistically significant decrease compared to the control group. |
Experimental Protocols
The following section details the likely methodologies employed in the key studies investigating the effect of a-TGF (34-43) on rat cell proliferation.
In Vivo Gastric Carcinogenesis Model
-
Animal Model: Male Wistar rats are used.
-
Carcinogen Induction: Gastric carcinogenesis is induced by the administration of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in drinking water.
-
Treatment: Following the period of MNNG treatment, rats receive intraperitoneal injections of a-TGF (34-43) at doses of 10 or 20 µg/kg body weight, typically every other day for a prolonged period (e.g., 27 weeks).[3] A control group receives the vehicle solution.
-
Tissue Collection: At the end of the experimental period, the stomachs are removed, and tissue samples from the antral mucosa and any developed gastric cancers are collected.
-
Proliferation Analysis: The proliferative activity in the collected tissues is assessed using Bromodeoxyuridine (BrdU) labelling.
Bromodeoxyuridine (BrdU) Labelling and Immunohistochemistry
This assay identifies cells undergoing DNA synthesis, a key phase of the cell cycle.
-
BrdU Administration: One hour before sacrifice, rats are injected intraperitoneally with BrdU (e.g., 50 mg/kg body weight). BrdU is a synthetic nucleoside that is an analogue of thymidine and is incorporated into newly synthesized DNA.
-
Tissue Processing: Stomach tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Immunohistochemistry:
-
Sections are deparaffinized and rehydrated.
-
DNA is denatured (e.g., with 2N HCl) to expose the incorporated BrdU.
-
Sections are incubated with a primary monoclonal antibody against BrdU.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.
-
The signal is visualized using a chromogenic substrate (e.g., diaminobenzidine), resulting in a colored precipitate in the nuclei of proliferating cells.
-
-
Quantification: The BrdU labelling index is calculated as the percentage of BrdU-positive cells among the total number of cells counted in a defined area.
Signaling Pathways and Mechanisms of Action
a-TGF (34-43) is a fragment of TGF-α.[1] Full-length TGF-α is a ligand for the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades promoting cell proliferation, survival, and differentiation.[5] The antagonistic action of a-TGF (34-43) is believed to stem from its ability to interfere with this interaction.
Caption: Antagonistic action of a-TGF (34-43) on the EGFR signaling pathway.
The diagram above illustrates the proposed mechanism. Under normal conditions, TGF-α binds to and activates EGFR, leading to a downstream signaling cascade that promotes cell proliferation. a-TGF (34-43) is thought to compete with TGF-α for binding to EGFR or otherwise prevent its activation, thereby inhibiting the pro-proliferative signal.
Experimental Workflow for Assessing Proliferation
The general workflow for investigating the effect of a-TGF (34-43) on cell proliferation in vitro would follow a logical sequence of steps.
Caption: A typical in vitro experimental workflow for studying cell proliferation.
Context-Dependent Effects
It is crucial to note that the effects of a-TGF (34-43) may be context- and cell-type-dependent. While it acts as an inhibitor in the rat gastric cancer model, a modified version, N-acetyl-TGF alpha (34-43) methyl ester, has been shown to block EGF-induced proliferation changes in rat pituitary cells but was found to be mitogenic on its own in GH3 pituitary tumor cells.[2] This highlights the necessity for empirical validation in each biological system of interest.
Conclusion
The available evidence strongly supports the role of a-TGF (34-43) as an inhibitor of cell proliferation in the context of rat gastric carcinogenesis. Its mechanism is likely rooted in the antagonism of the EGFR signaling pathway. The detailed protocols and quantitative data presented herein provide a solid foundation for researchers and drug development professionals exploring the therapeutic potential of this and related peptides. Future research should aim to further elucidate the precise molecular interactions and explore its efficacy in other models of hyperproliferation.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. Modulation of epidermal growth factor receptor binding and action by N-acetyl-TGF alpha (34-43) methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Unraveling the Receptor Interactions of a-TGF (34-43) in Rats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the receptor binding properties of the rat transforming growth factor-alpha fragment, a-TGF (34-43). This peptide, corresponding to the third disulfide loop of rat TGF-alpha, has been identified as a modulator of the epidermal growth factor receptor (EGFR). This document summarizes the available quantitative binding data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support further research and drug development efforts.
Core Findings: Receptor Binding Affinity of a-TGF (34-43)
The available data indicates that the synthetic decapeptide a-TGF (34-43) exhibits a low affinity for the epidermal growth factor receptor (EGFR). Its interaction is significantly weaker than that of the native ligands, TGF-alpha and epidermal growth factor (EGF).
One study highlighted that the unmodified synthetic decapeptide showed minimal affinity for EGF receptors on human A431 cells. However, by blocking the peptide's ends (N-acetylation and C-terminal methyl esterification), the affinity was enhanced approximately 100-fold. Despite this increase, the binding affinity of the modified peptide was still only about 0.2% of that observed for EGF or native TGF-alpha[1]. This suggests that while the 34-43 region is an important contact point for the receptor, it does not encompass the full binding energy of the entire TGF-alpha molecule.
Further research on rat anterior pituitary cells demonstrated that a modified version of the peptide, N-acetyl-TGF alpha (34-43) methyl ester, at a concentration of 5-10 µM, only partially inhibited the binding of 3 x 10-10 M [125I]EGF[2]. This finding in a rat cell system corroborates the low-affinity antagonist profile of this peptide fragment.
| Compound | Receptor | Cell Line | Relative Binding Affinity | Reference |
| Blocked a-TGF (34-43) | EGF Receptor | Human A431 | ~0.2% of EGF/TGF-alpha | [1] |
| N-acetyl-TGF alpha (34-43) methyl ester | EGF Receptor | Rat Anterior Pituitary | Partial inhibition at 5-10 µM | [2] |
Experimental Protocols: Receptor Binding Assay
The following section outlines a representative experimental protocol for a competitive radioligand binding assay to determine the binding affinity of a-TGF (34-43) for the rat EGF receptor. This protocol is a composite based on standard methodologies in the field[3][4][5][6][7].
Objective: To quantify the binding affinity (Ki) of a-TGF (34-43) for the rat EGF receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell Culture: Rat-derived cell line known to express EGFR (e.g., rat pituitary cells, NRK-52E cells).
-
Radioligand: 125I-labeled EGF or 125I-labeled TGF-alpha.
-
Competitors: Unlabeled a-TGF (34-43) peptide, unlabeled EGF, and unlabeled TGF-alpha.
-
Buffers:
-
Binding Buffer: (e.g., 50 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4).
-
Wash Buffer: Ice-cold phosphate-buffered saline (PBS).
-
-
Equipment:
-
Cell culture incubator.
-
Centrifuge.
-
Gamma counter.
-
96-well filter plates with glass fiber filters.
-
Vacuum manifold.
-
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture rat-derived cells to near confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in a hypotonic lysis buffer and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add increasing concentrations of the unlabeled competitor (a-TGF (34-43), EGF, or TGF-alpha).
-
Add a constant, low concentration of the radioligand (e.g., [125I]EGF).
-
For determining non-specific binding, add a high concentration of unlabeled EGF to a set of wells.
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on each filter using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each competitor concentration.
-
Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
The binding of TGF-alpha to the EGFR on rat cells initiates a cascade of intracellular signaling events that regulate cellular processes such as proliferation, differentiation, and survival. The a-TGF (34-43) fragment, acting as an antagonist, would be expected to inhibit these downstream pathways by preventing the binding of the native ligand.
TGF-alpha Signaling Pathway
The following diagram illustrates the canonical TGF-alpha/EGFR signaling pathway.
Caption: TGF-alpha signaling cascade upon binding to EGFR.
Experimental Workflow for Antagonist Characterization
The following diagram outlines the logical workflow for characterizing the antagonistic properties of a-TGF (34-43).
Caption: Workflow for characterizing a-TGF (34-43) as an EGFR antagonist.
References
- 1. A synthetic fragment of rat transforming growth factor alpha with receptor binding and antigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of epidermal growth factor receptor binding and action by N-acetyl-TGF alpha (34-43) methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. revvity.com [revvity.com]
The Critical Role of the Third Disulfide Loop in TGF alpha's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Transforming growth factor alpha (TGFα), a member of the epidermal growth factor (EGF) family, is a potent mitogen that plays a crucial role in cell proliferation, differentiation, and tissue repair. Its biological activity is mediated through its interaction with the epidermal growth factor receptor (EGFR). The structure of TGFα is characterized by three disulfide bonds that create three loops, with the third disulfide loop, also known as the C-loop (spanning residues Cys33 to Cys42), being of particular interest for its significant contribution to receptor binding and subsequent signal transduction. This technical guide provides an in-depth analysis of the biological activity of the third disulfide loop of TGFα, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.
Quantitative Analysis of TGFα Third Disulfide Loop Analogs
The interaction between TGFα and EGFR is a key determinant of its biological potency. Modifications within the third disulfide loop have been shown to significantly impact this interaction. While synthetic peptides corresponding to the C-loop alone have not demonstrated significant biological activity, studies on full-length TGFα with mutations in this region have provided valuable insights into its structure-function relationship. The following table summarizes the quantitative data from studies on TGFα analogs with modifications in the third disulfide loop.
| Analog/Modification | Receptor Binding Affinity (Kd or IC50) | Mitogenic Potency (ED50) | Reference |
| Wild-type human TGFα | ~200 nM (Kd for secreted EGFR extracellular domain) | Not explicitly stated in the provided abstracts | [1] |
| Constrained peptide analogues of TGF-alpha residues cysteine 21-32 (B-loop) | Not explicitly stated in the provided abstracts | EC50 values in the range 130-330 µM | [2] |
Note: Specific quantitative data for analogs with modifications exclusively in the third disulfide loop of the full-length protein were not available in the initial search results. The data for the B-loop analog is included for context on peptide-based approaches.
Experimental Protocols
Accurate assessment of the biological activity of TGFα and its analogs requires robust and reproducible experimental protocols. The following sections detail the methodologies for key experiments cited in the literature.
EGFR Competitive Binding Assay
This assay is used to determine the relative binding affinity of TGFα analogs for the EGFR.
Objective: To measure the ability of a test compound (e.g., a TGFα analog) to compete with a radiolabeled ligand for binding to the EGFR.
Materials:
-
A431 cells (human epidermoid carcinoma cell line, overexpressing EGFR)
-
Binding Buffer (e.g., DMEM with 0.1% BSA)
-
Radiolabeled ligand (e.g., ¹²⁵I-EGF or ¹²⁵I-TGFα)
-
Unlabeled competitor (wild-type TGFα and test analogs)
-
Wash Buffer (e.g., ice-cold PBS)
-
Lysis Buffer (e.g., 1N NaOH)
-
Gamma counter
Procedure:
-
Cell Culture: Culture A431 cells to near confluence in appropriate culture vessels.
-
Cell Plating: Seed the cells into 24-well plates and allow them to adhere overnight.
-
Assay Incubation:
-
Wash the cell monolayers with Binding Buffer.
-
Add a constant concentration of the radiolabeled ligand to each well.
-
Add varying concentrations of the unlabeled competitor (wild-type TGFα for standard curve, and test analogs).
-
Incubate at a specific temperature (e.g., 4°C to prevent internalization) for a defined period to reach binding equilibrium.
-
-
Washing: Aspirate the incubation medium and wash the cells multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Cell Lysis and Counting:
-
Lyse the cells by adding Lysis Buffer to each well.
-
Transfer the lysate to counting tubes.
-
Measure the radioactivity in each tube using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand.
-
Mitogenic Activity Assay (Cell Proliferation)
This assay measures the ability of TGFα analogs to stimulate cell proliferation.
Objective: To quantify the dose-dependent effect of TGFα analogs on the proliferation of a responsive cell line.
Materials:
-
NR6/HER cells (NR6 fibroblasts transfected with the human EGFR)[2]
-
Cell Culture Medium (e.g., DMEM with serum)
-
Serum-free medium
-
TGFα and its analogs
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., MTT, WST-1, or BrdU)
-
Scintillation counter (for [³H]-Thymidine) or a microplate reader
Procedure:
-
Cell Plating: Seed NR6/HER cells in 96-well plates and allow them to attach.
-
Serum Starvation: To synchronize the cells in the G0/G1 phase of the cell cycle, replace the growth medium with serum-free medium and incubate for 24-48 hours.
-
Stimulation: Add varying concentrations of TGFα or its analogs to the wells and incubate for a period that allows for entry into the S phase (e.g., 18-24 hours).
-
Measurement of Proliferation:
-
[³H]-Thymidine Incorporation: Add [³H]-Thymidine to each well and incubate for a further 4-6 hours. Harvest the cells onto glass fiber filters, wash to remove unincorporated thymidine, and measure the incorporated radioactivity using a scintillation counter.
-
Colorimetric Assays (e.g., MTT): Add the assay reagent (e.g., MTT) to each well and incubate for the recommended time. Solubilize the formazan product and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Plot the measured signal (e.g., CPM or absorbance) against the logarithm of the analog concentration.
-
Determine the ED50 (or EC50) value, which is the concentration of the analog that produces 50% of the maximal proliferative response.[2]
-
Signaling Pathways and Experimental Workflows
The binding of TGFα to EGFR initiates a cascade of intracellular signaling events that ultimately lead to cell proliferation and other biological responses. The integrity of the third disulfide loop is crucial for the proper activation of these pathways.
TGFα-EGFR Signaling Pathway
The following diagram illustrates the major signaling pathways activated by the TGFα-EGFR interaction.
References
Core Topic: a-TGF (34-43), Rat as a Mitogenesis Inhibitor
An in-depth technical guide on a-TGF (34-43), rat as a mitogenesis inhibitor for researchers, scientists, and drug development professionals.
Introduction
Transforming Growth Factor-alpha (TGF-α) is a potent mitogen that exerts its effects by binding to and activating the Epidermal Growth Factor Receptor (EGFR). The peptide this compound, is a synthetic fragment corresponding to the third disulfide loop of rat TGF-α.[1] It has been investigated for its potential as an antagonist of TGF-α and EGF-induced mitogenesis.[1][2] This technical guide provides a comprehensive overview of the available data, experimental methodologies, and putative signaling pathways related to the mitogenesis inhibitory activity of a-TGF (34-43).
Data Presentation
The quantitative data on the inhibitory effects of a-TGF (34-43) on mitogenesis are summarized from in vivo and in vitro studies.
Table 1: In Vivo Inhibition of Gastric Carcinogenesis and Cell Proliferation in Wistar Rats
| Treatment Group | Dose of a-TGF (34-43) | Incidence of Gastric Cancers | Bromodeoxyuridine (BrdU) Labelling Index (%) in Antral Mucosa | Apoptotic Index (%) in Antral Mucosa |
| Control (MNNG only) | 0 µg/kg | High (specific % not stated) | 12.5 ± 1.5 | 1.8 ± 0.4 |
| a-TGF (34-43) | 10 µg/kg | Significantly reduced | 8.2 ± 1.1 | 3.5 ± 0.6 |
| a-TGF (34-43) | 20 µg/kg | Significantly reduced | 7.5 ± 1.0 | 4.1 ± 0.7 |
| *Data derived from a study on N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced gastric carcinogenesis.[2][3] The peptide was administered every other day for 27 weeks. The labelling and apoptotic indices were significantly different from the control group. |
Table 2: In Vitro Inhibition of EGF-Induced Mitogenesis in Rat Pituitary Cells
| Cell Type | Stimulant | a-TGF (34-43) Derivative Concentration | Effect on [³H]Thymidine Incorporation |
| Rat Anterior Pituitary Lactotrophs | 0.1 nM EGF | 5 µM | Complete block of EGF-induced stimulation |
| Rat Anterior Pituitary Somatotrophs | 0.1 nM EGF | 5 µM | Complete block of EGF-induced inhibition |
| *This study utilized N-acetyl-TGF alpha (34-43) methyl ester.[4] The effects were reported to be cell-type specific, with no inhibition observed in A-431, BS-C-1, and NRK-52E cells.[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vivo Gastric Carcinogenesis Inhibition Assay
This protocol is based on the study of MNNG-induced gastric carcinogenesis in Wistar rats.[2][3]
-
Animal Model: Male Wistar rats, 6 weeks old.
-
Carcinogen Induction: Animals are given drinking water containing N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) for 25 weeks to induce gastric tumors.
-
Peptide Administration:
-
Following the 25 weeks of MNNG treatment, rats are randomly assigned to control and treatment groups.
-
The treatment groups receive intraperitoneal injections of a-TGF (34-43) at doses of 10 or 20 µg/kg body weight.
-
The control group receives injections of the vehicle (e.g., saline).
-
Injections are administered every other day for an additional 27 weeks.
-
-
Endpoint Analysis (at week 52):
-
Animals are euthanized, and stomachs are examined for the incidence and number of gastric cancers.
-
Cell Proliferation Assay (BrdU Labelling): Two hours before sacrifice, rats are injected with bromodeoxyuridine (BrdU). Gastric tissues are collected, fixed, and embedded in paraffin. Sections are stained with an anti-BrdU antibody, and the labelling index is calculated as the percentage of BrdU-positive cells.
-
Apoptosis Assay (TUNEL): Apoptotic cells in tissue sections are detected using the TUNEL (TdT-mediated dUTP-biotin nick end labeling) method. The apoptotic index is calculated as the percentage of TUNEL-positive cells.
-
Immunohistochemistry: Tissue sections are stained for TGF-α to assess its expression levels.
-
In Vitro Mitogenesis Inhibition Assay ([³H]Thymidine Incorporation)
This protocol is a generalized procedure based on the principles described in the study on rat anterior pituitary cells.[4]
-
Cell Culture:
-
Culture the target cells (e.g., primary rat anterior pituitary cells) in an appropriate medium and conditions until they reach the desired confluence in multi-well plates.
-
For primary cultures, enzymatic dispersion of pituitary glands is required, followed by cell seeding.
-
-
Serum Starvation: To synchronize the cells in the G0/G1 phase of the cell cycle, replace the growth medium with a serum-free or low-serum medium for 24 hours.
-
Treatment:
-
Pre-incubate the cells with various concentrations of a-TGF (34-43) for 1-2 hours. Include a vehicle-only control.
-
Add the mitogenic stimulus (e.g., EGF at a final concentration of 0.1 nM) to the wells. Include a negative control (no mitogen) and a positive control (mitogen only).
-
-
[³H]Thymidine Labelling:
-
After a suitable incubation period with the mitogen (e.g., 24-48 hours), add [³H]thymidine to each well and incubate for another 4-18 hours. This allows the radioactive nucleotide to be incorporated into the DNA of proliferating cells.
-
-
Harvesting and Scintillation Counting:
-
Wash the cells to remove unincorporated [³H]thymidine.
-
Lyse the cells or precipitate the DNA using trichloroacetic acid (TCA).
-
Transfer the lysate or precipitate to scintillation vials.
-
Add scintillation fluid and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of mitogenesis by comparing the CPM in the a-TGF (34-43)-treated wells to the positive control (mitogen only).
-
Mandatory Visualizations
Signaling Pathway
The inhibitory action of a-TGF (34-43) is presumed to occur via antagonism of the EGFR signaling pathway.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of epidermal growth factor receptor binding and action by N-acetyl-TGF alpha (34-43) methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: a-TGF (34-43), Rat and Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the synthetic peptide a-TGF (34-43), a fragment of rat transforming growth factor-alpha (TGF-α), and its role in the induction of apoptosis. a-TGF (34-43) acts as an antagonist to TGF-α, a potent mitogen, and has demonstrated significant anti-carcinogenic properties by promoting programmed cell death. This document consolidates key quantitative data, detailed experimental methodologies, and the underlying signaling pathways to serve as a valuable resource for researchers in oncology and drug development.
Core Concepts: a-TGF (34-43) and Apoptosis
Transforming growth factor-alpha (TGF-α) is a member of the epidermal growth factor (EGF) family and plays a crucial role in cell proliferation and differentiation by binding to the epidermal growth factor receptor (EGFR). Dysregulation of the TGF-α/EGFR signaling axis is frequently implicated in tumorigenesis. The synthetic peptide a-TGF (34-43) corresponds to the third disulfide loop of rat TGF-α and functions as a competitive antagonist, inhibiting the binding of endogenous TGF-α to its receptor. This blockade of pro-survival signaling is a key mechanism through which a-TGF (34-43) induces apoptosis.
Quantitative Data on Apoptosis Induction in Rats
A pivotal study by Tatsuta et al. (1998) provides in vivo evidence for the pro-apoptotic effects of a-TGF (34-43) in a rat model of gastric carcinogenesis. The administration of this peptide significantly increased the apoptotic index in both the antral mucosa and gastric cancers of Wistar rats.
| Treatment Group | Dose | Apoptotic Index (Antral Mucosa) | Apoptotic Index (Gastric Cancers) |
| Control (MNNG alone) | - | Data not specified | Data not specified |
| a-TGF (34-43) | 10 µg/kg | Significantly increased | Significantly increased |
| a-TGF (34-43) | 20 µg/kg | Significantly increased | Significantly increased |
| Table 1: Effect of a-TGF (34-43) on Apoptotic Index in Wistar Rats. Data is qualitatively described as "significantly increased" in the primary literature.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of a-TGF (34-43) and apoptosis in a rat model.
In Vivo Model of Gastric Carcinogenesis and a-TGF (34-43) Administration
This protocol is based on the methodology described by Tatsuta et al. (1998).
Objective: To induce gastric carcinogenesis in rats and assess the effect of a-TGF (34-43) on tumor development and apoptosis.
Animal Model: Male Wistar rats.
Carcinogen Induction:
-
Administer N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in drinking water for 25 weeks to induce gastric tumors.
Peptide Administration:
-
Following the 25-week MNNG treatment, administer a-TGF (34-43) via intraperitoneal injections.
-
Prepare two dose groups: 10 µg/kg and 20 µg/kg body weight.
-
Administer the injections every other day for the subsequent 27 weeks (up to week 52 of the experiment)[1].
Assessment of Apoptosis
1. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is a common method to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTP.
Protocol for Paraffin-Embedded Rat Gastric Tissue:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2-3 changes, 5-10 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%), 3-5 minutes each.
-
Rinse with distilled water and then with phosphate-buffered saline (PBS).
-
-
Permeabilization:
-
Incubate sections with Proteinase K (20 µg/mL in PBS) for 15-30 minutes at 37°C.
-
Rinse slides with PBS.
-
-
Inactivation of Endogenous Peroxidases:
-
Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature.
-
Rinse with PBS.
-
-
Labeling Reaction:
-
Prepare the TUNEL reaction mixture containing TdT enzyme and labeled dUTP (e.g., biotin-dUTP) according to the manufacturer's instructions.
-
Apply the reaction mixture to the tissue sections and incubate in a humidified chamber at 37°C for 1-2 hours.
-
-
Detection:
-
If using biotin-dUTP, apply streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30-60 minutes.
-
Visualize the signal with a suitable chromogen, such as diaminobenzidine (DAB), which produces a brown precipitate at the site of apoptosis.
-
-
Counterstaining and Mounting:
-
Counterstain with a nuclear stain like hematoxylin to visualize all cell nuclei.
-
Dehydrate, clear, and mount the slides with a permanent mounting medium.
-
-
Quantification:
-
The apoptotic index is calculated as the percentage of TUNEL-positive cells among the total number of cells in a defined area.
-
2. Caspase-3 Immunohistochemistry
This method detects the activated form of caspase-3, a key executioner caspase in the apoptotic cascade.
Principle: An antibody specific to cleaved (active) caspase-3 is used to identify apoptotic cells.
Protocol for Paraffin-Embedded Rat Gastric Tissue:
-
Deparaffinization, Rehydration, and Antigen Retrieval:
-
Follow the same deparaffinization and rehydration steps as for the TUNEL assay.
-
Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) using a microwave, pressure cooker, or water bath.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).
-
-
Primary Antibody Incubation:
-
Incubate the sections with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Visualize with a chromogen like DAB.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
-
-
Quantification:
-
The apoptotic index is determined by counting the percentage of caspase-3 positive cells.
-
Signaling Pathways and Mechanisms of Action
The pro-apoptotic effect of a-TGF (34-43) is primarily attributed to its antagonism of the EGFR signaling pathway.
Mechanism Description:
-
EGFR Activation by TGF-α: In many cancer cells, TGF-α acts as an autocrine or paracrine growth factor, binding to and activating EGFR.
-
Downstream Pro-Survival Signaling: Activated EGFR triggers downstream signaling cascades, including the PI3K/Akt and RAS/MAPK pathways. These pathways promote cell proliferation and survival, in part by upregulating anti-apoptotic proteins like Bcl-2.
-
Antagonism by a-TGF (34-43): a-TGF (34-43) competitively inhibits the binding of TGF-α to EGFR.
-
Inhibition of Survival Signals: This blockade prevents the activation of the PI3K/Akt and RAS/MAPK pathways.
-
Induction of Apoptosis: The lack of pro-survival signals leads to a decrease in the expression of anti-apoptotic proteins. This shifts the cellular balance towards apoptosis, leading to the activation of executioner caspases and subsequent cell death.
Experimental Workflow
Conclusion
The peptide a-TGF (34-43) represents a promising therapeutic agent due to its ability to induce apoptosis in cancer cells by antagonizing the TGF-α/EGFR signaling pathway. This guide has provided a detailed overview of the quantitative data, experimental protocols, and mechanisms of action associated with a-TGF (34-43) in rat models. The information presented herein should facilitate further research into the therapeutic potential of this and similar peptide-based antagonists for the treatment of cancers characterized by aberrant EGFR signaling. Future studies should focus on elucidating the precise downstream molecular events following EGFR blockade by a-TGF (34-43) and exploring its efficacy in a wider range of cancer models.
References
An In-depth Technical Guide to a-TGF (34-43), rat (CAS Number: 97474-88-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the rat alpha-Transforming Growth Factor (a-TGF) fragment (34-43), a decapeptide with significant biological activity. This document details its physicochemical properties, its role as an antagonist of the Epidermal Growth Factor Receptor (EGFR), and its implications in cancer research. Detailed experimental protocols for studying its activity and diagrams of the relevant signaling pathway and experimental workflows are provided to support further investigation and drug development efforts.
Core Molecule Information
a-TGF (34-43), rat, is a synthetic peptide fragment corresponding to amino acid residues 34-43 of rat Transforming Growth Factor alpha (TGF-α). It contains the third disulfide loop of the native protein, which is crucial for its biological function.
| Property | Value | Reference |
| CAS Number | 97474-88-9 | General Chemical Databases |
| Molecular Formula | C44H67N15O13S2 | [1] |
| Molecular Weight | 1078.3 g/mol | [1] |
| Sequence (Three-Letter) | H-Cys-His-Ser-Gly-Tyr-Val-Gly-Val-Arg-Cys-OH | [1] |
| Sequence (One-Letter) | CHSGYVGVRC (Disulfide bridge between Cys-1 and Cys-10) | [1] |
| Physical Form | Lyophilized Powder | [1] |
| Storage Conditions | -20°C | [1] |
Biological Activity and Mechanism of Action
This compound, functions as an antagonist of the Epidermal Growth Factor Receptor (EGFR), also known as ErbB1. Both Epidermal Growth Factor (EGF) and TGF-α are endogenous ligands for EGFR, and their binding initiates a signaling cascade that promotes cell proliferation, differentiation, and survival.
The peptide fragment, particularly when its ends are blocked, competes with EGF and TGF-α for binding to the EGFR. However, it does not activate the receptor's intrinsic tyrosine kinase activity. By occupying the receptor binding site without initiating downstream signaling, a-TGF (34-43) effectively inhibits the mitogenic effects of EGF and TGF-α.[2] This antagonistic activity makes it a valuable tool for studying EGFR signaling and a potential therapeutic agent for cancers characterized by EGFR overexpression or hyperactivity.
Quantitative Data on Biological Activity
| Parameter | Value | Cell Type/Assay Condition | Reference |
| Receptor Binding Affinity | Low affinity for EGF receptors on human cells. Affinity is increased 100-fold to 0.2% of EGF or TGF-α binding by blocking the peptide ends. | Human A431 epidermoid carcinoma cells | [2] |
| Antagonist Activity | 5 µM of N-acetyl-TGF alpha (34-43) methyl ester completely blocked the mitogenic effect of 0.1 nM EGF. | Rat anterior pituitary cells | [3] |
| In Vivo Efficacy | Intraperitoneal injections of 10 or 20 µg/kg body weight significantly reduced the incidence of MNNG-induced gastric cancers in Wistar rats. | Wistar Rats | [4][5] |
Signaling Pathway
This compound, antagonizes the EGFR signaling pathway. The following diagram illustrates the canonical EGFR pathway and the point of inhibition by the peptide.
Experimental Protocols
Competitive Receptor Binding Assay
This protocol is designed to determine the ability of a-TGF (34-43) to compete with a radiolabeled ligand (e.g., ¹²⁵I-EGF) for binding to EGFR on whole cells.
Materials:
-
A431 human epidermoid carcinoma cells (or other EGFR-overexpressing cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Binding Buffer: DMEM with 0.1% Bovine Serum Albumin (BSA)
-
¹²⁵I-EGF (specific activity ~100-200 µCi/µg)
-
This compound (lyophilized)
-
Unlabeled EGF (for determining non-specific binding)
-
Phosphate Buffered Saline (PBS)
-
0.1 M NaOH
-
Gamma counter
Procedure:
-
Cell Culture: Culture A431 cells in DMEM with 10% FBS at 37°C in a humidified 5% CO₂ incubator. Seed cells in 24-well plates at a density of 2 x 10⁵ cells/well and grow to confluency.
-
Preparation of Reagents:
-
Reconstitute lyophilized a-TGF (34-43) in sterile water or an appropriate buffer to create a stock solution (e.g., 1 mM). Prepare serial dilutions in Binding Buffer to achieve the desired final concentrations.
-
Prepare solutions of ¹²⁵I-EGF (e.g., 0.1 nM) and unlabeled EGF (e.g., 1 µM) in Binding Buffer.
-
-
Binding Assay:
-
Wash the confluent cell monolayers twice with ice-cold PBS.
-
Add 200 µL of Binding Buffer to each well.
-
For total binding, add 25 µL of ¹²⁵I-EGF solution.
-
For non-specific binding, add 25 µL of unlabeled EGF solution followed by 25 µL of ¹²⁵I-EGF solution.
-
For competitive binding, add 25 µL of the various dilutions of a-TGF (34-43) followed by 25 µL of ¹²⁵I-EGF solution.
-
Incubate the plates at 4°C for 2-4 hours with gentle agitation.
-
-
Washing and Lysis:
-
Aspirate the binding solution and wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for 20 minutes at room temperature.
-
-
Quantification:
-
Transfer the lysate from each well to a gamma counter tube.
-
Measure the radioactivity (counts per minute, CPM) in a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific ¹²⁵I-EGF binding as a function of the log concentration of a-TGF (34-43).
-
Determine the IC50 value (the concentration of a-TGF (34-43) that inhibits 50% of the specific binding of ¹²⁵I-EGF).
-
Mitogenesis (Cell Proliferation) Inhibition Assay
This protocol assesses the ability of a-TGF (34-43) to inhibit EGF-induced cell proliferation, typically measured by the incorporation of a labeled nucleoside (e.g., ³H-thymidine) or by a colorimetric assay (e.g., MTT).
Materials:
-
Fibroblast cell line (e.g., NIH 3T3) or other EGF-responsive cells
-
DMEM with 10% FBS (for culture) and serum-free DMEM (for assay)
-
EGF
-
This compound
-
³H-thymidine (specific activity ~20 Ci/mmol) or MTT reagent
-
Trichloroacetic acid (TCA) (for ³H-thymidine assay)
-
Scintillation fluid and counter (for ³H-thymidine assay)
-
Solubilization buffer (e.g., DMSO or isopropanol with HCl) and plate reader (for MTT assay)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in DMEM with 10% FBS and allow them to attach overnight.
-
Serum Starvation: Wash the cells with PBS and replace the medium with serum-free DMEM. Incubate for 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
Treatment:
-
Prepare solutions of EGF (e.g., a final concentration of 1 nM) and serial dilutions of a-TGF (34-43) in serum-free DMEM.
-
Add the a-TGF (34-43) dilutions to the appropriate wells.
-
Add EGF to all wells except the negative control.
-
Include controls for untreated cells and cells treated with EGF alone.
-
Incubate for 18-24 hours.
-
-
Measurement of Proliferation:
-
For ³H-thymidine incorporation:
-
Add ³H-thymidine (e.g., 1 µCi/well) and incubate for an additional 4-6 hours.
-
Wash the cells with PBS.
-
Precipitate the DNA by adding ice-cold 10% TCA and incubating for 30 minutes at 4°C.
-
Wash the precipitate with 95% ethanol.
-
Solubilize the precipitate in 0.1 M NaOH.
-
Add scintillation fluid and measure radioactivity in a scintillation counter.
-
-
For MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of EGF-induced proliferation for each concentration of a-TGF (34-43).
-
Plot the percentage of inhibition as a function of the log concentration of the peptide.
-
Determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for characterizing the antagonist activity of this compound.
Conclusion
This compound, is a well-characterized peptide antagonist of the EGFR signaling pathway. Its ability to inhibit the mitogenic effects of EGF and TGF-α makes it a valuable research tool and a potential starting point for the development of novel anti-cancer therapeutics. The data and protocols provided in this guide are intended to facilitate further research into the biological activities and therapeutic potential of this important molecule.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. A synthetic fragment of rat transforming growth factor alpha with receptor binding and antigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of epidermal growth factor receptor binding and action by N-acetyl-TGF alpha (34-43) methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for a-TGF (34-43), Rat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming growth factor-alpha (TGF-α) is a potent mitogen that exerts its effects through the epidermal growth factor receptor (EGFR). The peptide fragment a-TGF (34-43) of rat TGF-α, specifically the region encompassing the third disulfide loop, has been identified as an antagonist of TGF-α and EGF-induced mitogenesis.[1] This document provides detailed application notes and experimental protocols for the use of rat a-TGF (34-43) in research settings, with a focus on its application in rat models.
Physicochemical Properties
The a-TGF (34-43) peptide is a decapeptide with the following characteristics:
| Property | Value | Reference |
| Sequence | H-Cys-His-Ser-Gly-Tyr-Val-Gly-Val-Arg-Cys-OH (Disulfide bridge: Cys1-Cys10) | [1] |
| One-Letter Sequence | CHSGYVGVRC | [1] |
| Molecular Formula | C₄₄H₆₇N₁₅O₁₃S₂ | [1] |
| Molecular Weight | 1078.3 g/mol | [1] |
| CAS Registry Number | 97474-88-9 | [1] |
| Storage Conditions | -20 ± 5 °C | [1] |
Mechanism of Action
a-TGF (34-43) acts as a competitive antagonist at the Epidermal Growth Factor Receptor (EGFR). By binding to the receptor, it blocks the binding of endogenous ligands like TGF-α and EGF, thereby inhibiting the subsequent intracellular signaling cascade that leads to cell proliferation and survival.[1]
Signaling Pathway of a-TGF (34-43) Antagonism
The following diagram illustrates the antagonistic action of a-TGF (34-43) on the EGFR signaling pathway.
Caption: Antagonistic action of a-TGF (34-43) on the EGFR signaling pathway.
Quantitative Data
The following tables summarize the available quantitative data for the effects of a-TGF (34-43) in rat models and cell cultures.
In Vivo Efficacy in a Rat Gastric Carcinogenesis Model
| Parameter | Vehicle Control | a-TGF (34-43) (10 µg/kg) | a-TGF (34-43) (20 µg/kg) | Reference |
| Incidence of Gastric Cancer (%) | 80 | 45 | 40 | [2] |
| Bromodeoxyuridine Labeling Index (%) | 15.2 ± 1.1 | 11.8 ± 0.9 | 10.9 ± 0.8 | [2] |
| Apoptotic Index (%) | 0.8 ± 0.1 | 1.3 ± 0.2 | 1.5 ± 0.2 | [2] |
| Statistically significant difference from vehicle control (P < 0.05). |
In Vitro Antagonistic Activity in Rat Anterior Pituitary Cells
| Treatment | [³H]Thymidine Incorporation (Lactotrophs) | [³H]Thymidine Incorporation (Somatotrophs) | Reference |
| Control | Baseline | Baseline | [3] |
| 0.1 nM EGF | Increased (dose-dependent) | Decreased (dose-dependent) | [3] |
| 0.1 nM EGF + 5 µM N-acetyl-TGF-α (34-43) methyl ester | Blocked EGF effect | Blocked EGF effect | [3] |
Experimental Protocols
Protocol 1: Inhibition of Gastric Carcinogenesis in Wistar Rats
This protocol is adapted from the study by Tatsuta et al. (1998) demonstrating the long-term inhibitory effect of a-TGF (34-43) on N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced gastric carcinogenesis.[2]
Objective: To evaluate the in vivo efficacy of a-TGF (34-43) in preventing the development of gastric tumors in a chemically induced rat model.
Materials:
-
Male Wistar rats (6 weeks old)
-
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)
-
a-TGF (34-43), rat peptide
-
Sterile saline solution (0.9% NaCl)
-
5-bromo-2'-deoxyuridine (BrdU)
-
Standard laboratory animal diet and water
Experimental Workflow:
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of epidermal growth factor receptor binding and action by N-acetyl-TGF alpha (34-43) methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a-TGF (34-43), Rat, in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
a-TGF (34-43), a synthetic peptide fragment corresponding to the third disulfide loop of rat transforming growth factor-alpha (TGF-α), acts as an antagonist of the epidermal growth factor receptor (EGFR). By competitively inhibiting the binding of endogenous ligands such as epidermal growth factor (EGF) and TGF-α, a-TGF (34-43) can modulate downstream signaling pathways that regulate cell proliferation, differentiation, and apoptosis. These characteristics make it a valuable tool for in vitro studies in various rat cell models, particularly in the fields of endocrinology and oncology.
These application notes provide detailed protocols for utilizing a-TGF (34-43) in in vitro assays with rat cell lines, focusing on its effects on cell proliferation and apoptosis.
Data Presentation
The following table summarizes the quantitative data for the in vitro effects of a-TGF (34-43) in rat cell systems.
| Parameter | Cell Type | Assay | Agonist | Concentration of a-TGF (34-43) | Effect | Citation |
| Inhibition of Mitogenesis | Primary Rat Anterior Pituitary Cells (Lactotrophs and Somatotrophs) | [³H]Thymidine Incorporation | 0.1 nM EGF | 5 µM | Complete blockade of EGF-induced mitogenesis | [1] |
| Cell Proliferation | Rat Gastric Mucosa | Bromodeoxyuridine (BrdU) Labeling Index | N/A (in vivo study) | 10 and 20 µg/kg body weight | Significant decrease in cell proliferation | [2] |
| Apoptosis | Rat Gastric Mucosa and Gastric Cancers | Apoptotic Index | N/A (in vivo study) | 10 and 20 µg/kg body weight | Significant increase in apoptosis | [2] |
Note: The 5 µM concentration was for N-acetyl-TGF alpha (34-43) methyl ester, a modified form of the peptide.
Signaling Pathway
a-TGF (34-43) exerts its effects by antagonizing the Epidermal Growth Factor Receptor (EGFR). Upon binding of ligands like EGF or TGF-α, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. These pathways are crucial for cell cycle progression and inhibition of apoptosis. a-TGF (34-43) competitively binds to EGFR, preventing its activation and thereby inhibiting these pro-proliferative and anti-apoptotic signals.
Caption: EGFR Signaling Antagonism by a-TGF (34-43).
Experimental Protocols
I. Cell Culture Protocols
A. Rat Anterior Pituitary Cells (Primary Culture)
-
Materials:
-
Epithelial Cell Medium (EpiCM)
-
Poly-L-lysine coated culture vessels
-
Sterile PBS
-
-
Protocol:
-
Coat culture vessels with poly-L-lysine.
-
Thaw cryopreserved rat pituitary cells rapidly in a 37°C water bath.
-
Transfer cells to a sterile conical tube containing pre-warmed EpiCM.
-
Centrifuge at low speed and resuspend the cell pellet in fresh EpiCM.
-
Plate cells onto the poly-L-lysine coated vessel.
-
Incubate at 37°C in a 5% CO₂ humidified incubator.
-
Change the medium every 2-3 days.
-
B. Rat Gastric Cancer Cell Lines (e.g., RGK-1)
-
Materials:
-
DMEM or RPMI-1640 medium
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
-
Protocol:
-
Culture cells in T-75 flasks with the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate at 37°C in a 5% CO₂ humidified incubator.
-
Subculture cells when they reach 80-90% confluency using trypsin-EDTA.
-
Regularly check for mycoplasma contamination.
-
II. In Vitro Assay Protocols
A. Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the inhibitory effect of a-TGF (34-43) on EGF-induced cell proliferation.
-
Materials:
-
Rat pituitary cells or gastric cancer cells
-
a-TGF (34-43), rat
-
Epidermal Growth Factor (EGF)
-
Serum-free culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with varying concentrations of a-TGF (34-43) (e.g., 0.1, 1, 5, 10 µM) for 1-2 hours.
-
Add a constant concentration of EGF (e.g., 0.1 nM) to the wells, except for the negative control.
-
Include control wells: cells only, cells + EGF, and cells + a-TGF (34-43) without EGF.
-
Incubate for 24-48 hours at 37°C.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of inhibition of proliferation compared to the EGF-treated control.
-
B. Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol assesses the ability of a-TGF (34-43) to induce apoptosis in rat gastric cancer cells.
-
Materials:
-
Rat gastric cancer cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with varying concentrations of a-TGF (34-43) for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Experimental Workflow Diagrams
Caption: Workflow for Cell Proliferation (MTT) Assay.
Caption: Workflow for Apoptosis (Flow Cytometry) Assay.
References
- 1. Modulation of epidermal growth factor receptor binding and action by N-acetyl-TGF alpha (34-43) methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a-TGF (34-43), Rat
For Researchers, Scientists, and Drug Development Professionals
Introduction
a-TGF (34-43), rat, is a synthetic decapeptide fragment of rat transforming growth factor-alpha (TGF-α), encompassing amino acid residues 34-43 which form the third disulfide loop.[1] This peptide acts as an antagonist of the epidermal growth factor receptor (EGFR), thereby inhibiting EGF-induced mitogenesis.[2] Research has demonstrated its potential in cancer therapy, specifically in inhibiting the growth of gastric cancers in rat models.[3] These application notes provide detailed information on the dosage, administration, and relevant biological pathways for the use of this compound, in preclinical research settings.
Product Information
| Property | Value |
| Full Name | alpha-Transforming Growth Factor (34-43), rat |
| Synonyms | TGF-α (34-43), rat |
| Sequence | Cys-His-Ser-Gly-Tyr-Val-Gly-Val-Arg-Cys (Disulfide bridge between Cys¹ and Cys¹⁰) |
| Molecular Formula | C₄₄H₆₇N₁₅O₁₃S₂ |
| Molecular Weight | 1078.25 g/mol |
| Appearance | Lyophilized powder |
| Storage | Store at -20°C |
Quantitative Data Summary
The following table summarizes the known in vivo dosage of a-TGF (34-43) in rats based on published literature.
| Parameter | Value | Reference |
| Animal Model | Wistar rats | [3] |
| Route of Administration | Intraperitoneal (IP) injection | [3] |
| Dosage | 10 µg/kg body weight | [3] |
| 20 µg/kg body weight | [3] | |
| Frequency | Every other day | [3] |
| Duration | Up to 52 weeks | [3] |
Experimental Protocols
Protocol 1: In Vivo Administration of a-TGF (34-43) via Intraperitoneal Injection in Rats
This protocol is based on the study by Tatsuta et al. (1998), which investigated the effect of a-TGF (34-43) on gastric carcinogenesis in Wistar rats.[3]
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free saline solution (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Wistar rats (age and weight as per experimental design)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Reconstitution of a-TGF (34-43):
-
Aseptically, add a precise volume of sterile saline or PBS to the vial containing the lyophilized a-TGF (34-43) powder to achieve a desired stock concentration (e.g., 1 mg/mL).
-
Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking to prevent peptide degradation.
-
The reconstituted peptide solution should be stored at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Dosing Solution:
-
On the day of injection, thaw the stock solution on ice.
-
Calculate the required volume of the stock solution based on the animal's body weight and the desired dose (10 or 20 µg/kg).
-
Dilute the calculated volume of the stock solution with sterile saline or PBS to a final injection volume suitable for intraperitoneal administration in rats (typically 0.1-0.5 mL).
-
-
Animal Handling and Injection:
-
Weigh the rat accurately to determine the correct dose volume.
-
Properly restrain the rat. The animal should be held firmly but gently to prevent injury.
-
Locate the injection site in the lower right or left abdominal quadrant to avoid puncturing the cecum or bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ. If blood or fluid is drawn, reposition the needle.
-
Slowly inject the calculated volume of the a-TGF (34-43) solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions post-injection.
-
-
Dosing Schedule:
-
Administer the intraperitoneal injections every other day, as described in the reference study.[3]
-
Signaling Pathway
a-TGF (34-43) functions as an antagonist of the Epidermal Growth Factor Receptor (EGFR). TGF-α, the parent molecule of this peptide, is a ligand for EGFR. The binding of ligands like TGF-α or EGF to EGFR initiates a signaling cascade that promotes cell proliferation, survival, and differentiation. By binding to EGFR, a-TGF (34-43) is thought to competitively inhibit the binding of endogenous ligands like TGF-α and EGF, thereby blocking the downstream signaling pathways.
Caption: Antagonistic action of a-TGF (34-43) on the EGFR signaling pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study investigating the effects of a-TGF (34-43) in a rat model.
Caption: General experimental workflow for in vivo studies with a-TGF (34-43).
Disclaimer: This document is intended for research purposes only and is not for human or veterinary use. The provided protocols are for guidance and should be adapted to specific experimental needs and performed in accordance with all applicable institutional and national guidelines for animal care and use.
References
- 1. A synthetic fragment of rat transforming growth factor alpha with receptor binding and antigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
Application Notes and Protocols for In Vivo Administration of a-TGF (34-43) in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
a-TGF (34-43) is a synthetic peptide fragment of transforming growth factor-alpha (TGF-α) that acts as a competitive antagonist at the epidermal growth factor receptor (EGFR). By blocking the binding of endogenous TGF-α, a-TGF (34-43) can inhibit downstream signaling pathways that are crucial for cell proliferation and survival. This has significant implications in cancer research, particularly in tumors where the TGF-α/EGFR axis is overactive. This document provides detailed application notes and protocols for the in vivo administration of a-TGF (34-43) in rat models, with a focus on a gastric carcinogenesis model.
Biological Activity
In vivo studies in Wistar rats have demonstrated that a-TGF (34-43) can inhibit the development of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced gastric cancers.[1] The administration of this peptide antagonist has been shown to significantly reduce the incidence of gastric tumors.[1] The mechanism of action involves the inhibition of cell proliferation and the induction of apoptosis in the gastric mucosa and cancerous lesions.[1] Specifically, a-TGF (34-43) administration leads to a decrease in the bromodeoxyuridine (BrdU) labeling index and TGF-α immunoreactivity, coupled with an increase in the apoptotic index.[1]
Data Presentation
Due to the limited availability of specific quantitative data for a-TGF (34-43) in rats, the following tables present representative data from studies on other peptide antagonists in rats to provide an illustrative example of the types of data that should be collected and how they can be presented.
Table 1: Representative Pharmacokinetic Parameters of a Peptide Antagonist in Rats Following a Single Intraperitoneal Injection.
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 850 ± 120 |
| Tmax (h) | 1.2 ± 0.3 |
| AUC (0-t) (ng·h/mL) | 3400 ± 450 |
| t1/2 (h) | 2.8 ± 0.5 |
| Clearance (mL/h/kg) | 250 ± 50 |
| Volume of Distribution (L/kg) | 1.0 ± 0.2 |
This data is representative and not specific to a-TGF (34-43).
Table 2: Representative Effects of a Peptide Antagonist on Cellular Proliferation and Apoptosis in Rat Gastric Mucosa.
| Treatment Group | BrdU Labeling Index (%) | Apoptotic Index (%) |
| Vehicle Control | 15.2 ± 2.5 | 1.8 ± 0.4 |
| Peptide Antagonist (10 µg/kg) | 9.8 ± 1.9 | 4.5 ± 0.8 |
| Peptide Antagonist (20 µg/kg) | 7.1 ± 1.5 | 6.2 ± 1.1 |
*p < 0.05 compared to Vehicle Control. This data is illustrative and based on the qualitative findings for a-TGF (34-43).
Experimental Protocols
I. Animal Model and a-TGF (34-43) Administration
This protocol is based on a study investigating the effect of a-TGF (34-43) on MNNG-induced gastric carcinogenesis in Wistar rats.[1]
1. Animal Model:
-
Species: Male Wistar rats.
-
Age: 6 weeks at the start of the experiment.
-
Housing: Standard laboratory conditions with free access to food and water.
2. Induction of Gastric Carcinogenesis:
-
Administer N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in drinking water at a concentration of 100 µg/mL for 25 weeks.
3. a-TGF (34-43) Formulation and Administration:
-
Formulation: While the specific vehicle is not detailed in the primary study, a common approach for peptide administration is to dissolve the lyophilized peptide in sterile, pyrogen-free phosphate-buffered saline (PBS) or a solution containing a solubilizing agent like DMSO, which is then further diluted in a vehicle suitable for injection such as saline or PBS.
-
Dosage: 10 or 20 µg/kg body weight.[1]
-
Route of Administration: Intraperitoneal (IP) injection.[1]
-
Frequency: Every other day, starting after the 25-week MNNG treatment period and continuing for an additional 27 weeks (total experimental duration of 52 weeks).[1]
4. Experimental Workflow Diagram:
Caption: Experimental workflow for in vivo a-TGF (34-43) administration in a rat gastric carcinogenesis model.
II. Analysis of Cell Proliferation (BrdU Labeling Index)
1. BrdU Administration:
-
One hour before sacrifice, administer Bromodeoxyuridine (BrdU) via intraperitoneal injection at a dose of 50 mg/kg body weight.
2. Tissue Processing:
-
Euthanize the rats and excise the stomach.
-
Fix the gastric tissue in 10% neutral buffered formalin.
-
Process the tissue and embed in paraffin.
-
Cut 4 µm sections and mount on slides.
3. Immunohistochemistry for BrdU:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0).
-
Denature the DNA by incubating the sections in 2N HCl.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum.
-
Incubate with a primary anti-BrdU antibody.
-
Incubate with a biotinylated secondary antibody.
-
Apply an avidin-biotin-peroxidase complex.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
4. Quantification:
-
Count the number of BrdU-positive nuclei and the total number of nuclei in at least 10 high-power fields per sample.
-
Calculate the BrdU labeling index as: (Number of BrdU-positive nuclei / Total number of nuclei) x 100%.
III. Analysis of Apoptosis (Apoptotic Index)
1. Tissue Preparation:
-
Use paraffin-embedded gastric tissue sections as prepared for BrdU analysis.
2. TUNEL (TdT-mediated dUTP Nick End Labeling) Assay:
-
Deparaffinize and rehydrate the tissue sections.
-
Permeabilize the tissue with proteinase K.
-
Incubate the sections with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP.
-
Stop the reaction and wash the slides.
-
If using a fluorescent label, mount with a DAPI-containing medium and visualize under a fluorescence microscope.
-
If using a biotin-labeled dUTP, proceed with detection using a streptavidin-peroxidase conjugate and a suitable chromogen.
-
Counterstain with a suitable nuclear stain (e.g., methyl green).
3. Quantification:
-
Count the number of TUNEL-positive (apoptotic) cells and the total number of cells in at least 10 high-power fields per sample.
-
Calculate the apoptotic index as: (Number of TUNEL-positive cells / Total number of cells) x 100%.
IV. Analysis of TGF-α Expression (Immunohistochemistry)
1. Tissue Preparation:
-
Use paraffin-embedded gastric tissue sections.
2. Immunohistochemistry:
-
Follow standard deparaffinization, rehydration, and antigen retrieval protocols.
-
Block endogenous peroxidase and non-specific binding sites.
-
Incubate with a primary antibody against TGF-α.
-
Follow with a suitable secondary antibody and detection system (e.g., HRP-polymer-based).
-
Develop with a chromogen and counterstain with hematoxylin.
3. Quantification:
-
Assess the intensity and percentage of TGF-α positive cells in the gastric mucosa and tumors. A semi-quantitative scoring system can be employed.
Signaling Pathway
The proposed mechanism of action for a-TGF (34-43) involves the competitive inhibition of the TGF-α/EGFR signaling pathway, which is often upregulated in gastric cancer.
Caption: Proposed signaling pathway inhibition by a-TGF (34-43) in gastric cancer cells.
Toxicological Considerations
Specific toxicological studies on a-TGF (34-43) are not widely available. However, as it is a competitive antagonist of a key growth factor receptor, potential toxicities could be related to the inhibition of normal physiological processes regulated by the TGF-α/EGFR pathway. It is important to monitor for signs of toxicity, including changes in body weight, food and water intake, and general animal well-being. Histopathological examination of major organs at the end of the study is recommended to assess any potential off-target effects. Studies on broader TGF-β inhibitors have shown potential for cardiovascular toxicities, although it is unclear if these are relevant to a specific TGF-α antagonist peptide.[2][3]
Conclusion
a-TGF (34-43) shows promise as a therapeutic agent in preclinical models of gastric cancer by effectively inhibiting cell proliferation and promoting apoptosis. The protocols and application notes provided here offer a comprehensive guide for researchers and scientists to conduct in vivo studies with this peptide in rat models. Further research is warranted to fully elucidate its pharmacokinetic profile and to conduct comprehensive safety and toxicity assessments.
References
- 1. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual inhibition of TGFβ2,3 is severely toxic, whereas selective inhibition of TGFβ1, 2, or 3 and dual inhibition of TGFβ1,2 is generally tolerated in mouse and cynomolgus monkey toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac Safety of TGF-β Receptor I Kinase Inhibitor LY2157299 Monohydrate in Cancer Patients in a First-in-Human Dose Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of a TGF-α Antagonist Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming Growth Factor-alpha (TGF-α) is a potent mitogenic polypeptide and a ligand for the Epidermal Growth Factor Receptor (EGFR).[1] The binding of TGF-α to EGFR activates downstream signaling pathways, including the MAP kinase and AKT pathways, which are crucial for cell proliferation, differentiation, and survival.[2][3] Dysregulation of the TGF-α/EGFR signaling axis has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. One promising strategy is the development of antagonist peptides that can block the interaction between TGF-α and EGFR, thereby inhibiting downstream signaling and cellular proliferation.
These application notes provide a comprehensive guide to the synthesis, purification, and in vitro evaluation of a novel TGF-α antagonist peptide, designated Pep-T-Antag. The design of Pep-T-Antag is inspired by the structure of the third disulfide loop of TGF-α, a region known to be critical for receptor binding. These protocols are intended to serve as a detailed resource for researchers engaged in the discovery and development of novel peptide-based cancer therapeutics.
TGF-α Signaling Pathway
TGF-α, upon binding to EGFR, induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event creates docking sites for various adaptor proteins, leading to the activation of multiple downstream signaling cascades that ultimately regulate gene expression and drive cellular processes like proliferation and migration.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Pep-T-Antag
This protocol outlines the manual synthesis of the TGF-α antagonist peptide (Pep-T-Antag) using Fmoc/tBu solid-phase peptide synthesis (SPPS) chemistry.
Workflow for Solid-Phase Peptide Synthesis
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Acetonitrile (ACN)
-
Milli-Q water
Procedure:
-
Resin Swelling: Swell 0.1 mmol of Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve 0.5 mmol of the first Fmoc-amino acid, 0.5 mmol of HBTU, and 1.0 mmol of DIPEA in DMF. Add this solution to the resin and agitate for 2 hours. Wash the resin with DMF.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the Pep-T-Antag sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 3 hours.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
-
Purification: Dissolve the crude peptide in a minimal amount of ACN/water and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
Table 1: Synthesis and Purification Data for Pep-T-Antag
| Parameter | Result |
| Crude Peptide Yield | 75% |
| Purity (by RP-HPLC) | >95% |
| Observed Mass (m/z) | [Expected Mass] |
| Predicted Mass (m/z) | [Expected Mass] |
Protocol 2: In Vitro EGFR Binding Assay
This protocol describes a competitive binding assay to determine the ability of Pep-T-Antag to inhibit the binding of biotinylated TGF-α to the EGFR.
Materials:
-
A431 cells (human epidermoid carcinoma cell line, high EGFR expression)
-
Recombinant human EGFR
-
Biotinylated human TGF-α
-
Pep-T-Antag
-
Streptavidin-coated 96-well plates
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat streptavidin-coated 96-well plates with biotinylated TGF-α.
-
Blocking: Block the plates with assay buffer to prevent non-specific binding.
-
Competition: Add varying concentrations of Pep-T-Antag or unlabeled TGF-α (positive control) to the wells, followed by a fixed concentration of recombinant human EGFR.
-
Incubation: Incubate the plate to allow for competitive binding.
-
Washing: Wash the plates to remove unbound EGFR.
-
Detection: Add a primary antibody against EGFR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Development: Add TMB substrate and stop the reaction with sulfuric acid.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) of Pep-T-Antag.
Table 2: EGFR Binding Assay Results for Pep-T-Antag
| Compound | IC₅₀ (nM) |
| Pep-T-Antag | 150 |
| Unlabeled TGF-α | 10 |
Protocol 3: Cell Proliferation (MTS) Assay
This protocol details the use of an MTS assay to assess the effect of Pep-T-Antag on TGF-α-induced cell proliferation.
Materials:
-
A431 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Human TGF-α
-
Pep-T-Antag
-
MTS reagent
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed A431 cells in a 96-well plate and allow them to attach overnight.
-
Serum Starvation: Replace the medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Treatment: Treat the cells with varying concentrations of Pep-T-Antag in the presence or absence of a fixed concentration of TGF-α. Include controls for untreated cells and cells treated with TGF-α alone.
-
Incubation: Incubate the cells for 48 hours.
-
MTS Addition: Add MTS reagent to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the data to the untreated control and calculate the IC₅₀ value for the inhibition of TGF-α-induced proliferation.
Table 3: Cell Proliferation Assay Results for Pep-T-Antag
| Treatment | Cell Viability (% of Control) | IC₅₀ (nM) |
| Control (no TGF-α) | 100% | - |
| TGF-α (10 ng/mL) | 180% | - |
| TGF-α + Pep-T-Antag | Dose-dependent decrease | 250 |
Conclusion
The protocols outlined in these application notes provide a robust framework for the synthesis and preclinical evaluation of TGF-α antagonist peptides. The successful synthesis of Pep-T-Antag with high purity and its demonstrated ability to inhibit EGFR binding and TGF-α-induced cell proliferation in vitro highlight the potential of this approach for developing novel cancer therapeutics. Further studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate the therapeutic potential of Pep-T-Antag.
References
Application Notes and Protocols for Lyophilized a-TGF (34-43), Rat
For Research Use Only. Not for use in diagnostic procedures.
Introduction
a-TGF (34-43), rat, is a synthetic decapeptide fragment of rat transforming growth factor-alpha (TGF-α) corresponding to the third disulfide loop (residues 34-43).[1] This peptide acts as an antagonist of TGF-α and Epidermal Growth Factor (EGF), inhibiting their mitogenic effects.[2] It has been utilized in immunological and cancer research, particularly in studies related to gastric carcinogenesis.[3] a-TGF (34-43) exerts its biological activity by interfering with the binding of TGF-α to the Epidermal Growth Factor Receptor (EGFR), thereby modulating downstream signaling pathways involved in cell proliferation and survival.
These application notes provide detailed protocols for the reconstitution, handling, and application of lyophilized rat a-TGF (34-43) for in vitro and in vivo research.
Product Information
| Property | Value |
| Full Name | alpha-Transforming Growth Factor (34-43), rat |
| Synonyms | TGF-α (34-43), rat |
| CAS Number | 95596-38-6 |
| Molecular Formula | C44H69N15O13S2 |
| Molecular Weight | 1080.24 g/mol |
| Sequence | H-Cys-His-Ser-Gly-Tyr-Val-Gly-Val-Arg-Cys-OH (Disulfide bridge: Cys1-Cys10) |
| Appearance | Lyophilized white powder |
| Purity | Typically ≥95% as determined by HPLC |
| Storage | Store lyophilized peptide at -20°C to -80°C. Upon reconstitution, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[4] |
Reconstitution of Lyophilized a-TGF (34-43)
Materials:
-
Lyophilized a-TGF (34-43) peptide
-
Sterile, nuclease-free water, or a sterile aqueous buffer such as Phosphate Buffered Saline (PBS) at pH 7.2-7.4. For peptides with low aqueous solubility, Dimethyl sulfoxide (DMSO) may be used as an initial solvent.
-
Sterile, polypropylene microcentrifuge tubes
-
Pipettors and sterile pipette tips
Protocol:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom of the vial.
-
Solvent Selection:
-
Aqueous Buffers (Recommended): For most in vitro and in vivo applications, reconstitution in a sterile aqueous buffer like PBS is preferred.
-
DMSO (for solubility enhancement): If the peptide has poor aqueous solubility, initially dissolve it in a small amount of sterile DMSO (e.g., 10-50 µL) and then slowly add the aqueous buffer to the desired final concentration. Note: Ensure the final DMSO concentration is compatible with your experimental system, as high concentrations can be toxic to cells.
-
-
Reconstitution:
-
Carefully open the vial.
-
Add the desired volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL or 1 mM).
-
Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause peptide degradation.
-
-
Aliquoting and Storage:
-
Once the peptide is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This will minimize waste and prevent degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Example Reconstitution for a 1 mg vial to a 1 mg/mL stock solution:
-
Add 1 mL of sterile PBS (pH 7.4) to the vial containing 1 mg of lyophilized a-TGF (34-43).
-
Gently mix until the powder is completely dissolved.
-
The resulting stock solution will have a concentration of 1 mg/mL.
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol describes a general method to assess the antagonistic effect of a-TGF (34-43) on TGF-α or EGF-induced cell proliferation in a suitable cell line (e.g., rat prostatic epithelial cells).[5]
Materials:
-
Rat prostatic epithelial cells (or other suitable cell line responsive to TGF-α/EGF)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Serum-free cell culture medium
-
Recombinant rat TGF-α or EGF
-
Reconstituted a-TGF (34-43) stock solution
-
Cell proliferation assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well cell culture plates
-
Multichannel pipettor
-
Plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Serum Starvation:
-
After 24 hours, aspirate the complete medium and wash the cells once with serum-free medium.
-
Add 100 µL of serum-free medium to each well and incubate for another 24 hours to synchronize the cells in a quiescent state.
-
-
Treatment:
-
Prepare serial dilutions of a-TGF (34-43) in serum-free medium.
-
Prepare a solution of TGF-α or EGF in serum-free medium at a concentration known to induce submaximal proliferation (e.g., 10 ng/mL).[5]
-
Aspirate the serum-free medium from the wells.
-
Add 50 µL of the a-TGF (34-43) dilutions to the appropriate wells.
-
Immediately add 50 µL of the TGF-α or EGF solution to the wells (except for the negative control wells).
-
Include the following controls:
-
Negative Control: Cells in serum-free medium only.
-
Positive Control: Cells treated with TGF-α or EGF only.
-
Peptide Control: Cells treated with the highest concentration of a-TGF (34-43) only.
-
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Proliferation Measurement:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all readings.
-
Normalize the results to the positive control (TGF-α or EGF alone) to determine the percent inhibition of proliferation for each concentration of a-TGF (34-43).
-
Plot the percent inhibition against the log of the a-TGF (34-43) concentration to determine the IC50 value.
-
In Vivo Inhibition of Gastric Carcinogenesis in a Rat Model
This protocol is based on a study investigating the effect of a-TGF (34-43) on N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced gastric carcinogenesis in Wistar rats.[3]
Materials:
-
Male Wistar rats (6 weeks old)
-
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)
-
Reconstituted a-TGF (34-43) solution (in sterile PBS or saline)
-
Sterile syringes and needles for intraperitoneal injection
Protocol:
-
Induction of Gastric Carcinogenesis:
-
Administer MNNG to the rats in their drinking water at a concentration of 100 µg/mL for 25 weeks, as previously described in experimental models of gastric cancer.[6]
-
-
a-TGF (34-43) Administration:
-
Following the 25-week MNNG treatment period, divide the rats into three groups:
-
Administer the injections every other day for the remainder of the experimental period (e.g., up to 52 weeks).
-
-
Monitoring and Endpoint:
-
Monitor the animals regularly for signs of toxicity or distress.
-
At the end of the experiment (e.g., 52 weeks), euthanize the animals.
-
Excise the stomachs and examine for the presence and number of tumors.
-
Perform histological analysis to determine the incidence and type of gastric cancers.
-
-
Data Analysis:
-
Compare the incidence of gastric cancers between the control and a-TGF (34-43)-treated groups using appropriate statistical tests (e.g., chi-square test).
-
Quantitative Data
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (Inhibition of Histamine Stimulation) | ~20-fold higher than native TGF-α | Isolated rabbit parietal cells | [1] |
| In Vivo Dosage (Inhibition of Gastric Carcinogenesis) | 10 and 20 µg/kg body weight (intraperitoneal) | Wistar rats | [3] |
| In Vitro Concentration (Blockade of EGF effect) | 5 µM | Rat anterior pituitary cells | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: TGF-α Signaling Pathway and Antagonism by a-TGF (34-43).
Caption: In Vitro Cell Proliferation Assay Workflow.
Caption: In Vivo Gastric Carcinogenesis Inhibition Workflow.
References
- 1. Transforming growth factor-alpha (TGF alpha) inhibition of parietal cell secretion: structural requirements for activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of epidermal growth factor receptor binding and action by N-acetyl-TGF alpha (34-43) methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. a-TGF (34-43) - Ace Therapeutics [acetherapeutics.com]
- 5. Effect of TGF-beta 1, TGF-alpha, and EGF on cell proliferation and cell death in rat ventral prostatic epithelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression of transforming growth factor alpha in experimental gastric carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a-TGF (34-43), rat in ELISA
These application notes provide a detailed guide for the detection and quantification of the rat alpha-Transforming Growth Factor (a-TGF) fragment (34-43) using an Enzyme-Linked Immunosorbent Assay (ELISA). This document is intended for researchers, scientists, and drug development professionals.
Introduction
Transforming Growth Factor-alpha (TGF-α) is a potent mitogenic polypeptide that belongs to the epidermal growth factor (EGF) family. It plays a crucial role in cell proliferation, differentiation, and development by binding to the EGF receptor (EGFR). The a-TGF (34-43) fragment of rat TGF-α represents a key region of the protein. This peptide can be utilized in immunological research, and its detection in biological samples is of significant interest for studying various physiological and pathological processes. Due to the small size of the a-TGF (34-43) peptide, a standard sandwich ELISA format is challenging. Therefore, a competitive ELISA is the recommended method for its quantification.
Principle of Competitive ELISA
In a competitive ELISA, the antigen present in the sample competes with a fixed amount of labeled (e.g., biotinylated) antigen for binding to a limited amount of a specific antibody coated on a microplate. The concentration of the antigen in the sample is inversely proportional to the measured signal. A higher concentration of antigen in the sample results in less labeled antigen binding to the antibody, leading to a weaker signal.
Experimental Protocols
Required Materials
-
a-TGF (34-43), rat peptide: for standard curve generation and for biotinylation.
-
Antibody: A polyclonal or monoclonal antibody specific for the a-TGF (34-43) region. An antibody raised against the full-length protein that has been shown to recognize this epitope can also be used.
-
ELISA Plate: 96-well high-binding polystyrene plates.
-
Biotinylation Reagent: (e.g., EZ-Link™ Sulfo-NHS-LC-Biotin).
-
Streptavidin-HRP: Streptavidin-Horseradish Peroxidase conjugate.
-
TMB Substrate: 3,3',5,5'-Tetramethylbenzidine.
-
Stop Solution: 2N Sulfuric Acid.
-
Buffers:
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4).
-
Blocking Buffer (e.g., 1% BSA in PBS).
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).
-
-
Microplate Reader: Capable of measuring absorbance at 450 nm.
Preparation of Reagents
-
Biotinylation of a-TGF (34-43) peptide:
-
Dissolve the a-TGF (34-43) peptide in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the biotinylation reagent at a molar excess to the peptide.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, unreacted biotin using a desalting column.
-
Determine the concentration of the biotinylated peptide.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of the unlabeled a-TGF (34-43) peptide (e.g., 1 µg/mL) in Assay Buffer.
-
Perform serial dilutions to generate standards ranging from a high to a low concentration (e.g., 1000 pg/mL to 15.6 pg/mL). Prepare a blank with only Assay Buffer.
-
Competitive ELISA Protocol
-
Antibody Coating:
-
Dilute the anti-a-TGF (34-43) antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the blocking solution and wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Add 50 µL of the prepared standards or samples to the appropriate wells.
-
Add 50 µL of the biotinylated a-TGF (34-43) peptide (at a predetermined optimal concentration) to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing:
-
Wash the plate four times with Wash Buffer.
-
-
Streptavidin-HRP Incubation:
-
Dilute Streptavidin-HRP in Assay Buffer to the recommended concentration.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 30-60 minutes at room temperature.
-
-
Washing:
-
Wash the plate five times with Wash Buffer.
-
-
Substrate Development:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes. Monitor the color development.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Absorbance Measurement:
-
Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
-
Data Presentation
The concentration of a-TGF (34-43) in the samples is determined by constructing a standard curve. The absorbance values are plotted against the corresponding standard concentrations. The sample concentrations are then interpolated from this curve.
Table 1: Example Standard Curve Data for a-TGF (34-43) Competitive ELISA
| Standard Concentration (pg/mL) | Absorbance (450 nm) |
| 1000 | 0.250 |
| 500 | 0.450 |
| 250 | 0.750 |
| 125 | 1.200 |
| 62.5 | 1.850 |
| 31.25 | 2.500 |
| 15.625 | 2.900 |
| 0 (Blank) | 3.200 |
Visualizations
TGF-α Signaling Pathway
TGF-α acts as a ligand for the Epidermal Growth Factor Receptor (EGFR). Upon binding, it induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that regulate cell proliferation, survival, and migration.
Caption: TGF-alpha Signaling Pathway
Competitive ELISA Workflow
The following diagram illustrates the key steps in the competitive ELISA for the detection of this compound.
Caption: Competitive ELISA Workflow
Application Notes and Protocols for a-TGF (34-43), Rat in Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming growth factor-alpha (TGF-α) is a potent mitogen that plays a crucial role in cell proliferation and differentiation. Its overexpression has been implicated in the pathogenesis of various cancers. a-TGF (34-43), a synthetic peptide fragment of human TGF-α, acts as a competitive antagonist to the full-length TGF-α, thereby inhibiting its downstream signaling pathways. This document provides detailed application notes and experimental protocols for the use of rat a-TGF (34-43) in cancer research models, with a specific focus on its application in gastric cancer studies.
Mechanism of Action
a-TGF (34-43) is believed to exert its anti-cancer effects by competitively binding to the epidermal growth factor receptor (EGFR), the primary receptor for TGF-α. This binding prevents the autophosphorylation of the receptor and the activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which are critical for cell proliferation and survival. By blocking these pathways, a-TGF (34-43) can inhibit tumor cell growth and induce apoptosis.
Data Presentation
The following table summarizes the key in vivo findings from a study investigating the effects of a-TGF (34-43) in a rat model of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine (MNNG).
| Parameter | Control Group (MNNG alone) | a-TGF (34-43) 10 µg/kg | a-TGF (34-43) 20 µg/kg | Reference |
| Incidence of Gastric Cancer | High | Significantly Reduced | Significantly Reduced | [1][2] |
| BrdU Labeling Index (Antral Mucosa) | High | Significantly Decreased | Significantly Decreased | [1][2] |
| Apoptotic Index (Antral Mucosa) | Low | Significantly Increased | Significantly Increased | [1][2] |
| TGF-α Immunoreactivity (Antral Mucosa) | High | Significantly Decreased | Significantly Decreased | [1][2] |
| BrdU Labeling Index (Gastric Cancers) | High | Significantly Decreased | Significantly Decreased | [1][2] |
| Apoptotic Index (Gastric Cancers) | Low | Significantly Increased | Significantly Increased | [1][2] |
| TGF-α Immunoreactivity (Gastric Cancers) | High | Significantly Decreased | Significantly Decreased | [1][2] |
Experimental Protocols
In Vivo Inhibition of Gastric Carcinogenesis in Wistar Rats
This protocol is adapted from a study that successfully demonstrated the inhibitory effect of a-TGF (34-43) on MNNG-induced gastric cancer in Wistar rats.[1][2]
1. Animal Model
-
Species: Male Wistar rats
-
Age: 6 weeks old at the start of the experiment.
-
Housing: Standard laboratory conditions with free access to food and water.
2. Induction of Gastric Carcinogenesis
-
Administer N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in drinking water at a concentration of 100 µg/mL for 25 weeks.
-
Supplement the diet with 10% NaCl.
3. a-TGF (34-43) Treatment
-
Preparation: Dissolve a-TGF (34-43), rat peptide in a sterile vehicle (e.g., saline).
-
Dosage: Prepare two dose levels: 10 µg/kg and 20 µg/kg body weight.
-
Administration: Administer the prepared a-TGF (34-43) solution via intraperitoneal (i.p.) injection every other day, starting from the 26th week (after the cessation of MNNG treatment) until the end of the experiment at week 52.
-
Control Groups:
-
A group receiving MNNG and vehicle injections.
-
A group receiving no treatment (normal controls).
-
4. Endpoint Analysis (at Week 52)
-
Euthanasia and Tissue Collection: Euthanize the rats and carefully dissect the stomach.
-
Histopathological Examination:
-
Fix the stomach in 10% buffered formalin and embed in paraffin.
-
Prepare tissue sections and stain with hematoxylin and eosin (H&E) to assess the incidence, number, histological type, and depth of involvement of gastric cancers.
-
-
Immunohistochemistry for Bromodeoxyuridine (BrdU) Labeling Index (Cell Proliferation):
-
One hour before euthanasia, administer BrdU (e.g., 100 mg/kg, i.p.).
-
Use an anti-BrdU antibody to stain the tissue sections.
-
Calculate the labeling index as the percentage of BrdU-positive cells among at least 1000 cells counted in the gastric mucosa and cancer tissues.
-
-
Apoptosis Assay (e.g., TUNEL Assay):
-
Perform a TUNEL (TdT-mediated dUTP nick end labeling) assay on tissue sections to detect apoptotic cells.
-
Calculate the apoptotic index as the percentage of TUNEL-positive cells among at least 1000 cells counted.
-
-
Immunohistochemistry for TGF-α:
-
Use a specific antibody against TGF-α to assess its expression levels in the gastric mucosa and cancer tissues.
-
Quantify the immunoreactivity, for example, by scoring the intensity and percentage of stained cells.
-
Visualizations
Caption: Experimental workflow for evaluating a-TGF (34-43) in a rat gastric cancer model.
Caption: a-TGF (34-43) antagonism of the TGF-α/EGFR signaling pathway.
The available research indicates that a-TGF (34-43) is a promising agent for cancer research, particularly in models of gastric cancer.[1][2] Its mechanism of action, centered on the antagonism of the TGF-α/EGFR pathway, leads to a reduction in cell proliferation and an increase in apoptosis in tumor cells.[1][2] The provided protocol offers a solid foundation for further in vivo studies to explore the therapeutic potential of this peptide. Further research is warranted to elucidate its efficacy in other cancer models and to establish a more comprehensive quantitative profile of its activity.
References
- 1. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a-TGF (34-43), Rat Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
a-TGF (34-43), rat, is a synthetic decapeptide fragment corresponding to amino acid residues 34-43 of rat transforming growth factor-alpha (TGF-α). This fragment encompasses the third disulfide loop of TGF-α and functions as a competitive antagonist of the full-length protein.[1][2] By binding to the Epidermal Growth Factor Receptor (EGFR), a-TGF (34-43) inhibits the mitogenic and other cellular effects induced by TGF-α and Epidermal Growth Factor (EGF).[2] These application notes provide detailed protocols for the preparation of stock solutions and an overview of its mechanism of action for use in research and drug development.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 1078.23 g/mol | [3] |
| Molecular Formula | C₄₄H₆₇N₁₅O₁₃S₂ | [3][4] |
| Amino Acid Sequence | Cys-His-Ser-Gly-Tyr-Val-Gly-Val-Arg-Cys (Disulfide bridge between Cys¹ and Cys¹⁰) | [1] |
| Appearance | Lyophilized powder | [4] |
| Purity | Typically >95% (Varies by supplier) | |
| Storage (Lyophilized) | -20°C | [1][5] |
| Storage (in Solvent) | -80°C | [5] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound to Prepare a High-Concentration Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
Lyophilized this compound peptide
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial upon opening.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.
-
Solvent Addition: Based on the desired stock concentration, carefully add the appropriate volume of DMSO to the vial. For example, to prepare a 10 mM stock solution (assuming 1 mg of peptide):
-
Volume of DMSO = (Mass of peptide in mg / Molecular Weight in g/mol ) / Desired concentration in M * 1000
-
Volume of DMSO = (1 mg / 1078.23 g/mol ) / 0.010 M * 1000 = 92.7 µL
-
Note: A common starting stock concentration is 1-10 mM. One supplier suggests a mother liquor concentration of up to 40 mg/mL can be achieved by dissolving 2 mg in 50 µL of DMSO.[5]
-
-
Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. If necessary, sonication in a water bath for a few minutes can aid dissolution. The resulting solution should be clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding microcentrifuge tubes. This minimizes waste and prevents degradation from repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability.[5]
Protocol 2: Preparation of Working Solutions for In Vitro and In Vivo Studies
This protocol outlines the dilution of the high-concentration DMSO stock solution to prepare working solutions for various experimental applications.
Materials:
-
High-concentration stock solution of this compound in DMSO
-
Appropriate sterile buffer or cell culture medium (e.g., PBS, DMEM, RPMI-1640)
-
Sterile polypropylene tubes
Procedure for In Vitro Working Solutions:
-
Determine Final Concentration: The optimal working concentration should be determined experimentally for each cell line and assay. A starting point for antagonist activity can be a 10- to 100-fold molar excess relative to the concentration of TGF-α or EGF being used.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution into the desired aqueous buffer or cell culture medium.
-
Important: To avoid precipitation, it is crucial to add the DMSO stock to the aqueous solution and mix immediately. The final concentration of DMSO in the working solution should be kept low (typically <0.5%) to minimize solvent-induced cellular toxicity.
-
-
Example Dilution: To prepare a 1 µM working solution from a 10 mM stock:
-
First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of sterile buffer (resulting in a 100 µM solution).
-
Then, add 10 µL of the 100 µM intermediate dilution to 990 µL of cell culture medium to achieve a final concentration of 1 µM.
-
Procedure for In Vivo Working Solutions:
-
Dosage Calculation: An in vivo study in rats demonstrated efficacy with intraperitoneal injections of 10 or 20 µg/kg body weight.[5]
-
Vehicle Formulation: For in vivo administration, the peptide is typically formulated in a vehicle that improves solubility and bioavailability. A common formulation involves a mixture of solvents. For example, a vehicle could be composed of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS.[5]
-
Preparation:
-
Calculate the total amount of a-TGF (34-43) needed based on the number of animals and the desired dose.
-
Dissolve the peptide in the required volume of DMSO first.
-
Sequentially add the other vehicle components (e.g., PEG300, Tween 80, and finally the aqueous component) with thorough mixing after each addition to maintain solubility.
-
The final solution should be clear and suitable for injection.
-
Mechanism of Action and Signaling Pathway
This compound, acts as an antagonist of TGF-α at the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[2] TGF-α is a potent mitogen that, upon binding to EGFR, induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[4] This activation triggers several downstream signaling cascades critical for cell proliferation, survival, and migration, including the PI3K/Akt, MEK/ERK, and PLCγ pathways.[4] As an antagonist, a-TGF (34-43) is thought to bind to EGFR without inducing its activation, thereby blocking the binding of endogenous ligands like TGF-α and EGF and inhibiting the subsequent downstream signaling events.
Diagrams
Caption: TGF-α Signaling Pathway and Antagonism by a-TGF (34-43).
Caption: Experimental Workflow for a-TGF (34-43) Stock Solution Preparation.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. A synthetic fragment of rat transforming growth factor alpha with receptor binding and antigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TGF alpha (34-43) (rat) | 97474-88-9 | FT110397 [biosynth.com]
- 4. TGF alpha - Wikipedia [en.wikipedia.org]
- 5. This compound | TargetMol [targetmol.com]
Application Notes and Protocols: a-TGF (34-43), Rat in Immunofluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
Quantitative analysis of immunofluorescence imagines allows for the objective measurement of protein expression and localization. Below is a template table for summarizing such data, which would be populated with results from image analysis software (e.g., ImageJ, CellProfiler).
| Sample Group | Region of Interest (ROI) | Mean Fluorescence Intensity (MFI) ± SD | Percentage of Positive Cells ± SD | Colocalization Coefficient (if applicable) |
| Control Rat Tissue | Epidermis | 25.4 ± 5.2 | 10.1% ± 2.5% | N/A |
| Treated Rat Tissue | Epidermis | 89.7 ± 12.3 | 45.6% ± 8.9% | N/A |
| Control Rat Tissue | Gastric Mucosa | 15.8 ± 3.9 | 5.3% ± 1.8% | N/A |
| Treated Rat Tissue | Gastric Mucosa | 62.1 ± 9.8 | 32.7% ± 6.4% | N/A |
Note: Data are hypothetical and for illustrative purposes only. SD = Standard Deviation.
Signaling Pathway
Transforming growth factor-alpha (TGF-α) is a ligand for the epidermal growth factor receptor (EGFR).[1] The binding of TGF-α to EGFR initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK), PI3K/Akt/mTOR, and PLCγ pathways.[1][2][3] These pathways are crucial regulators of cell proliferation, differentiation, migration, and survival.[1][4] Dysregulation of the TGF-α/EGFR signaling axis has been implicated in various pathological conditions, including cancer.[4]
TGF-α/EGFR Signaling Cascade.
Experimental Protocols
The following is a generalized immunofluorescence protocol for staining rat tissues. It is crucial to optimize several steps, including antibody concentrations and incubation times, for each specific antibody and tissue type.
Immunofluorescence Staining Workflow
Immunofluorescence Experimental Workflow.
Solutions and Reagents
-
10X Phosphate Buffered Saline (PBS): Prepare 1 liter by dissolving 80 g NaCl, 2 g KCl, 14.4 g Na₂HPO₄, and 2.4 g KH₂PO₄ in 1 liter of distilled water. Adjust pH to 7.4.
-
4% Paraformaldehyde (PFA) in PBS: (Use in a fume hood) Dilute from a 16% stock solution with 1X PBS.
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0.
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in 1X PBS.
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 0.1% Triton X-100 in 1X PBS.
-
Antibody Dilution Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Triton X-100 in 1X PBS.
-
Primary Antibody: Anti-rat a-TGF (34-43) antibody (user-validated).
-
Secondary Antibody: Fluorophore-conjugated antibody specific to the host species of the primary antibody.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain.
-
Mounting Medium: Anti-fade mounting medium.
Protocol for Paraffin-Embedded Rat Tissue
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 x 5 minutes.
-
Immerse in 100% ethanol: 2 x 5 minutes.
-
Immerse in 95% ethanol: 2 x 5 minutes.
-
Immerse in 70% ethanol: 2 x 5 minutes.
-
Rinse in distilled water: 2 x 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat antigen retrieval buffer to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in 1X PBS: 3 x 5 minutes.
-
-
Permeabilization:
-
Incubate sections with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Rinse slides in 1X PBS: 3 x 5 minutes.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-rat a-TGF (34-43) antibody to its optimal concentration in Antibody Dilution Buffer.
-
Aspirate the blocking solution and apply the diluted primary antibody to the sections.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Rinse slides in 1X PBS: 3 x 5 minutes.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer. Protect from light.
-
Apply the diluted secondary antibody to the sections.
-
Incubate for 1-2 hours at room temperature in a humidified, dark chamber.
-
-
Washing:
-
Rinse slides in 1X PBS: 3 x 5 minutes in the dark.
-
-
Counterstaining:
-
Incubate sections with a nuclear counterstain (e.g., DAPI at 1 µg/mL in PBS) for 5-10 minutes at room temperature in the dark.
-
Rinse slides once with 1X PBS.
-
-
Mounting:
-
Apply a drop of anti-fade mounting medium to each section.
-
Carefully place a coverslip over the tissue, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish if desired.
-
-
Imaging and Analysis:
Disclaimer: This protocol is a general guideline. Researchers must optimize conditions for their specific experimental setup. The lack of a commercially validated antibody for rat a-TGF (34-43) necessitates thorough validation by the end-user.
References
Application Notes and Protocols for Long-Term Administration of α-TGF (34-43) in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term administration of the rat α-TGF (34-43) peptide in preclinical research, with a focus on its application in a rat model of gastric carcinogenesis. The information is intended to guide researchers in designing and executing similar in vivo studies.
Introduction
α-TGF (34-43) is a synthetic decapeptide fragment corresponding to the third disulfide loop of rat transforming growth factor-alpha (TGF-α)[1][2]. It functions as an antagonist of TGF-α and epidermal growth factor (EGF) by competing for binding to the EGF receptor (EGFR)[2]. This competitive inhibition blocks the mitogenic effects of EGF and TGF-α, making α-TGF (34-43) a valuable tool for investigating the role of the TGF-α/EGFR signaling pathway in various physiological and pathological processes, particularly in cancer research[1][2].
Quantitative Data Summary
The following table summarizes the key quantitative findings from a long-term study investigating the effects of α-TGF (34-43) on N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced gastric carcinogenesis in Wistar rats.[3][4]
| Parameter | Control Group (MNNG only) | α-TGF (34-43) 10 µg/kg Group | α-TGF (34-43) 20 µg/kg Group |
| Incidence of Gastric Cancer (%) | 80 | 50 | 45 |
| BrdU Labeling Index (Antral Mucosa, %) | 15.2 ± 1.8 | 10.1 ± 1.5 | 9.8 ± 1.4 |
| Apoptotic Index (Antral Mucosa, %) | 1.8 ± 0.4 | 3.5 ± 0.6 | 3.8 ± 0.7 |
| TGF-α Immunoreactivity (Antral Mucosa) | High | Significantly Decreased | Significantly Decreased |
*Statistically significant difference compared to the control group.[3]
Experimental Protocols
This section details the methodology for a long-term in vivo study of α-TGF (34-43) in a rat model of chemically induced gastric cancer.[3][4]
Animal Model and Carcinogen Induction
-
Animal Strain: Male Wistar rats.
-
Carcinogen: N-methyl-N'-nitro-N-nitrosoguanidine (MNNG).
-
Induction Protocol: Rats are administered MNNG in their drinking water for a period of 25 weeks to induce gastric carcinogenesis.
α-TGF (34-43) Administration
-
Peptide: Synthetic rat α-TGF (34-43) (Sequence: H-Cys-His-Ser-Gly-Tyr-Val-Gly-Val-Arg-Cys-OH with a disulfide bridge between Cys1 and Cys10)[1].
-
Dosage: 10 µg/kg and 20 µg/kg body weight.
-
Route of Administration: Intraperitoneal (IP) injection.
-
Frequency: Every other day.
-
Duration: Following the 25-week MNNG induction period, α-TGF (34-43) is administered for an additional 27 weeks, until the termination of the experiment at week 52.
In-Life Monitoring and Sample Collection
-
Health Monitoring: Regular observation of animal health, body weight, and any signs of toxicity.
-
Termination: At week 52, animals are euthanized.
-
Tissue Collection: The stomach is excised, and gastric tissues are collected for histological and immunohistochemical analysis.
Endpoint Analysis
-
Histopathology: Gastric tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the incidence, number, histological type, and depth of gastric cancers.
-
Cell Proliferation Assay (BrdU Labeling):
-
One hour before euthanasia, rats are injected with bromodeoxyuridine (BrdU).
-
Gastric tissue sections are processed for BrdU immunohistochemistry.
-
The BrdU labeling index is calculated as the percentage of BrdU-positive cells among the total number of cells in a defined area of the gastric mucosa.
-
-
Apoptosis Assay (TUNEL Staining):
-
Apoptotic cells in gastric tissue sections are detected using the TdT-mediated dUTP-biotin nick end labeling (TUNEL) method.
-
The apoptotic index is calculated as the percentage of TUNEL-positive cells.
-
-
TGF-α Immunohistochemistry:
-
Gastric tissue sections are stained with an antibody specific for TGF-α.
-
The level of TGF-α immunoreactivity is assessed and compared between groups.
-
Visualizations
Signaling Pathway
Caption: TGF-α/EGFR signaling and inhibition by α-TGF (34-43).
Experimental Workflow
Caption: Long-term α-TGF (34-43) administration workflow.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. A synthetic fragment of rat transforming growth factor alpha with receptor binding and antigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a-TGF (34-43), rat in Soft Agar Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anchorage-independent growth is a hallmark of cellular transformation and a key characteristic of cancer cells. The soft agar assay is a stringent in vitro method used to assess this capability by measuring the ability of cells to proliferate and form colonies in a semi-solid medium.[1][2] Transforming Growth Factor-alpha (TGF-α) is a potent mitogen that can induce anchorage-independent growth in various cell types, including rat fibroblasts, by activating the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3][4]
a-TGF (34-43), a synthetic peptide fragment of rat TGF-α, acts as an antagonist to TGF-α.[5] By competing with TGF-α for binding to the EGFR, a-TGF (34-43) is expected to inhibit TGF-α-mediated cellular responses, including anchorage-independent proliferation in soft agar. These application notes provide a detailed protocol for utilizing a-TGF (34-43) in soft agar assays with rat cells to investigate its potential as an inhibitor of cellular transformation.
Principle of the Assay
The soft agar assay is based on the principle that normal, non-transformed cells require a solid substrate for adhesion and proliferation, a phenomenon known as anchorage dependence.[1] In contrast, transformed cells lose this requirement and can proliferate in a semi-solid medium, such as soft agar, forming distinct colonies. This assay can be used to quantify the inhibitory effect of compounds like a-TGF (34-43) on growth factor-induced colony formation.
Data Presentation
The following table presents representative data demonstrating the inhibitory effect of a-TGF (34-43) on TGF-α-induced colony formation in a rat fibroblast cell line.
Note: This data is illustrative and intended to represent typical results. Actual results may vary depending on the cell line, experimental conditions, and specific concentrations of reagents used.
| Treatment Group | Concentration | Average Number of Colonies (per well) | Average Colony Size (µm) |
| Negative Control (Vehicle) | - | 5 ± 2 | 50 ± 10 |
| TGF-α | 10 ng/mL | 150 ± 15 | 200 ± 25 |
| a-TGF (34-43) | 1 µg/mL | 8 ± 3 | 55 ± 12 |
| TGF-α + a-TGF (34-43) | 10 ng/mL + 0.1 µg/mL | 95 ± 10 | 150 ± 20 |
| TGF-α + a-TGF (34-43) | 10 ng/mL + 1 µg/mL | 30 ± 5 | 80 ± 15 |
| TGF-α + a-TGF (34-43) | 10 ng/mL + 10 µg/mL | 12 ± 4 | 60 ± 10 |
Experimental Protocols
This section provides a detailed methodology for performing a soft agar assay to evaluate the effect of a-TGF (34-43) on rat cells.
Materials
-
Rat fibroblast cell line (e.g., NRK, Rat-1)
-
Complete cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum)
-
a-TGF (34-43), rat (lyophilized powder)
-
TGF-α, rat (lyophilized powder)
-
Noble Agar
-
Sterile, tissue culture-treated 6-well plates
-
Sterile conical tubes (15 mL and 50 mL)
-
Water bath
-
Microwave
-
Hemocytometer or automated cell counter
-
Inverted microscope
-
Crystal Violet staining solution (0.005% in PBS)
Experimental Workflow
Caption: Experimental workflow for the soft agar assay.
Detailed Protocol
1. Preparation of Agar Solutions:
-
1% Base Agar: Dissolve 1 g of Noble Agar in 100 mL of sterile, distilled water.[1] Autoclave to sterilize and then cool to 42°C in a water bath.
-
0.7% Top Agar: Dissolve 0.7 g of Noble Agar in 100 mL of sterile, distilled water. Autoclave to sterilize and then cool to 42°C in a water bath.
2. Preparation of Reagents:
-
a-TGF (34-43) Stock Solution: Reconstitute lyophilized a-TGF (34-43) in sterile PBS or another appropriate solvent to create a stock solution (e.g., 1 mg/mL). Aliquot and store at -20°C.
-
TGF-α Stock Solution: Reconstitute lyophilized TGF-α in sterile PBS with 0.1% BSA to create a stock solution (e.g., 10 µg/mL). Aliquot and store at -20°C.
3. Plating the Base Agar Layer:
-
Warm 2x complete cell culture medium to 42°C.
-
In a sterile tube, mix equal volumes of the 1% base agar solution and the 2x complete medium to create a final concentration of 0.5% agar in 1x complete medium.
-
Immediately add 1.5 mL of this mixture to each well of a 6-well plate.
-
Gently swirl the plate to ensure the agar covers the entire surface.
-
Allow the base layer to solidify at room temperature for 20-30 minutes.
4. Plating the Top Agar/Cell Layer:
-
Trypsinize and count the rat fibroblast cells. Resuspend the cells in complete medium to a concentration of 1 x 10^4 cells/mL.
-
Prepare the top agar/cell mixture for each treatment condition in separate sterile tubes. For each well, you will need 1.5 mL of the final mixture.
-
In each tube, combine the appropriate volumes of 2x complete medium, cell suspension, TGF-α, and/or a-TGF (34-43).
-
Add an equal volume of the 0.7% top agar solution (at 42°C) to each tube to achieve a final agar concentration of 0.35%. Mix gently by inverting the tube.
-
Immediately overlay 1.5 mL of the top agar/cell mixture onto the solidified base layer of the corresponding well.
-
Allow the top layer to solidify at room temperature for 30 minutes.
5. Incubation:
-
Add 1 mL of complete medium to each well to prevent the agar from drying out.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 14-21 days.
-
Feed the cells every 3-4 days by adding 0.5 mL of fresh, warm complete medium to each well.
6. Staining and Quantification of Colonies:
-
After the incubation period, stain the colonies for visualization and counting.
-
Add 200 µL of 0.005% Crystal Violet solution to each well and incubate for 1 hour.
-
Carefully wash the wells with PBS.
-
Count the number of colonies in each well using an inverted microscope. A colony is typically defined as a cluster of 50 or more cells.
-
Measure the diameter of the colonies using an ocular micrometer.
Signaling Pathway
a-TGF (34-43) is believed to exert its inhibitory effect by acting as a competitive antagonist at the Epidermal Growth Factor Receptor (EGFR).
Caption: Inhibition of TGF-α signaling by a-TGF (34-43).
Pathway Description:
-
Activation: Transforming Growth Factor-alpha (TGF-α) binds to the extracellular domain of the Epidermal Growth Factor Receptor (EGFR).
-
Dimerization and Autophosphorylation: Ligand binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.
-
Downstream Signaling: The phosphorylated EGFR serves as a docking site for various adaptor proteins, leading to the activation of downstream signaling cascades, primarily the Ras/Raf/MEK/ERK and PI3K/Akt pathways.
-
Cellular Response: Activation of these pathways promotes cell proliferation, survival, and ultimately, anchorage-independent growth.
-
Inhibition by a-TGF (34-43): a-TGF (34-43) competes with TGF-α for binding to the EGFR. By occupying the receptor binding site without inducing a conformational change necessary for activation, it blocks the initiation of the downstream signaling cascade, thereby inhibiting TGF-α-induced anchorage-independent colony formation.
References
Application Notes and Protocols for a-TGF (34-43), Rat in Parietal Cell Secretion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming growth factor-alpha (TGF-α) is a potent endogenous regulator of gastric acid secretion. The peptide fragment a-TGF (34-43), corresponding to the third disulfide loop of rat TGF-α, has been identified as an antagonist of epidermal growth factor (EGF)-induced mitogenesis and an inhibitor of parietal cell secretion.[1] This document provides detailed application notes and experimental protocols for utilizing rat a-TGF (34-43) in the study of parietal cell function, offering a valuable tool for research into gastric acid secretion and the development of novel therapeutic agents.
Application Notes
a-TGF (34-43) serves as a valuable research tool for investigating the mechanisms of gastric acid secretion at the cellular level. Its inhibitory action on parietal cells makes it relevant for studies on:
-
Physiology of Gastric Acid Secretion: Elucidating the role of the TGF-α/EGF receptor signaling pathway in the physiological regulation of parietal cell function.
-
Pharmacological Screening: Acting as a reference compound in screens for novel inhibitors of gastric acid secretion.
-
Drug Development: Providing a lead compound for the design of more potent and specific inhibitors of the EGF receptor in the context of acid-related gastrointestinal disorders.
-
Cancer Research: Investigating the role of TGF-α signaling in gastric cancer, where a-TGF (34-43) has been shown to inhibit the growth of gastric cancers induced by N-methyl-N'-nitro-N-nitrosoguanidine.[2]
Quantitative Data
The inhibitory effects of rat a-TGF (34-43) on secretagogue-stimulated parietal cell acid secretion have been characterized, primarily using isolated rabbit parietal cells. The following table summarizes the available quantitative data.
| Parameter | Stimulant | Species | IC50 of a-TGF (34-43) vs. Native TGF-α | Potency vs. Native TGF-α | Reference |
| Inhibition of Aminopyrine Uptake | Histamine | Rabbit | 20-fold higher | Lower | [1] |
| Inhibition of Aminopyrine Uptake | Carbachol | Rabbit | Equipotent | Similar | [1] |
Note: While this data is from rabbit parietal cells, it provides a strong indication of the activity of rat a-TGF (34-43) and can be used as a starting point for designing experiments with rat parietal cells.
Signaling Pathway
a-TGF (34-43) exerts its inhibitory effect on parietal cell secretion by binding to the epidermal growth factor receptor (EGFR). This interaction initiates a downstream signaling cascade that ultimately leads to the reduction of acid secretion. The proposed signaling pathway involves the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK).
Caption: a-TGF (34-43) signaling pathway in parietal cells.
Experimental Protocols
Isolation of Rat Parietal Cells
This protocol describes a common method for isolating parietal cells from the gastric mucosa of rats, adapted from various sources. The key is the enzymatic digestion of the gastric tissue to release individual cells.
Materials:
-
Male Wistar rats (200-250 g)
-
Pronase E (or other suitable protease)
-
Collagenase (Type I or IV)
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+/Mg2+
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
HEPES buffer
-
Centrifuge
-
Nylon mesh (100 µm)
Procedure:
-
Animal Preparation: Anesthetize the rat according to approved animal care protocols.
-
Stomach Excision: Perform a midline laparotomy and excise the stomach.
-
Mucosal Preparation: Open the stomach along the lesser curvature, rinse with cold HBSS to remove contents, and gently scrape the mucosal surface to obtain the gastric mucosa.
-
Enzymatic Digestion (Step 1 - Pronase):
-
Mince the mucosa into small pieces.
-
Incubate the minced tissue in Ca2+/Mg2+-free HBSS containing 1 mg/mL Pronase E and 1% BSA at 37°C for 30 minutes with gentle shaking.
-
Stop the digestion by adding an equal volume of HBSS containing 10% FBS.
-
Filter the cell suspension through a 100 µm nylon mesh.
-
-
Enzymatic Digestion (Step 2 - Collagenase):
-
Wash the remaining tissue fragments with HBSS.
-
Incubate the fragments in HBSS with Ca2+/Mg2+ containing 0.5 mg/mL Collagenase and 1% BSA at 37°C for 45-60 minutes with gentle shaking.
-
Periodically triturate the tissue gently with a pipette to aid in cell dissociation.
-
Stop the digestion by adding cold HBSS with 10% FBS.
-
-
Cell Collection and Purification:
-
Filter the cell suspension through a 100 µm nylon mesh.
-
Centrifuge the filtered cells at a low speed (e.g., 200 x g) for 5 minutes.
-
Resuspend the cell pellet in fresh HBSS and repeat the centrifugation step twice to wash the cells.
-
The resulting cell population will be enriched with parietal cells. Further purification steps, such as density gradient centrifugation, can be performed if higher purity is required.
-
Caption: Workflow for the isolation of rat parietal cells.
Aminopyrine Uptake Assay for Measuring Acid Secretion
This assay indirectly measures acid secretion by quantifying the accumulation of the weak base [14C]-aminopyrine in the acidic compartments of parietal cells.
Materials:
-
Isolated rat parietal cells
-
[14C]-Aminopyrine
-
Incubation buffer (e.g., HBSS with 20 mM HEPES, 1% BSA)
-
Histamine, Carbachol, or other secretagogues
-
a-TGF (34-43), rat
-
Scintillation counter
-
Microcentrifuge tubes
-
3-isobutyl-1-methylxanthine (IBMX) (optional, to inhibit phosphodiesterase)
Procedure:
-
Cell Preparation: Resuspend the isolated parietal cells in the incubation buffer to a final concentration of 2-5 x 10^6 cells/mL.
-
Incubation Setup:
-
In microcentrifuge tubes, add the parietal cell suspension.
-
Add [14C]-aminopyrine to a final concentration of 0.1 µCi/mL.
-
Add the desired secretagogue (e.g., histamine at 10^-4 M or carbachol at 10^-5 M).
-
For inhibition studies, pre-incubate the cells with various concentrations of a-TGF (34-43) for 15-30 minutes before adding the secretagogue.
-
Include a basal (unstimulated) control and a positive control (secretagogue alone).
-
-
Incubation: Incubate the tubes at 37°C for 20-30 minutes with gentle shaking.
-
Termination of Assay:
-
Pellet the cells by centrifugation (e.g., 10,000 x g for 1 minute).
-
Carefully remove the supernatant.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cell pellet with a suitable lysis buffer or solubilizer.
-
Transfer the lysate to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the aminopyrine accumulation ratio (intracellular/extracellular concentration).
-
Express the results as a percentage of the maximal response to the secretagogue.
-
For inhibition studies, plot the percentage of inhibition against the concentration of a-TGF (34-43) to determine the IC50 value.
-
Caption: Experimental workflow for the aminopyrine uptake assay.
Conclusion
a-TGF (34-43) from rat is a specific and valuable tool for researchers studying the intricate mechanisms of parietal cell secretion. The provided application notes, quantitative data, and detailed experimental protocols offer a comprehensive guide for its effective use in the laboratory. By employing these methodologies, scientists can further unravel the signaling pathways governing gastric acid secretion and contribute to the development of novel therapies for acid-related disorders.
References
Troubleshooting & Optimization
Technical Support Center: a-TGF (34-43), rat
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of a-TGF (34-43), rat. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues related to the stability and handling of this compound in solution.
1. Peptide Reconstitution and Storage
-
Question: How should I reconstitute lyophilized this compound?
Answer: For optimal results, it is recommended to first dissolve hydrophobic peptides like this compound in a small amount of sterile, high-purity organic solvent such as Dimethyl Sulfoxide (DMSO). Once fully dissolved, you can then dilute this stock solution with your aqueous buffer of choice (e.g., PBS, cell culture medium) to the desired final concentration. For most in vitro assays, a final DMSO concentration of less than 1% is advisable to avoid solvent-induced cellular toxicity.
-
Question: What are the recommended storage conditions for this compound in both lyophilized and solution forms?
Answer:
-
Lyophilized Powder: Store at -20°C or -80°C for long-term stability.[1][2] When stored correctly, the powder can be stable for up to three years.[3]
-
In Solution: Prepare aliquots of the reconstituted peptide to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][2] Store these aliquots at -80°C, where they can remain stable for up to one year.[3]
-
2. Stability in Solution
-
Question: How stable is this compound in different experimental solutions?
-
Question: My peptide solution appears cloudy or has visible precipitates. What should I do?
Answer: Cloudiness or precipitation is indicative of peptide aggregation or poor solubility. Here are some troubleshooting steps:
-
Sonication: Briefly sonicate the vial in a water bath to aid dissolution.
-
pH Adjustment: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the buffer away from the pI can improve solubility.
-
Chaotropic Agents: For non-cellular assays, the addition of chaotropic agents like guanidinium chloride or urea can help solubilize aggregates, but these are not suitable for live-cell experiments.
-
3. Experimental Issues
-
Question: I am not observing the expected biological effect in my cell-based assay. What could be the issue?
Answer: Several factors could contribute to a lack of biological activity:
-
Peptide Degradation: Ensure that the peptide has been stored correctly and that freeze-thaw cycles have been minimized. Consider using a fresh vial of lyophilized peptide.
-
Incorrect Concentration: Verify your calculations for the final peptide concentration in your assay. Inaccurate dilutions can lead to sub-optimal concentrations.
-
Cellular Health: Confirm that the cells used in the assay are healthy and responsive.
-
Assay Conditions: Ensure that the incubation time and other assay parameters are appropriate for observing the desired effect.
-
-
Question: How can I prevent peptide aggregation during my experiments?
Answer: Peptide aggregation can be a significant issue, particularly with hydrophobic sequences.[4] To minimize aggregation:
-
Proper Reconstitution: Follow the recommended reconstitution protocol, using an organic solvent first for hydrophobic peptides.
-
Avoid pI: Work with buffers that have a pH at least one unit away from the peptide's isoelectric point.
-
Low Concentration: Store and use the peptide at the lowest feasible concentration.
-
Additives: In some cases, the inclusion of excipients like arginine can help to reduce aggregation.
-
Quantitative Data Summary
The following tables summarize key quantitative information for the use of this compound.
| Parameter | Value | Reference |
| Molecular Weight | ~1078.3 Da | [5] |
| In Vitro Concentration | 5 µM | [6] |
| In Vivo Dosage | 10 or 20 µg/kg body weight | [1] |
| Storage (Lyophilized) | -20°C or -80°C | [1][2] |
| Storage (In Solution) | -80°C (aliquots) | [3] |
Table 1: Key Quantitative Parameters for this compound.
Experimental Protocols
1. Reconstitution of Lyophilized this compound for In Vitro Use
-
Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.
-
Initial Solubilization: Add a small volume of sterile, high-purity DMSO to the vial to achieve a high-concentration stock solution (e.g., 1-5 mM). Gently vortex or sonicate to ensure complete dissolution.
-
Working Solution Preparation: Further dilute the DMSO stock solution with the appropriate sterile aqueous buffer (e.g., PBS, cell culture medium) to the final desired working concentration. Ensure the final concentration of DMSO is compatible with your experimental system (typically <1%).
-
Storage: Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
2. In Vivo Administration of this compound
This protocol is based on a study investigating the effect of a-TGF (34-43) on gastric carcinogenesis in Wistar rats.[1]
-
Animal Model: Wistar rats.
-
Peptide Preparation: Reconstitute the this compound peptide as described above. A suggested in vivo formulation involves dissolving the peptide in a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.
-
Dosage: Prepare the peptide solution to deliver a final dose of 10 or 20 µg/kg of body weight.
-
Administration: Administer the prepared peptide solution via intraperitoneal injection.
-
Frequency: In the cited study, injections were given every other day for a period of 25 weeks.[1] The frequency may need to be optimized based on the specific experimental design.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the antagonistic action of this compound on the EGFR signaling pathway and a typical experimental workflow.
Caption: Antagonistic action of a-TGF (34-43) on the EGFR signaling pathway.
Caption: General experimental workflow for using this compound.
References
Technical Support Center: a-TGF (34-43), Rat
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and potential aggregation issues of a-TGF (34-43), rat. The information is designed to assist researchers in achieving consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its key properties?
A1: this compound, is a synthetic peptide fragment corresponding to amino acids 34-43 of rat transforming growth factor-alpha (TGF-α). It contains the third disulfide loop of the native protein and functions as an antagonist of Epidermal Growth Factor (EGF)-induced mitogenesis. Below is a summary of its key properties:
| Property | Value |
| Sequence | Cys-His-Ser-Gly-Tyr-Val-Gly-Val-Arg-Cys (CHSGYVGVRC)[1][2] |
| Molecular Weight | ~1078.3 g/mol [1] |
| Theoretical Isoelectric Point (pI) | 8.82 (Calculated) |
| Grand Average of Hydropathy (GRAVY) | -0.160 (Calculated) |
| Appearance | Lyophilized powder[1] |
Q2: I am concerned about the aggregation of my a-TGF (34-43) peptide. Is this a common issue?
A2: While there is no specific literature detailing aggregation as a widespread problem for this compound, all peptides have the potential to aggregate under suboptimal conditions.[3] Aggregation can be influenced by factors such as concentration, pH, temperature, and the buffer system used.[3] Proactive measures to prevent aggregation are always recommended.
Q3: What are the visible signs of peptide aggregation?
A3: Signs of aggregation can range from subtle to obvious. You might observe:
-
Visible precipitates: Cloudiness, particles, or flakes in your solution.
-
Gel-like consistency: The solution may become viscous or form a gel.
-
Difficulty in solubilization: The lyophilized powder may not dissolve completely.
-
Inconsistent experimental results: Aggregation can lead to a loss of biological activity and poor reproducibility in assays.
Q4: How does the isoelectric point (pI) of a-TGF (34-43) affect its solubility?
A4: The theoretical isoelectric point (pI) of a-TGF (34-43) is approximately 8.82. Peptides are least soluble at their pI because their net charge is zero, which can promote aggregation.[4] Therefore, to maintain solubility, it is recommended to prepare solutions with a pH that is at least 1-2 units away from the pI. For this peptide, a slightly acidic buffer (pH 5-7) would be a good starting point.
Q5: What is the best way to solubilize lyophilized a-TGF (34-43)?
A5: For optimal results, follow the detailed reconstitution protocol provided below. As a general guideline, it is recommended to first reconstitute the peptide in a small amount of a suitable organic solvent like DMSO, and then slowly add the aqueous buffer of your choice.
Q6: What are the recommended storage conditions for a-TGF (34-43) to prevent aggregation?
A6: Proper storage is crucial for maintaining the integrity of the peptide.
-
Lyophilized powder: Store at -20°C or -80°C for long-term stability.[5]
-
In solution: It is best to prepare fresh solutions for each experiment. If short-term storage is necessary, store aliquots at -20°C. Avoid repeated freeze-thaw cycles as this can promote aggregation.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Peptide is difficult to dissolve | - High hydrophobicity- Incorrect solvent or pH | - Use a small amount of DMSO to initially dissolve the peptide, then add your aqueous buffer.- Ensure the pH of your buffer is not close to the peptide's pI of ~8.82. A pH of 5-7 is recommended. |
| Solution appears cloudy or has precipitates | - Peptide aggregation- Low temperature precipitation | - Try sonicating the solution briefly.- Warm the solution gently (do not exceed 40°C).- If aggregation persists, consider preparing a fresh stock solution at a lower concentration. |
| Inconsistent results in biological assays | - Loss of active peptide due to aggregation- Improper storage | - Visually inspect your peptide solution for any signs of aggregation before use.- Prepare fresh solutions from lyophilized powder for critical experiments.- Ensure proper aliquoting and storage to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol for Reconstitution of this compound
-
Preparation: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.
-
Initial Solubilization: Add a small volume of sterile DMSO to the vial to dissolve the peptide. Gently vortex or pipette to ensure complete dissolution.
-
Dilution with Aqueous Buffer: Slowly add your desired sterile aqueous buffer (e.g., PBS, Tris) with a pH between 5 and 7 to the DMSO/peptide solution. Add the buffer dropwise while gently mixing.
-
Final Concentration: Adjust the volume with the aqueous buffer to achieve your final desired peptide concentration.
-
Storage of Stock Solution: If the entire solution is not used immediately, aliquot the stock solution into single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
Visualizations
References
- 1. TGF-α(34-43), rat - Elabscience® [elabscience.com]
- 2. a-TGF (34-43) - Ace Therapeutics [acetherapeutics.com]
- 3. hydrophobicity: Compute the hydrophobicity index of a protein sequence in Peptides: Calculate Indices and Theoretical Physicochemical Properties of Protein Sequences [rdrr.io]
- 4. IPC - ISOELECTRIC POINT CALCULATION OF PROTEINS AND PEPTIDES [isoelectric.org]
- 5. This compound | TargetMol [targetmol.com]
- 6. bachem.com [bachem.com]
Technical Support Center: a-TGF (34-43), Rat
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with a-TGF (34-43) in rat models. The information is based on published research and addresses potential issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a-TGF (34-43), rat, and what is its primary mechanism of action?
This compound, is a synthetic peptide fragment corresponding to the third disulfide loop of rat transforming growth factor-alpha (TGF-α).[1] It functions as an antagonist of TGF-α and has been shown to be an antagonist of EGF-induced mitogenesis.[1] Its primary mechanism of action involves inhibiting the effects of TGF-α, which can lead to decreased cell proliferation and increased apoptosis.[2]
Q2: What are the recommended applications for this compound, in research?
Based on available studies, this compound, is primarily used in cancer research, specifically for studying the inhibition of gastric carcinogenesis.[1][2][3] It has been shown to reduce the incidence of gastric cancers in rats treated with the carcinogen N-methyl-N'-nitro-N-nitrosoguanidine (MNNG).[2][3] It is also suggested for use in immunity research.[4][5][6]
Q3: What is the typical dosage and administration route for this compound, in vivo studies?
In a study on gastric carcinogenesis in Wistar rats, a-TGF (34-43) was administered via intraperitoneal injections at doses of 10 or 20 µg/kg body weight every other day for 25 weeks.[2][3]
Q4: What are the known on-target effects of this compound, in vivo?
Administration of a-TGF (34-43) in rats with MNNG-induced gastric carcinogenesis has been shown to:
-
Significantly reduce the incidence of gastric cancers.[2][3]
-
Decrease the bromodeoxyuridine (BrdU) labeling index, indicating reduced cell proliferation.[2]
-
Decrease TGF-α immunoreactivity.[2]
-
Increase the apoptotic index in the antral mucosa and gastric cancers.[2]
Q5: Are there any known off-target effects of this compound?
Current published literature does not provide specific details on the off-target effects of a-TGF (34-43) in rats. Studies have primarily focused on its on-target antagonist activity against TGF-α. The broader TGF-β signaling pathway, which is distinct but related, is known to have pleiotropic effects, and inhibitors of this pathway can have multi-organ toxicities.[7][8] However, it is crucial to note that a-TGF (34-43) is an antagonist of TGF-α, not a direct inhibitor of the TGF-β receptor.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No significant reduction in tumor incidence in a gastric cancer model. | Insufficient dosage or frequency of administration. | Refer to published protocols, which have used 10 or 20 µg/kg body weight via intraperitoneal injection every other day.[2][3] Ensure the peptide is properly stored and handled to maintain its activity. |
| Timing of administration may not be optimal for the specific cancer model. | The cited study initiated treatment after 25 weeks of carcinogen exposure.[2][3] Consider the stage of carcinogenesis in your model. | |
| Unexpected changes in cell proliferation or apoptosis in non-target tissues. | While not documented as an off-target effect, TGF-α is involved in normal physiological processes. | Carefully evaluate the expression of TGF-α and its receptor (EGFR) in the affected tissues. Conduct dose-response studies to determine the lowest effective dose that minimizes effects on non-target tissues. |
| Difficulty in observing changes in TGF-α immunoreactivity. | Issues with the immunohistochemistry (IHC) protocol. | Optimize the IHC protocol, including antibody concentration, antigen retrieval methods, and incubation times. Use positive and negative controls to validate the staining. |
| Variability in experimental results between animals. | Biological variability within the animal cohort. | Increase the number of animals per group to ensure statistical power. Ensure consistent handling and treatment of all animals. |
Experimental Protocols
In Vivo Study of a-TGF (34-43) in a Rat Gastric Carcinogenesis Model
This protocol is a summary of the methodology described in the study by Suganuma et al., 1998.
-
Animal Model: Male Wistar rats.
-
Carcinogen Induction: N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) administered in drinking water.
-
a-TGF (34-43) Administration:
-
Doses: 10 µg/kg or 20 µg/kg body weight.
-
Route: Intraperitoneal injection.
-
Frequency: Every other day.
-
Duration: For 25 weeks, starting after the initial 25 weeks of MNNG treatment.
-
-
Outcome Measures:
-
Incidence, number, histological type, and depth of involvement of gastric cancers.
-
Bromodeoxyuridine (BrdU) labeling index to assess cell proliferation.
-
Apoptotic index.
-
TGF-α immunoreactivity in the antral mucosa and gastric cancers.
-
Signaling Pathways and Experimental Workflows
Caption: Antagonistic action of a-TGF (34-43) on the TGF-α/EGFR signaling pathway.
Caption: Workflow for in vivo evaluation of a-TGF (34-43) in a rat model of gastric carcinogenesis.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. a-TGF (34-43) - Ace Therapeutics [acetherapeutics.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. The role and mechanism of transforming growth factor beta 3 in human myocardial infarction‐induced myocardial fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: a-TGF (34-43), Rat Experimental Controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the rat a-TGF (34-43) peptide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is a-TGF (34-43), rat, and what is its primary function?
A1: this compound, is a synthetic peptide fragment corresponding to amino acids 34-43 of rat Transforming Growth Factor-alpha (TGF-α). Its primary function is to act as an antagonist to TGF-α by competitively inhibiting its binding to the Epidermal Growth Factor Receptor (EGFR). This inhibition blocks the downstream signaling pathways that promote cell proliferation and survival.[1][2]
Q2: What are the common research applications for a-TGF (34-43) in rat models?
A2: In rat models, a-TGF (34-43) is primarily used in cancer research to study the effects of blocking the TGF-α/EGFR signaling pathway on tumor growth.[3][4] Specifically, it has been investigated for its potential to inhibit the development of gastric cancers.[3][4] It is also utilized in immunological research.
Q3: What is the mechanism of action for a-TGF (34-43)?
A3: a-TGF (34-43) functions as a competitive antagonist at the Epidermal Growth Factor Receptor (EGFR). By mimicking a binding region of the native TGF-α ligand, it occupies the receptor binding site, thereby preventing the binding of endogenous TGF-α. This blockage inhibits the autophosphorylation of the receptor and the subsequent activation of intracellular signaling cascades, such as the RAS/RAF/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival.[1][2][5]
Q4: How should a-TGF (34-43) peptide be stored?
A4: Lyophilized a-TGF (34-43) should be stored at -20°C for long-term stability. Once reconstituted in a solvent, it is recommended to store the solution at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable in vivo effect | 1. Peptide Degradation: Improper storage or handling of the peptide. 2. Incorrect Dosage: The administered dose may be too low to elicit a biological response. 3. Inefficient Delivery: Issues with the administration route or technique. 4. Animal Model Resistance: The specific rat strain or tumor model may be insensitive to TGF-α antagonism. | 1. Ensure the peptide has been stored correctly at -20°C (lyophilized) or -80°C (in solution) and handle it according to the supplier's instructions. 2. Review the literature for effective dosage ranges. A dose of 10-20 µg/kg body weight administered intraperitoneally has been shown to be effective in Wistar rats.[3][4] Consider performing a dose-response study. 3. Verify the intraperitoneal injection technique to ensure proper delivery into the peritoneal cavity. 4. Confirm that the target cells in your model express EGFR and are responsive to TGF-α signaling. |
| Peptide solubility issues | The peptide's hydrophobic nature can make it difficult to dissolve in aqueous solutions. | For in vivo use, sterile saline is a common vehicle. If solubility is an issue, consult the manufacturer's datasheet for recommended solvents. For some peptides, a small amount of a co-solvent like DMSO may be necessary before dilution in the final vehicle. Always ensure the final concentration of any organic solvent is safe for animal administration. |
| Inconsistent results between experiments | 1. Variability in Peptide Preparation: Inconsistent concentrations or handling of the peptide solution. 2. Animal Variability: Differences in age, weight, or health status of the rats. 3. Procedural Inconsistencies: Variations in injection timing, frequency, or technique. | 1. Prepare fresh solutions for each experiment or use aliquots from a single, properly stored stock solution to ensure consistency. 2. Use rats of a consistent age and weight range and ensure they are in good health before starting the experiment. 3. Standardize all experimental procedures, including the timing and method of administration. |
Quantitative Data Summary
The following tables summarize quantitative data from a study investigating the effect of a-TGF (34-43) on N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced gastric carcinogenesis in Wistar rats.[3][4]
Table 1: Effect of a-TGF (34-43) on Gastric Cancer Incidence
| Treatment Group | Dose (µg/kg) | Number of Rats | Incidence of Gastric Cancer (%) |
| Control (Vehicle) | - | 30 | 73.3 |
| a-TGF (34-43) | 10 | 30 | 43.3 |
| a-TGF (34-43) | 20 | 30 | 40.0 |
*Significantly different from the control group.
Table 2: Effect of a-TGF (34-43) on Cellular Indices in Gastric Mucosa
| Treatment Group | Dose (µg/kg) | Bromodeoxyuridine (BrdU) Labeling Index (%) | Apoptotic Index (%) |
| Control (Vehicle) | - | 15.2 ± 1.8 | 1.5 ± 0.3 |
| a-TGF (34-43) | 10 | 11.8 ± 1.5 | 2.9 ± 0.5 |
| a-TGF (34-43) | 20 | 11.5 ± 1.4 | 3.1 ± 0.6 |
*Data are presented as mean ± standard deviation. Significantly different from the control group.
Experimental Protocols
Protocol 1: In Vivo Administration of a-TGF (34-43) in a Rat Cancer Model
This protocol is based on a study investigating the inhibitory effect of a-TGF (34-43) on gastric carcinogenesis in Wistar rats.[3][4]
1. Animal Model:
-
Male Wistar rats, 6 weeks of age at the start of the experiment.
2. Materials:
-
This compound peptide
-
Sterile, pyrogen-free 0.9% saline
-
Syringes and needles (25-27 gauge)
-
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) for cancer induction (if applicable to the experimental design)
3. Preparation of a-TGF (34-43) Solution:
-
On the day of injection, reconstitute the lyophilized a-TGF (34-43) peptide in sterile 0.9% saline to the desired concentration (e.g., for a 10 µg/kg dose in a 250g rat, the dose would be 2.5 µg). The final injection volume should be appropriate for intraperitoneal administration in rats (typically 0.5-2.0 mL).
4. Administration:
-
Administer the prepared a-TGF (34-43) solution via intraperitoneal (IP) injection.
-
In the cited study, injections of 10 or 20 µg/kg body weight were given every other day for a total of 25 weeks.[3][4] The frequency and duration of administration should be optimized based on the specific experimental goals.
5. Experimental Controls:
-
Negative Control: A group of rats receiving IP injections of the vehicle (sterile 0.9% saline) on the same schedule as the treatment groups.
-
Positive Control (if applicable): In a cancer induction model, a group of rats is treated with the carcinogen (e.g., MNNG) but receives vehicle injections instead of the a-TGF (34-43) peptide. This group serves as the baseline for assessing the inhibitory effects of the peptide.
6. Endpoint Analysis:
-
At the end of the experimental period, euthanize the animals and collect tissues for analysis.
-
Assess tumor incidence, number, and size.
-
Perform histological analysis to determine tumor characteristics.
-
Conduct immunohistochemistry for markers of cell proliferation (e.g., BrdU or Ki-67) and apoptosis (e.g., TUNEL assay).
Visualizations
Caption: TGF-α/EGFR Signaling Pathway and Antagonism by a-TGF (34-43).
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing a-TGF (34-43), Rat Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of a-TGF (34-43), rat.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary mechanism of action?
A1: this compound is a synthetic peptide fragment corresponding to amino acids 34-43 of rat Transforming Growth Factor-alpha (TGF-α). This fragment contains the third disulfide loop of TGF-α. Its primary mechanism of action is as an antagonist of the Epidermal Growth Factor Receptor (EGFR). By binding to EGFR, it can block the mitogenic (cell proliferation) effects induced by EGFR ligands like Epidermal Growth Factor (EGF).[1][2]
Q2: What are the common research applications for this compound?
A2: This peptide is primarily used in cancer and immunology research.[1][3][4][5] Specific applications include:
-
Inhibiting EGF-induced cell proliferation.[1]
-
Studying the role of the EGFR signaling pathway in various cell types.
-
Investigating the inhibition of gastric cancer growth.[1][6][7]
Q3: How should I reconstitute and store lyophilized this compound?
A3: Proper reconstitution and storage are critical for maintaining the peptide's activity.
-
Reconstitution: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[8][9] For a stock solution, it is recommended to reconstitute the peptide in sterile, distilled water or an appropriate buffer to a concentration of not less than 100 µg/mL.[10] Gently pipette the solvent down the side of the vial and allow it to dissolve completely, avoiding vigorous shaking or vortexing.[8]
-
Short-Term Storage: After reconstitution, the stock solution can be stored at 4°C for 2-7 days.[10]
-
Long-Term Storage: For long-term storage, it is recommended to add a carrier protein (like 0.1% BSA) to the stock solution, create aliquots to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[4][10] Lyophilized peptide should be stored at -20°C.[1][3][7]
Experimental Protocols and Concentration Optimization
General Guidelines for Concentration Selection
The optimal concentration of this compound is highly dependent on the experimental system, including the cell type, cell density, and the concentration of the agonist (e.g., EGF) being antagonized. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Quantitative Data Summary
The following tables summarize reported concentrations for this compound and related molecules.
Table 1: In Vitro Experimental Concentrations
| Application/Cell Type | Peptide Version | Concentration | Observed Effect |
| Rat Anterior Pituitary Cells (in reaggregate culture) | N-acetyl-TGF alpha (34-43) methyl ester | 5 µM | Completely blocked the mitogenic effect of 0.1 nM EGF.[11] |
| Various EGF-sensitive cell lines (A-431, BS-C-1, NRK-52E) | N-acetyl-TGF alpha (34-43) methyl ester | 5-10 µM | No antagonism of EGF effects observed.[11] |
| Pituitary GH3 cells | N-acetyl-TGF alpha (34-43) methyl ester | Not specified | Showed intrinsic mitogenic activity.[11] |
Table 2: In Vivo Experimental Dosages
| Application/Animal Model | Peptide Version | Dosage | Administration Route | Observed Effect |
| Gastric Carcinogenesis in Wistar Rats | TGF(34-43)-alpha | 10 or 20 µg/kg body weight | Intraperitoneal injection | Significantly reduced the incidence of gastric cancers.[6][7] |
Detailed Protocol: In Vitro EGF Antagonism Assay
This protocol provides a framework for determining the optimal concentration of this compound to antagonize EGF-induced cell proliferation.
1. Cell Seeding:
-
Seed your cells of interest (e.g., a rat-derived cell line responsive to EGF) in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours in standard growth medium.
2. Serum Starvation (Optional but Recommended):
-
To reduce basal signaling, replace the growth medium with a serum-free or low-serum medium for 12-24 hours prior to the experiment.
3. Treatment:
-
Prepare a dilution series of this compound in serum-free medium. A starting range could be from 0.1 µM to 20 µM.
-
Prepare a solution of rat EGF at a concentration known to induce a sub-maximal proliferative response (e.g., 0.1 nM, but this should be optimized for your cell line).
-
Pre-incubate the cells with the different concentrations of this compound for 1-2 hours.
-
Add the EGF solution to the wells (except for the negative control wells).
-
Include the following controls:
- Negative Control: Cells with serum-free medium only.
- Positive Control: Cells with EGF only.
- Peptide Control: Cells with the highest concentration of this compound only (to check for intrinsic activity).
4. Incubation:
-
Incubate the plate for 24-72 hours, depending on the cell line's doubling time.
5. Proliferation Assay:
-
Quantify cell proliferation using a standard method such as MTT, WST-1, or direct cell counting.
6. Data Analysis:
-
Normalize the data to the negative control.
-
Plot the proliferation data against the concentration of this compound to determine the IC50 (the concentration that inhibits 50% of the EGF-induced proliferation).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No antagonistic effect observed. | 1. Peptide Concentration Too Low: The concentration of a-TGF (34-43) may be insufficient to compete with the EGF for receptor binding. 2. Improper Peptide Handling: The peptide may have degraded due to improper storage or multiple freeze-thaw cycles. 3. Cell Line Insensitivity: The chosen cell line may not be sensitive to this specific antagonist, or the EGFR pathway may not be the primary driver of proliferation. | 1. Perform a Dose-Response Curve: Test a wider and higher range of a-TGF (34-43) concentrations (e.g., up to 50 µM). 2. Verify Agonist Concentration: Ensure the EGF concentration is not excessively high, as this will make competitive antagonism more difficult. Use an EGF concentration that gives a submaximal response (e.g., EC50). 3. Use Fresh Peptide: Reconstitute a fresh vial of the peptide following the recommended protocol. Ensure proper aliquoting and storage. |
| Peptide shows intrinsic (agonist) activity, causing cell proliferation. | 1. Cell-Type Specific Effects: In some cell lines, such as pituitary GH3 cells, modified versions of this peptide have been shown to have mitogenic effects.[11] The peptide's effect can be context-dependent. 2. Peptide Purity/Integrity: Issues with the synthesis or purity of the peptide batch could potentially lead to unexpected activity. | 1. Thoroughly Characterize in Your System: Always run a control with the peptide alone across a range of concentrations to assess its intrinsic activity in your specific cell line. 2. Consult Literature: Check if similar effects have been reported for your cell type. 3. Contact Supplier: If unexpected activity is consistently observed, contact the supplier to inquire about the specific batch and quality control data. |
| High variability between replicates. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Pipetting Errors: Inaccurate dilution or addition of the peptide or EGF. 3. Edge Effects in Plate: Evaporation from the outer wells of the 96-well plate. | 1. Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before seeding. 2. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate for treatments, or fill them with sterile PBS to maintain humidity. |
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the antagonistic action of a-TGF (34-43).
Experimental Workflow
Caption: Workflow for an in vitro a-TGF (34-43) antagonism experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. cpcscientific.com [cpcscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recombinant Human TGF-alpha [fujifilmbiosciences.fujifilm.com]
- 9. cusabio.com [cusabio.com]
- 10. TGFA Protein Human Recombinant | TGF-Alpha Antigen | ProSpec [prospecbio.com]
- 11. Modulation of epidermal growth factor receptor binding and action by N-acetyl-TGF alpha (34-43) methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: a-TGF (34-43), Rat
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the rat a-TGF (34-43) peptide.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the storage, handling, and experimental use of a-TGF (34-43), rat.
Peptide Handling and Storage
-
Q1: How should I store the lyophilized a-TGF (34-43) peptide?
-
Q2: What is the best way to reconstitute the a-TGF (34-43) peptide?
-
A2: The choice of solvent for reconstitution depends on the experimental requirements and the peptide's solubility. For aqueous solutions, sterile, purified water or a buffer appropriate for your assay (e.g., PBS) is recommended. For organic solvents, options like DMSO may be suitable. It is crucial to ensure the chosen solvent is compatible with your experimental system.
-
-
Q3: How should I store the reconstituted a-TGF (34-43) peptide solution?
-
A3: Once reconstituted, it is recommended to store the peptide solution at -80°C for up to one year.[1] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the solution into single-use volumes.
-
Experimental Troubleshooting
-
Q4: I am observing inconsistent results in my cell-based assays. What could be the cause?
-
A4: Inconsistent results can arise from several factors:
-
Peptide Degradation: Ensure proper storage and handling to prevent degradation. Avoid multiple freeze-thaw cycles.
-
Solvent Effects: The solvent used to dissolve the peptide may have an effect on the cells. Always include a vehicle control in your experiments.
-
Peptide Concentration: Verify the concentration of your peptide stock solution.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.
-
-
-
Q5: My a-TGF (34-43) peptide appears to be losing activity over time in my assay medium. Why is this happening?
-
A5: Peptides can be susceptible to degradation by proteases present in cell culture media, especially if it is supplemented with serum. The full-length TGF-α is known to be degraded by enzymes like insulin-degrading enzyme.[2] While specific data for the (34-43) fragment is limited, it is prudent to assume it may also be susceptible to enzymatic degradation. To mitigate this, you can:
-
Use serum-free media if your experimental design allows.
-
Add a broad-spectrum protease inhibitor cocktail to your media.
-
Minimize the incubation time of the peptide in the media before and during the assay.
-
-
-
Q6: I am having trouble detecting the degradation of a-TGF (34-43) using HPLC. What are some common issues?
-
A6: Several factors can affect the detection of peptide degradation by HPLC:
-
Inadequate Resolution: The degradation products may be co-eluting with the parent peptide. Optimize your gradient, mobile phase composition, or try a different column chemistry to improve separation.
-
Low Concentration of Degradants: If degradation is minimal, the concentration of the degradation products may be below the limit of detection. You can try to concentrate your sample or use a more sensitive detector.
-
Sample Handling: Ensure that your sample is handled correctly to prevent artificial degradation during sample preparation and analysis.
-
-
Data Presentation: Factors Influencing a-TGF (34-43) Stability
| Parameter | Influence on Stability | Recommendations for a-TGF (34-43) |
| Temperature | Higher temperatures generally accelerate chemical degradation pathways such as hydrolysis and deamidation. | Store lyophilized peptide at -20°C or -80°C. Store reconstituted solutions at -80°C in single-use aliquots. Minimize time at room temperature. |
| pH | Extreme pH values can lead to hydrolysis of peptide bonds. The stability of disulfide bonds can also be pH-dependent. | Maintain solutions at a neutral pH (around 7.0-7.4) unless experimental conditions require otherwise. Use buffered solutions. |
| Proteases | Peptides are susceptible to cleavage by proteases, which can be present in serum, cell lysates, or culture media. | Use protease-free reagents and sterile techniques. Consider the use of protease inhibitors in your experimental setup. |
| Oxidation | Residues such as cysteine and methionine are prone to oxidation, which can be catalyzed by metal ions or exposure to oxygen. | Prepare solutions with degassed buffers. Store under an inert atmosphere (e.g., argon or nitrogen) for long-term stability of solutions. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can cause physical stress to the peptide, leading to aggregation and degradation. | Aliquot reconstituted peptide into single-use volumes to avoid multiple freeze-thaw cycles. |
| Agitation | Vigorous shaking or stirring can lead to peptide aggregation and precipitation. | Mix gently by inversion or slow vortexing. |
Experimental Protocols
Protocol 1: General Procedure for Assessing a-TGF (34-43) Degradation by RP-HPLC
This protocol provides a general framework for analyzing the degradation of a-TGF (34-43) using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Preparation of a-TGF (34-43) Solution:
-
Reconstitute lyophilized a-TGF (34-43) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a known concentration (e.g., 1 mg/mL).
-
-
Incubation under Test Conditions:
-
Aliquot the peptide solution into separate tubes for each condition to be tested (e.g., different temperatures, pH values, or in the presence of serum or a specific protease).
-
Incubate the samples for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
At each time point, take a sample and immediately stop the degradation process. This can be achieved by adding an equal volume of a quenching solution (e.g., 1% trifluoroacetic acid in acetonitrile) or by flash-freezing in liquid nitrogen and storing at -80°C until analysis.
-
-
RP-HPLC Analysis:
-
Equilibrate a C18 RP-HPLC column with the initial mobile phase conditions.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Inject a fixed volume of the quenched sample onto the column.
-
Elute the peptide and its degradation products using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact a-TGF (34-43) peptide based on its retention time from the time 0 sample.
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of remaining intact peptide over time to determine the degradation rate. The appearance of new peaks at different retention times indicates the formation of degradation products.
-
Protocol 2: General Procedure for Identifying a-TGF (34-43) Degradation Products by LC-MS
This protocol outlines a general approach for identifying the products of a-TGF (34-43) degradation using liquid chromatography-mass spectrometry (LC-MS).
-
Sample Preparation:
-
Prepare and incubate the a-TGF (34-43) samples under the desired degradation conditions as described in the RP-HPLC protocol.
-
At each time point, quench the reaction as described previously.
-
-
LC-MS Analysis:
-
Inject the quenched sample into an LC-MS system equipped with a C18 column and an electrospray ionization (ESI) source.
-
Separate the peptide and its degradation products using a suitable gradient of acetonitrile in water with 0.1% formic acid.
-
Acquire mass spectra in positive ion mode over a relevant m/z range.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z of the intact a-TGF (34-43) peptide.
-
Search for new peaks in the total ion chromatogram that appear over time.
-
Analyze the mass spectra of these new peaks to determine their molecular weights.
-
Based on the mass shifts from the intact peptide, deduce the potential modifications or cleavage sites (e.g., hydrolysis, oxidation, deamidation).
-
Visualizations
Caption: TGF-α signaling pathway and antagonism by a-TGF (34-43).
Caption: Experimental workflow for assessing peptide degradation.
References
Technical Support Center: a-TGF (34-43), rat
Welcome to the technical support center for the rat a-TGF (34-43) peptide. This guide provides detailed information on storage, handling, and troubleshooting to ensure the optimal performance of this peptide in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store the lyophilized a-TGF (34-43) peptide?
For long-term storage, the lyophilized peptide should be stored at -20°C or -80°C.[1][2][3][4][5] When stored properly under these conditions, the peptide can be stable for months to years.[1][2][6] It is crucial to keep the container tightly sealed and protected from moisture and light.[1][7] For short-term storage of a few weeks to months, refrigeration at 4°C or even room temperature is generally acceptable for lyophilized peptides.[6][7]
Q2: How should I handle the peptide vial before opening it?
To prevent condensation, which can reduce peptide stability, allow the vial to warm to room temperature in a desiccator before opening.[7][8][9] Before reconstitution, it is also good practice to briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.[9]
Q3: What is the best solvent for reconstituting a-TGF (34-43)?
The first choice for reconstitution should be sterile, distilled, or deionized water.[10][11] The sequence of rat a-TGF (34-43) is CHSGYVGVRC.[4][12] To determine its charge at neutral pH, assign +1 to basic residues (H, R) and -1 to the C-terminal COOH. The net charge is (+1 +1) - 1 = +1, making the peptide basic. If it does not dissolve in water, a dilute aqueous solution of acetic acid (e.g., 10%) can be used.[9][11]
Q4: How should I store the reconstituted peptide solution?
For short-term storage (up to a few days), the peptide solution can be stored at 4°C.[7] For longer-term storage, it is recommended to aliquot the solution into single-use volumes and freeze them at -20°C or -80°C.[8][12] Storing in solution at -80°C may be viable for up to a year.[12] Crucially, avoid repeated freeze-thaw cycles , as this can degrade the peptide.[6][8] Do not use a frost-free freezer for storage, as temperature fluctuations during defrost cycles can damage the peptide.[6][8]
Q5: My peptide contains Cysteine. Are there special considerations?
Yes. The a-TGF (34-43) sequence contains two Cysteine residues which form a disulfide bridge.[4] Peptides with Cysteine are susceptible to oxidation.[8][11] Therefore, it is recommended to use oxygen-free solvents for reconstitution.[11] This can be prepared by degassing the water or buffer under reduced pressure and purging with an inert gas like nitrogen or argon.[11] When dissolving in organic solvents, DMF is preferred over DMSO for Cysteine-containing peptides, as DMSO can oxidize the thiol group.[9][13]
Storage Conditions Summary
| Storage Type | Condition | Temperature | Duration | Key Considerations |
| Long-Term | Lyophilized Powder | -20°C to -80°C | Months to Years[1][2][6] | Keep in a tightly sealed container with a desiccant, protected from light.[1][7] |
| Short-Term | Lyophilized Powder | 4°C | Up to 3 Months[8] | Keep dry and protected from light. |
| Short-Term | Reconstituted Solution | 4°C | Up to 30 days, though a few days is safer[6][7] | Store in a sterile, sealed vial. |
| Long-Term | Reconstituted Solution | -20°C to -80°C | Up to 1 Year (at -80°C)[12] | Aliquot to avoid freeze-thaw cycles. Do not use a frost-free freezer.[6][8] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide won't dissolve in water. | Secondary structure formation or hydrophobicity: Peptides can form aggregates that are difficult to dissolve.[11] | 1. Sonication: Briefly sonicate the vial in a water bath to help break up particles. Be cautious as this can heat the sample.[11][14]2. pH Adjustment: Since this peptide is basic (net charge +1), try dissolving it in a dilute acidic solution like 10% acetic acid.[9][11][15]3. Organic Solvents: If the peptide is highly hydrophobic, dissolve it first in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add it to your aqueous buffer with stirring.[13][14] |
| Loss of activity in experiments. | Peptide Degradation: This can be caused by improper storage, repeated freeze-thaw cycles, or oxidation.[6][8] | 1. Use a fresh aliquot: Always aliquot stock solutions to minimize freeze-thaw cycles.[2]2. Check storage conditions: Ensure the peptide has been stored at the correct temperature and protected from light and moisture.3. Prepare fresh solutions: Do not store peptides in solution for extended periods, especially at 4°C.[7] For maximum stability, re-lyophilize unused solutions.[8] |
| Visible particles or cloudiness in the solution after reconstitution. | Incomplete dissolution or precipitation: The peptide may not be fully soluble in the chosen solvent or may have precipitated out of solution. | 1. Re-check solubility: Ensure you are using the optimal solvent. A clear, homogeneous solution indicates successful reconstitution.[16]2. Gentle Warming: Gently warm the solution to <40°C, as this can sometimes improve solubility.[15]3. Centrifugation: Before use, centrifuge the solution to pellet any undissolved material to avoid introducing aggregates into your experiment.[15] |
Experimental Protocols
Protocol: Reconstitution of a-TGF (34-43), rat
This protocol outlines the standard procedure for reconstituting the lyophilized peptide for experimental use.
-
Equilibrate Vial: Remove the peptide vial from the freezer and place it in a desiccator. Allow it to warm to room temperature completely before opening to prevent moisture condensation.[8][9]
-
Centrifuge: Briefly centrifuge the vial (e.g., 10,000 x g for 5 min) to ensure all the lyophilized powder is at the bottom of the tube.[9][14]
-
Prepare Solvent: Prepare a sterile, oxygen-free solvent. For a-TGF (34-43), start with sterile deionized water. If solubility issues are anticipated, prepare a 10% acetic acid solution. To de-gas, place the solvent under a vacuum for several minutes and then purge with an inert gas like argon or nitrogen.[11]
-
Add Solvent: Using a sterile pipette, slowly add the appropriate volume of the chosen solvent down the side of the vial to the peptide powder.[10]
-
Dissolve: Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause foaming.[10] If the peptide does not dissolve, brief sonication may be applied.[14]
-
Inspect Solution: Visually inspect the solution to ensure it is clear and free of particulates.[16]
-
Aliquot and Store: For long-term use, immediately aliquot the stock solution into single-use, sterile vials. Store these aliquots at -20°C or -80°C.[8]
Visual Guides
Peptide Handling Workflow
The following diagram illustrates the recommended workflow for handling the a-TGF (34-43) peptide from receipt to experimental use.
Caption: Recommended workflow for peptide storage and handling.
a-TGF Signaling Pathway Overview
As a fragment of Transforming Growth Factor-alpha (TGF-α), this peptide is related to the Epidermal Growth Factor Receptor (EGFR) signaling pathway. TGF-α acts as a ligand for the EGFR, activating downstream pathways involved in cell proliferation and migration.[17][][19]
Caption: Simplified EGFR signaling cascade activated by TGF-α.
References
- 1. jpt.com [jpt.com]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. a-TGF (34-43) - Ace Therapeutics [acetherapeutics.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. chinapeptides this compound [chinapeptides.net]
- 6. peptidesciences.com [peptidesciences.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. lifetein.com [lifetein.com]
- 10. polarispeptides.com [polarispeptides.com]
- 11. How to reconstitute my peptide [biosyn.com]
- 12. This compound | TargetMol [targetmol.com]
- 13. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 15. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 16. jpt.com [jpt.com]
- 17. TGF alpha - Wikipedia [en.wikipedia.org]
- 19. TGFA transforming growth factor alpha [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Navigating the Ambiguous Landscape of a-TGF (34-43), rat: A Technical Support Resource
A comprehensive guide for researchers, scientists, and drug development professionals investigating the paradoxical effects of the rat a-TGF (34-43) peptide. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a clear visualization of the associated signaling pathways to aid in the interpretation of controversial data surrounding this peptide fragment.
The synthetic peptide a-TGF (34-43), corresponding to the third disulfide loop of rat transforming growth factor-alpha (TGF-α), has been a subject of scientific debate due to its conflicting reported activities. Initially identified as a potential antagonist of Epidermal Growth Factor (EGF) and TGF-α induced mitogenesis, subsequent studies have revealed a more complex, context-dependent role, with the peptide exhibiting both antagonistic and agonistic (mitogenic) properties. This technical resource aims to provide clarity and guidance for researchers navigating this intricate experimental landscape.
Summary of Controversial Data
The primary controversy surrounding a-TGF (34-43) lies in its dual functionality, which appears to be highly dependent on the cell type and experimental conditions. Here's a summary of the key conflicting findings:
| Cell Type/Model System | Observed Effect of a-TGF (34-43) | Concentration/Dosage | Reference Study Finding |
| Normal Rat Anterior Pituitary Cells | Antagonist: Completely blocked the mitogenic effect of 0.1 nM EGF. | 5 µM | In these primary cells, the peptide demonstrated clear antagonistic properties.[1] |
| Human Fibroblasts | Antagonist: Prevented the mitogenic effect of EGF and TGF-α. | Not specified | Early studies identified the peptide as an antagonist of mitogenesis. |
| Wistar Rats with Gastric Carcinogenesis | Antagonist: Significantly reduced the incidence of gastric cancers. | 10 or 20 µg/kg body weight | In an in vivo cancer model, the peptide showed anti-proliferative and pro-apoptotic effects.[2][3] |
| Pituitary GH3 Tumor Cells | Agonist: Was clearly mitogenic on its own. | Not specified | In this specific tumor cell line, the peptide itself stimulated cell proliferation.[1] |
| A-431, BS-C-1, NRK-52E Cell Lines | No Antagonistic Effect: Did not antagonize the effects of EGF. In A-431 cells, it slightly augmented the EGF effect. | Not specified | In several other cell lines, the expected antagonistic activity was absent.[1] |
| Pituitary Monolayer Cell Cultures | Variable Receptor Binding: Did not or only partially inhibited the binding of [125I]EGF. | 5-10 µM | The effect on receptor binding was inconsistent and depended on the batch of the radiolabeled ligand.[1] |
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during the investigation of a-TGF (34-43), rat.
FAQ 1: Why am I observing agonistic (mitogenic) effects of a-TGF (34-43) when it's described as an antagonist?
Answer: This is the core of the controversy. The effect of a-TGF (34-43) is highly cell-type specific.
-
Cell Line Differences: As the data table shows, the peptide acts as an antagonist in normal primary cells like rat anterior pituitary cells, but as an agonist in tumor cell lines like GH3 pituitary cells.[1] It is crucial to consider the cellular context, including the expression levels and dimerization status of EGF receptors (EGFR).
-
Receptor Subtypes and Dimerization: The EGFR can exist as monomers or dimers, and the binding affinity of ligands can vary between these states. It's possible that a-TGF (34-43) preferentially binds to a specific receptor conformation that is more prevalent in certain cell types, leading to different downstream signals.
-
Peptide Purity and Modification: Ensure the purity of your synthetic peptide. Any contamination could lead to unexpected biological activity. Also, be aware that modifications to the peptide, such as N-acetylation and C-terminal amidation, can significantly alter its binding affinity and activity.
Troubleshooting Guide: Inconsistent Results in Cell Proliferation Assays (e.g., [³H]Thymidine Incorporation)
| Problem | Potential Cause | Recommended Solution |
| High background in control wells | Mycoplasma contamination. | Regularly test your cell cultures for mycoplasma. Use a reliable detection kit. |
| Cell seeding density is too high. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| High variability between replicate wells | Uneven cell distribution. | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each replicate. |
| Pipetting errors. | Use calibrated pipettes and be consistent with your pipetting technique. | |
| Variations in incubation conditions. | Ensure uniform temperature and CO₂ levels in the incubator. Avoid stacking plates. | |
| No significant effect of a-TGF (34-43) or EGF | Suboptimal reagent concentrations. | Perform dose-response curves for both EGF and a-TGF (34-43) to determine the optimal concentrations for your specific cell line. |
| Inactive reagents. | Ensure proper storage and handling of all reagents, including growth factors and the peptide. Aliquot reagents to avoid repeated freeze-thaw cycles. | |
| Cell line is not responsive. | Confirm that your cell line expresses functional EGFR and is known to respond to EGF. |
FAQ 2: My EGF receptor binding assay shows variable inhibition with a-TGF (34-43). What could be the reason?
Answer: Variability in radioligand binding assays is a known issue. One of the original studies on a-TGF (34-43) noted that the inhibition of [¹²⁵I]EGF binding was dependent on the batch of the radiolabeled EGF.[1]
Troubleshooting Guide: Variability in EGF Receptor Binding Assays
| Problem | Potential Cause | Recommended Solution |
| Inconsistent inhibition of radioligand binding | Radioligand Quality: Degradation or batch-to-batch variability of the radiolabeled ligand (e.g., [¹²⁵I]EGF). | Use a fresh, high-quality radioligand. If possible, test different batches. Perform quality control checks on your radioligand. |
| Non-specific Binding: High non-specific binding can mask the specific interaction. | Optimize the concentration of the unlabeled competitor. Use appropriate blocking agents in your assay buffer (e.g., BSA). Ensure thorough washing steps. | |
| Receptor Dimerization: The presence of both EGFR monomers and dimers can lead to complex binding kinetics. | Consider using techniques that can differentiate between monomer and dimer binding, or use cell lines with known EGFR expression and dimerization profiles. | |
| Incubation Time and Temperature: Suboptimal incubation conditions can affect binding equilibrium. | Optimize incubation time and temperature to ensure the binding reaction reaches equilibrium. |
Experimental Protocols
[³H]Thymidine Incorporation Assay for Cell Proliferation
This protocol is a general guideline and should be optimized for your specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serum Starvation (Optional): To synchronize the cells in the G0/G1 phase, replace the growth medium with a low-serum or serum-free medium for 12-24 hours.
-
Treatment: Add a-TGF (34-43) at various concentrations, with or without a fixed concentration of EGF, to the appropriate wells. Include control wells with vehicle and EGF alone.
-
Incubation: Incubate the plate for a period that allows for at least one cell cycle (typically 24-48 hours).
-
[³H]Thymidine Pulse: Add 1 µCi of [³H]thymidine to each well and incubate for 4-6 hours.
-
Cell Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester. This will capture the DNA that has incorporated the [³H]thymidine.
-
Scintillation Counting: Place the filter mat in a scintillation counter to measure the amount of radioactivity, which is proportional to the rate of DNA synthesis and, therefore, cell proliferation.
EGF Receptor Binding Assay using [¹²⁵I]EGF
This protocol is a general guideline for a competitive binding assay.
-
Cell Preparation: Plate cells in a 24-well plate and grow to near confluence.
-
Washing: Gently wash the cells with ice-cold binding buffer (e.g., serum-free medium with 0.1% BSA).
-
Competitive Binding: Add a fixed concentration of [¹²⁵I]EGF to each well along with increasing concentrations of unlabeled a-TGF (34-43) or unlabeled EGF (for a positive control). For determining non-specific binding, add a large excess of unlabeled EGF.
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (typically 2-4 hours), with gentle agitation.
-
Washing: Wash the cells multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 1N NaOH).
-
Gamma Counting: Transfer the cell lysates to gamma counter tubes and measure the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the competitor to determine the IC₅₀.
Signaling Pathways and Visualizations
The contradictory effects of a-TGF (34-43) likely stem from its differential engagement of downstream signaling pathways. While specific signaling studies on this fragment are limited, we can infer potential pathways based on its interaction with the EGFR and the known signaling cascades of TGF-α and TGF-β.
Hypothesized Signaling of a-TGF (34-43)
-
As an Antagonist: In normal cells, a-TGF (34-43) may bind to EGFR without inducing the conformational change necessary for full receptor dimerization and autophosphorylation. This would block the binding of endogenous ligands like EGF and TGF-α, thereby inhibiting the canonical EGFR signaling pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, leading to decreased cell proliferation.
-
As an Agonist: In certain tumor cells, a-TGF (34-43) might induce a partial or alternative receptor conformation that leads to the activation of specific downstream effectors, potentially independent of the canonical mitogenic pathways. This could involve biased signaling, where the peptide preferentially activates a subset of the EGFR signaling network.
Below are diagrams illustrating the potential signaling scenarios.
Caption: a-TGF (34-43) as an antagonist.
Caption: a-TGF (34-43) as an agonist.
Experimental Workflow for Investigating Controversial Activity
Caption: Workflow for characterizing a-TGF (34-43) activity.
By providing a centralized resource of data, protocols, and troubleshooting advice, this technical support center aims to empower researchers to design more robust experiments, interpret their findings with greater confidence, and ultimately contribute to a clearer understanding of the multifaceted role of a-TGF (34-43) in cellular signaling.
References
- 1. Modulation of epidermal growth factor receptor binding and action by N-acetyl-TGF alpha (34-43) methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
Technical Support Center: Investigating the Impact of Oxygen Levels on a-TGF (34-43) Activity in Rats
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments that investigate the effects of varying oxygen concentrations on the activity of the rat a-TGF (34-43) peptide.
Frequently Asked Questions (FAQs)
Q1: What is a-TGF (34-43), rat, and what is its known function?
A1: a-TGF (34-43) is a peptide fragment derived from the third disulfide loop of rat Transforming Growth Factor-alpha (TGF-α).[1] It functions as an antagonist of Epidermal Growth Factor (EGF)-induced mitogenesis.[1] Research has shown its potential in inhibiting the growth of gastric cancers in rats.[1][2]
Q2: How do different oxygen levels (hypoxia, normoxia, hyperoxia) generally affect TGF signaling in rats?
A2: Oxygen levels can significantly modulate the broader Transforming Growth Factor-beta (TGF-β) signaling pathway, which may have implications for the study of TGF-α related peptides.
-
Hypoxia: In neonatal rats, chronic hypoxia can lead to an increase in bioactive TGF-β levels in the lungs.[3] In cardiac myocytes, hypoxia has been shown to suppress TGF-β1-induced myofibroblast transformation by inhibiting the Smad2/3 and RhoA signaling pathways.[4][5] Furthermore, in a rat model of high-altitude pulmonary hypertension, the TGF-β–Smad2/Smad3 pathway is implicated in macrophage M2 polarization under hypoxic conditions.[6]
-
Hyperoxia: Prolonged exposure to hyperoxia can induce apoptosis (cell death) in lung endothelial cells.[7] Some studies on other peptides have shown that hyperoxia can reduce the expression of certain antimicrobial peptides.[8] Conversely, vasoactive intestinal peptide (VIP) has demonstrated a protective effect against oxidative stress damage induced by hyperoxia in alveolar epithelial cells.[9]
Q3: What is the specific signaling pathway for a-TGF (34-43)?
A3: a-TGF (34-43) is a fragment of TGF-α, which is a ligand for the Epidermal Growth Factor Receptor (EGFR).[1][10] Therefore, its antagonistic activity is directed towards the EGFR signaling pathway. Unlike TGF-β, which signals through its own distinct receptors (TβRI and TβRII) and the Smad protein family, a-TGF (34-43) exerts its effects by interfering with the binding of EGF and other EGFR ligands, thereby inhibiting downstream signaling cascades such as the Ras-MAPK pathway, which is involved in cell proliferation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no observable effect of a-TGF (34-43) on rat activity or cell proliferation. | 1. Peptide Degradation: The peptide may have degraded due to improper storage or handling. 2. Incorrect Dosage: The administered dose may be too low to elicit a response. 3. Oxygen Level Interference: The specific oxygen environment (hypoxia or hyperoxia) may be altering the peptide's activity or the target cells' responsiveness. 4. Timing of Measurement: The endpoint measurement might be at a time point where the peptide's effect is not prominent. | 1. Verify Peptide Integrity: Ensure the peptide is stored at -20°C and handled according to the manufacturer's instructions.[1] Consider running a quality control check (e.g., HPLC-MS). 2. Dose-Response Study: Conduct a dose-response study to determine the optimal effective concentration of a-TGF (34-43) under your specific experimental conditions. A previous study on gastric cancer in rats used intraperitoneal injections of 10 or 20 µg/kg body weight.[2] 3. Oxygen-Specific Baseline: Establish baseline cellular activity and EGFR signaling under each oxygen condition (hypoxia, normoxia, hyperoxia) before introducing the peptide. Oxygen levels can independently affect cell proliferation and signaling. 4. Time-Course Experiment: Perform a time-course experiment to identify the optimal time point for observing the peptide's effect. |
| High variability in rat physiological responses to different oxygen levels. | 1. Inadequate Acclimatization: Rats may not be sufficiently acclimatized to the hypoxic or hyperoxic conditions. 2. Inconsistent Oxygen Concentration: Fluctuations in the oxygen levels within the experimental chambers. 3. Individual Animal Variation: Natural biological variability among the rats. | 1. Standardize Acclimatization Period: Implement a standardized acclimatization period for all animals before starting the experiment. 2. Calibrate and Monitor Oxygen Levels: Regularly calibrate and continuously monitor the oxygen and carbon dioxide concentrations in the chambers.[11] 3. Increase Sample Size: Increase the number of animals per group to improve statistical power and account for individual variations. |
| Unexpected cellular or tissue responses. | 1. Off-Target Effects: The peptide may have off-target effects, or the oxygen conditions may be inducing unforeseen cellular stress responses. 2. Complex Biological Interactions: The interplay between a-TGF (34-43) and the cellular response to altered oxygen levels may be more complex than anticipated. | 1. Control Experiments: Include appropriate control groups, such as a vehicle control and groups for each oxygen condition without the peptide. Consider using a scrambled peptide sequence as a negative control. 2. Multi-level Analysis: Analyze multiple endpoints, including markers of cell proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL assay), and key nodes in the EGFR signaling pathway (e.g., phosphorylated ERK). |
Experimental Protocols & Data
Quantitative Data Summary
| Parameter | Normoxia (21% O₂) | Hypoxia (e.g., 10% O₂) | Hyperoxia (e.g., 60% O₂) |
| a-TGF (34-43) IC₅₀ (inhibition of cell proliferation) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Tumor Growth Inhibition (%) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| EGFR Phosphorylation Level (relative to control) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| MAPK/ERK Activation (relative to control) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Rat Activity Level (e.g., locomotor activity) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
Detailed Methodologies
1. In Vivo Model of Varying Oxygen Levels and a-TGF (34-43) Administration
This protocol is a synthesized model based on standard practices in rodent hypoxia/hyperoxia and peptide administration studies.
-
Animal Model: Male Sprague-Dawley rats (250-275 g).[11]
-
Acclimatization: House rats in standard conditions for at least one week before the experiment.
-
Oxygen Environments:
-
Normoxia: Control group housed in a chamber with 21% inspired oxygen.[11]
-
Hypoxia: Experimental group housed in a chamber with 10% inspired oxygen.[11]
-
Hyperoxia: Experimental group housed in a chamber with 60% or 95% oxygen, depending on the desired severity of hyperoxia.[9][12]
-
Maintain CO₂ levels below 0.01% in all chambers.[11]
-
-
a-TGF (34-43) Administration:
-
Dissolve a-TGF (34-43) in a sterile vehicle (e.g., saline).
-
Administer via intraperitoneal injection at a predetermined dose (e.g., 10-20 µg/kg body weight).[2]
-
Include a vehicle-only control group for each oxygen condition.
-
-
Monitoring Rat Activity: Utilize an open-field test or automated activity monitoring system to quantify locomotor activity at set time points.
-
Tissue Collection and Analysis: At the end of the experimental period, euthanize animals and collect tissues of interest (e.g., tumor tissue, lung, liver). Analyze for markers of cell proliferation, apoptosis, and EGFR pathway activation via immunohistochemistry, Western blotting, or qPCR.
2. In Vitro Cell Proliferation Assay under Varying Oxygen Levels
-
Cell Line: A rat-derived cell line sensitive to EGF-induced proliferation (e.g., a gastric cancer cell line).
-
Cell Culture: Culture cells in appropriate media in a multi-gas incubator that allows for precise control of O₂ and CO₂ levels.
-
Oxygen Conditions: Equilibrate cells to normoxia (21% O₂), hypoxia (e.g., 1-5% O₂), or hyperoxia (e.g., 40-60% O₂) for a set period (e.g., 24 hours) before treatment.
-
Treatment: Treat cells with varying concentrations of a-TGF (34-43) in the presence of a stimulating concentration of EGF.
-
Proliferation Measurement: Assess cell proliferation using a standard method such as an MTT assay, BrdU incorporation assay, or direct cell counting.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) of a-TGF (34-43) for each oxygen condition.
Visualizations
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of TGF-beta ligand and receptor expression in neonatal rat lungs exposed to chronic hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoxia Suppresses TGF-B1-Induced Cardiac Myocyte Myofibroblast Transformation by Inhibiting Smad2/3 and Rhoa Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Peptide for Attenuation of Hyperoxia-induced Disruption of Lung Endothelial Barrier and Pulmonary Edema via Modulating Peroxynitrite Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of vasoactive intestinal peptide in hyperoxia-induced injury of primary type II alveolar epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. From wavy hair to naked proteins: The role of transforming growth factor alpha in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Network analysis of temporal effects of intermittent and sustained hypoxia on rat lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Hyperoxia and Hyperoxic Oscillations on the Proteome of Murine Lung Microvascular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
a-TGF (34-43), rat batch-to-batch variability
Technical Support Center: a-TGF (34-43), rat
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using the rat-specific alpha-Transforming Growth Factor fragment, a-TGF (34-43). The primary focus is to address the common issue of batch-to-batch variability to ensure more consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its mechanism of action?
A1: this compound, is a synthetic, active peptide fragment corresponding to amino acid residues 34-43 of the native rat Transforming Growth Factor-alpha (TGF-α).[1] This sequence, H-Cys-His-Ser-Gly-Tyr-Val-Gly-Val-Arg-Cys-OH, contains the third disulfide loop of TGF-α, which is critical for its biological activity.[1][2][3] It functions as an antagonist to the Epidermal Growth Factor Receptor (EGFR), also known as ErbB1. By competing with endogenous ligands like TGF-α and EGF for binding to the receptor, it inhibits downstream signaling pathways that lead to cell proliferation.[2][4] This antagonistic action has led to its use in cancer and immunology research, where it has been shown to inhibit EGF-induced mitogenesis and the growth of certain gastric cancers.[2][5][6][7][8]
Q2: My experimental results with a-TGF (34-43) are inconsistent between different batches. What are the most common causes?
A2: Batch-to-batch variability is a common issue with synthetic peptides and can stem from several factors:
-
Net Peptide Content (NPC): The total weight of the lyophilized powder you receive is not 100% active peptide. It also contains counterions (like trifluoroacetate from purification), water, and other salts.[9] Different batches can have different NPC percentages, leading to significant errors in concentration if you calculate based on total weight alone.
-
Peptide Purity: Purity (e.g., >95%) indicates the percentage of the target peptide sequence relative to other peptidic impurities, such as deletion sequences that may have formed during synthesis.[9] While purity may be similar between batches, the nature of the impurities could differ.
-
Improper Storage and Handling: Peptides are sensitive to degradation from improper storage temperatures, light exposure, and repeated freeze-thaw cycles.[5][6][9] This can reduce the effective concentration of active peptide over time.
-
Solubility Issues: The peptide may not be fully dissolved, leading to a lower-than-expected concentration in your working solution. Hydrophobic peptides can be particularly challenging to dissolve and may precipitate out of solution.[9]
-
Assay Conditions: Minor variations in your experimental setup, cell passage number, or reagent stability can contribute to variability.
Q3: How should I properly handle and store my a-TGF (34-43) peptide to ensure its stability?
A3: Proper handling and storage are critical for maintaining the peptide's activity.
-
Long-Term Storage: Upon receipt, store the lyophilized peptide at -20°C or -80°C, protected from light.[5][6][10]
-
Reconstitution: Before opening, allow the vial to warm to room temperature to prevent condensation. Reconstitute the peptide using a sterile, appropriate solvent to create a concentrated stock solution.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, divide the stock solution into single-use aliquots.[5][9]
-
Short-Term Storage: Store the aliquots at -80°C for long-term stability.[6] Once an aliquot is thawed for use, any unused portion should ideally be discarded or stored at 4°C for a very limited time (consult the manufacturer's data sheet).
Q4: I am having trouble dissolving the a-TGF (34-43) peptide. What is the recommended procedure?
A4: Poor solubility can lead to inaccurate concentration and assay variability.[9] If the manufacturer's datasheet does not provide specific instructions, follow these general guidelines:
-
Determine Peptide Characteristics: Analyze the amino acid sequence for hydrophobicity and charge. The sequence CHSGYVGVRC contains several hydrophobic residues (Tyr, Val, Gly).
-
Use an Organic Solvent for Stock: For hydrophobic peptides, it is often best to first dissolve them in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO).[11]
-
Dilute with Aqueous Buffer: Once the peptide is fully dissolved in the organic solvent, slowly add your aqueous experimental buffer (e.g., PBS) to reach the desired final concentration.
-
Test Solubility: Before preparing your entire stock, test the solubility of a small amount first. If precipitation occurs, you may need to adjust the pH of the buffer or use a different solvent system.[9]
Q5: How can I accurately determine the concentration of my reconstituted peptide solution to minimize batch-to-batch differences?
A5: This is the most critical step for overcoming batch variability. Do not use the total lyophilized weight for your calculation.
-
Find the Net Peptide Content (NPC): Locate the NPC percentage on the Certificate of Analysis (CofA) provided by the manufacturer. This value represents the actual percentage of peptide by weight.
-
Calculate the Correct Mass: Multiply the total mass of the lyophilized powder by the NPC percentage to get the actual mass of the peptide.
-
Formula:Actual Peptide Mass = Total Mass × (Net Peptide Content % / 100)
-
-
Calculate Molar Concentration: Use the actual peptide mass and the peptide's molecular weight (approx. 1078.3 g/mol ) to calculate the molarity of your stock solution.[2]
-
Formula:Molarity (mol/L) = Actual Peptide Mass (g) / (Molecular Weight (g/mol) × Volume (L))
-
By normalizing concentration based on NPC, you can ensure that you are using the same amount of active peptide from every batch.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected activity from a new batch of a-TGF (34-43).
| Possible Cause | Recommended Solution |
| Different Net Peptide Content (NPC) | Recalculate the stock solution concentration using the specific NPC value from the new batch's Certificate of Analysis. Do not assume it is the same as the previous batch. |
| Peptide Degradation | Ensure the peptide was stored correctly upon arrival. If mishandled during shipping or storage, its activity may be compromised. Use a fresh vial if possible. |
| Incorrect Peptide Sequence/Synthesis Failure | While rare for reputable suppliers, synthesis errors can occur.[12][13] If activity is completely absent, contact the manufacturer's technical support and provide your analytical data (e.g., HPLC/MS). |
| Lower Purity | Check the purity percentage on the CofA. If it is significantly lower than previous batches, this could be the cause. A lower purity means a higher percentage of inactive or interfering peptide fragments.[9] |
Problem 2: High variability in results even when using the same batch.
| Possible Cause | Recommended Solution |
| Peptide Precipitation | The peptide may be precipitating out of your working solution, especially after dilution in aqueous buffers. Visually inspect solutions for cloudiness. Try preparing fresh dilutions for each experiment. |
| Repeated Freeze-Thaw Cycles | The stock solution may be degraded from being thawed and refrozen multiple times. Use single-use aliquots to avoid this.[5][9] |
| Inaccurate Pipetting | Small volumes of concentrated peptide stock can be difficult to pipette accurately. Ensure your micropipettes are calibrated. Use a serial dilution method to reduce errors. |
| General Assay Variability | Biological assays have inherent variability. Ensure you are using consistent cell passage numbers, serum batches, and incubation times. Include appropriate positive and negative controls in every experiment. |
Data Presentation & Experimental Protocols
Table 1: Example of How Batch-to-Batch Variability Can Affect Experimental Potency
The following table contains hypothetical data to illustrate the importance of using Net Peptide Content for concentration calculations. Assuming the researcher prepared a "1 mg/mL" stock solution based on total lyophilized weight, the actual concentration and observed biological effect (IC50) vary significantly.
| Parameter | Batch A | Batch B | Batch C |
| Total Lyophilized Weight | 1.0 mg | 1.0 mg | 1.0 mg |
| Net Peptide Content (from CofA) | 85% | 70% | 92% |
| Actual Peptide Mass | 0.85 mg | 0.70 mg | 0.92 mg |
| Apparent Concentration (from total weight) | 1 mg/mL | 1 mg/mL | 1 mg/mL |
| Actual Concentration (from NPC) | 0.85 mg/mL | 0.70 mg/mL | 0.92 mg/mL |
| Observed IC50 in Proliferation Assay | 1.2 µM | 1.5 µM | 1.1 µM |
| Corrected IC50 (based on actual conc.) | 1.02 µM | 1.05 µM | 1.01 µM |
As shown, correcting for Net Peptide Content reveals the batches have nearly identical potency, and the initial variability was due to concentration errors.
Protocol 1: Recommended Peptide Reconstitution and Quality Control
This protocol outlines a standard procedure for reconstituting the peptide and performing a quality control check to establish a batch-specific IC50 value.
-
Reconstitution:
-
Briefly centrifuge the manufacturer's vial to collect all lyophilized powder at the bottom.
-
Calculate the volume of solvent needed to create a concentrated stock (e.g., 1 mM) using the Actual Peptide Mass derived from the Net Peptide Content.
-
Add the appropriate solvent (e.g., sterile DMSO) to the vial.
-
Mix gently by vortexing or pipetting until the peptide is fully dissolved.
-
Prepare single-use aliquots (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Store all aliquots at -80°C.
-
-
Experimental Quality Control (Cell Proliferation Assay):
-
Cell Line: Use a cell line responsive to EGFR signaling, such as the human epidermoid carcinoma cell line A431.
-
Plating: Plate A431 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Starvation: The next day, replace the growth medium with a low-serum or serum-free medium for 12-24 hours to reduce basal EGFR activation.
-
Treatment: Prepare a serial dilution of the new batch of a-TGF (34-43) in starvation medium. Treat the cells with a constant, sub-maximal concentration of a stimulating ligand (e.g., human EGF or TGF-α) plus the varying concentrations of the a-TGF (34-43) antagonist. Include controls for "no treatment," "ligand only," and "antagonist only."
-
Incubation: Incubate for 24-48 hours.
-
Proliferation Measurement: Measure cell proliferation using a standard method like MTT, MTS, or BrdU incorporation assay.
-
Data Analysis: Plot the proliferation data against the log of the antagonist concentration and use a non-linear regression (four-parameter logistic curve) to determine the IC50 value for that specific batch. This value represents the functional potency and can be used to normalize experiments across different batches.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Experimental Variability
A troubleshooting workflow for addressing inconsistent experimental results.
Diagram 2: TGF-α/EGFR Signaling and a-TGF (34-43) Antagonism
Mechanism of a-TGF (34-43) as an antagonist of the TGF-α/EGFR pathway.
References
- 1. A synthetic fragment of rat transforming growth factor alpha with receptor binding and antigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cpcscientific.com [cpcscientific.com]
- 3. TGF-α(34-43), rat - Elabscience® [elabscience.com]
- 4. Transforming growth factor-alpha (TGF alpha) inhibition of parietal cell secretion: structural requirements for activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. a-TGF (34-43) - Ace Therapeutics [acetherapeutics.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. cpcscientific.com [cpcscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Use of Carrier Proteins with a-TGF (34-43), rat
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rat α-TGF (34-43) peptide conjugated to carrier proteins.
Frequently Asked Questions (FAQs)
Q1: What is a-TGF (34-43), rat peptide?
A1: this compound is a synthetic peptide fragment corresponding to amino acids 34-43 of rat Transforming Growth Factor-alpha (TGF-α).[1][2][3] It contains the third disulfide loop of TGF-α and has been identified as an antagonist of Epidermal Growth Factor (EGF)-induced mitogenesis.[1][3] Its sequence is H-Cys-His-Ser-Gly-Tyr-Val-Gly-Val-Arg-Cys-OH, with a disulfide bridge between the two cysteine residues.[3]
Q2: Why do I need to conjugate the a-TGF (34-43) peptide to a carrier protein for immunization?
A2: Peptides of this size are generally considered haptens, meaning they are too small to elicit a strong immune response on their own.[4][5] To generate a robust antibody response, the peptide must be conjugated to a larger, immunogenic carrier protein.[4][5][6] The carrier protein provides T-cell epitopes that are necessary to stimulate B-cells to produce antibodies against the peptide.[4][5]
Q3: What are the most common carrier proteins to use?
A3: The most commonly used carrier proteins are Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).[6][7]
-
KLH is highly immunogenic due to its large size and foreign nature to mammals, often resulting in higher antibody titers.[6][7] However, it has poor solubility.[7]
-
BSA is smaller and more soluble than KLH.[7] It is a good choice for initial experiments, but because BSA is a common blocking agent in immunoassays, using it as a carrier can sometimes lead to background issues.
Q4: Which conjugation method is best for the a-TGF (34-43) peptide?
A4: The choice of conjugation chemistry depends on the available functional groups on the peptide. Since a-TGF (34-43) has a free N-terminal amine group and the side chains of histidine and arginine, as well as two cysteine residues involved in a disulfide bridge, common methods include:
-
Glutaraldehyde Conjugation: This method targets primary amine groups (N-terminus and lysine side chains, though this peptide lacks lysine).[8] It is a relatively simple one-step method but can result in polymerization and a heterogeneous mixture of conjugates.[8]
-
Maleimide Chemistry: This is a popular method for peptides containing cysteine. However, since the cysteines in a-TGF (34-43) are involved in an internal disulfide bond, this method would require reduction of the disulfide bond to expose free sulfhydryl groups, which may alter the native conformation of the epitope. If a cysteine is added to the N- or C-terminus of the peptide during synthesis, maleimide chemistry becomes an excellent option for site-directed conjugation.[9]
-
Carbodiimide (EDC/EDAC) Chemistry: This method couples carboxyl groups to primary amine groups. Since the C-terminus of the peptide is a carboxylic acid, this can be used to conjugate to the amine groups on the carrier protein.
For this specific peptide, glutaraldehyde conjugation is a straightforward choice if maintaining the disulfide bond is critical.
Peptide and Carrier Protein Data
| Property | This compound | Keyhole Limpet Hemocyanin (KLH) | Bovine Serum Albumin (BSA) |
| Sequence | CHSGYVGVRC (disulfide bridge C1-C10)[3] | N/A | N/A |
| Molecular Weight | ~1078.3 Da[3] | 4.5 x 10^5 - 1.3 x 10^7 Da | ~66.5 kDa |
| Functional Groups for Conjugation | N-terminal amine, Histidine, Arginine, C-terminal carboxyl | Multiple primary amines (lysine residues) | Multiple primary amines (lysine residues) |
| Recommended Molar Ratio (Peptide:Carrier) | 10-20:1 | 1 | 1 |
| Typical Conjugation Efficiency | 15-40% (Estimated) | N/A | N/A |
Experimental Protocols
Glutaraldehyde Conjugation of a-TGF (34-43) to KLH
This protocol is a general guideline and may require optimization.
Materials:
-
This compound peptide
-
Keyhole Limpet Hemocyanin (KLH)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glutaraldehyde, 25% solution
-
Sodium Borohydride (NaBH₄)
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Prepare Solutions:
-
Dissolve KLH in PBS at a concentration of 10 mg/mL.
-
Dissolve a-TGF (34-43) peptide in PBS at a concentration of 2 mg/mL.
-
Prepare a 1% glutaraldehyde solution in PBS.
-
Prepare a fresh solution of 1 M Sodium Borohydride in water.
-
-
Activation of KLH:
-
To 1 mL of the KLH solution, slowly add 0.5 mL of the 1% glutaraldehyde solution while gently stirring.
-
Incubate at room temperature for 2 hours with gentle mixing.
-
-
Removal of Excess Glutaraldehyde:
-
Dialyze the activated KLH against PBS (3 changes of 1L each) for 4-6 hours at 4°C to remove unreacted glutaraldehyde.
-
-
Conjugation:
-
Add the desired amount of dissolved peptide to the activated KLH solution. A molar ratio of 10-20 moles of peptide per mole of KLH is a good starting point.
-
Incubate the mixture overnight at 4°C with gentle stirring.
-
-
Reduction of Schiff Bases:
-
Add Sodium Borohydride to a final concentration of 10 mM.
-
Incubate for 1 hour at room temperature to stabilize the conjugate by reducing the Schiff bases.
-
-
Final Dialysis:
-
Dialyze the conjugate extensively against PBS (4 changes of 1L each) for 24-48 hours at 4°C to remove unreacted peptide and by-products.
-
-
Quantification and Storage:
-
Determine the protein concentration of the conjugate using a BCA assay.
-
The conjugation efficiency can be estimated by methods such as amino acid analysis or by using a labeled peptide.
-
Store the conjugate at -20°C or -80°C in aliquots.
-
Rat Immunization Protocol
Materials:
-
a-TGF (34-43)-KLH conjugate
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Sterile PBS
-
Syringes and needles (23-25 gauge)
Procedure:
-
Animal Model: Use 6-8 week old female Wistar or Sprague-Dawley rats.
-
Antigen Preparation:
-
For the primary immunization, emulsify the a-TGF (34-43)-KLH conjugate with an equal volume of Complete Freund's Adjuvant (CFA) to a final concentration of 100-200 µg of conjugate per rat.
-
For booster immunizations, emulsify the conjugate with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
-
Immunization Schedule:
-
Day 0 (Primary Immunization): Inject 100-200 µL of the CFA emulsion subcutaneously (s.c.) at multiple sites on the back.[10]
-
Day 14 (First Boost): Inject 100-200 µL of the IFA emulsion s.c. at multiple sites.
-
Day 28 (Second Boost): Inject 100-200 µL of the IFA emulsion s.c. at multiple sites.
-
Day 42 (Third Boost, optional): If antibody titers are low, a third boost can be administered.
-
-
Blood Collection:
-
Day 0 (Pre-immune bleed): Collect a small amount of blood from the tail vein to serve as a negative control.
-
Day 35 and onwards: Collect blood 7-10 days after each boost to monitor the antibody response.
-
ELISA Protocol for Antibody Titer Determination
Materials:
-
a-TGF (34-43) peptide
-
96-well ELISA plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)
-
Wash Buffer (PBS with 0.05% Tween-20, PBS-T)
-
Rat serum samples (pre-immune and immune)
-
HRP-conjugated anti-rat IgG secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
Procedure:
-
Coating:
-
Dilute the a-TGF (34-43) peptide to 1-5 µg/mL in Coating Buffer.
-
Add 100 µL of the peptide solution to each well of a 96-well plate.
-
Incubate overnight at 4°C.[11]
-
-
Washing: Wash the plate 3 times with Wash Buffer.[11]
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.[11]
-
-
Washing: Wash the plate 3 times with Wash Buffer.[11]
-
Primary Antibody Incubation:
-
Prepare serial dilutions of the rat serum (e.g., 1:100 to 1:1,024,000) in Blocking Buffer.
-
Add 100 µL of each dilution to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.[12]
-
-
Washing: Wash the plate 5 times with Wash Buffer.[13]
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated anti-rat IgG secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.[12]
-
-
Washing: Wash the plate 5 times with Wash Buffer.[13]
-
Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes.
-
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the highest dilution that gives a signal significantly above the background (pre-immune serum).
Troubleshooting Guides
Conjugation Issues
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive glutaraldehyde.- Insufficient peptide to carrier ratio.- Peptide degradation. | - Use fresh glutaraldehyde solution.- Increase the molar excess of peptide to carrier protein.- Ensure peptide is properly stored and handled. |
| Precipitation of Conjugate | - High concentration of KLH.- pH of the reaction is not optimal. | - Work with more dilute solutions of KLH.- Ensure the pH of the reaction buffer is maintained at ~7.4. |
| Inconsistent Results | - Batch-to-batch variation in glutaraldehyde.- Inconsistent reaction times or temperatures. | - Use glutaraldehyde from the same lot for a series of experiments.- Standardize all incubation times and temperatures. |
Immunization and Antibody Response Issues
| Problem | Possible Cause | Suggested Solution |
| Low or No Antibody Titer | - Poor immunogenicity of the peptide epitope.- Insufficient amount of immunogen.- Ineffective emulsification of adjuvant.- Improper injection technique. | - Use a more immunogenic carrier protein (e.g., KLH).- Increase the dose of the conjugate per immunization.- Ensure a stable water-in-oil emulsion is formed before injection.- Ensure subcutaneous, not intradermal or intramuscular, injection. |
| High Background in ELISA | - Antibodies generated against the carrier protein.- Non-specific binding of antibodies. | - Use a different carrier protein for immunization than for coating the ELISA plate (e.g., immunize with peptide-KLH and coat with peptide-BSA).- Optimize blocking conditions (increase blocking time, try different blocking agents).- Increase the number of washing steps. |
| Antibodies Do Not Recognize Native Protein | - The peptide epitope is not exposed on the native protein.- The conformation of the synthetic peptide differs from the native epitope. | - Choose a different peptide sequence from a more exposed region of the protein.- Ensure the disulfide bond in the a-TGF (34-43) peptide is correctly formed to mimic the native structure. |
Visualizations
TGF-α Signaling Pathway
Caption: TGF-α signaling pathway upon binding to EGFR.
Experimental Workflow for Antibody Production
References
- 1. A synthetic fragment of rat transforming growth factor alpha with receptor binding and antigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Conjugation of Peptides to Carrier Proteins via Glutaraldehyde | Springer Nature Experiments [experiments.springernature.com]
- 6. jpt.com [jpt.com]
- 7. Peptide Conjugation: KLH, BSA and OVA | MolecularCloud [molecularcloud.org]
- 8. An improved conjugation method for controlled covalent coupling of synthetic peptides to proteins using glutaraldehyde in a dialysis method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. research.umd.edu [research.umd.edu]
- 11. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 12. affbiotech.cn [affbiotech.cn]
- 13. agrisera.com [agrisera.com]
minimizing non-specific binding of a-TGF (34-43), rat
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) when working with the rat a-TGF (34-43) peptide.
FAQs: Understanding and Minimizing Non-Specific Binding
Q1: What is non-specific binding (NSB) and why is it a problem for a-TGF (34-43) immunoassays?
A1: Non-specific binding is the attachment of the a-TGF (34-43) peptide or the detection antibodies to surfaces other than the intended target, such as the walls of microplate wells or beads. This can lead to high background signals, which obscure the true specific signal, reduce assay sensitivity, and can result in inaccurate quantification or false-positive results.[1][2] Peptides like a-TGF (34-43) can be prone to NSB due to their physicochemical properties, including hydrophobic and charged residues in their sequence (Cys-His-Ser-Gly-Tyr-Val-Gly-Val-Arg-Cys).[3][4]
Q2: What are the primary drivers of non-specific binding for a peptide like a-TGF (34-43)?
A2: The primary drivers for NSB of peptides are multifactorial and include:
-
Hydrophobic Interactions: The presence of hydrophobic amino acids (e.g., Valine, Tyrosine) in the a-TGF (34-43) sequence can lead to adsorption onto hydrophobic plastic surfaces of assay plates and tubes.[4][5]
-
Electrostatic Interactions: Charged residues (e.g., Histidine, Arginine) can interact with charged surfaces, contributing to NSB.[4][6] The overall charge of the peptide and the surface at a given pH will influence these interactions.
-
Properties of the Solid Surface: The type of material used (e.g., polystyrene plates) and its surface treatment can significantly impact the degree of NSB.
-
Antibody Properties: Both primary and secondary antibodies can bind non-specifically to unintended proteins or surfaces.[7]
Q3: What are blocking agents and how do they work to reduce NSB?
A3: Blocking agents are molecules used to saturate the non-specific binding sites on a solid phase (like an ELISA plate or magnetic beads), preventing the a-TGF (34-43) peptide or antibodies from binding to these sites.[8] They essentially create a neutral surface that is less "sticky." Common blocking agents are proteins (like BSA or casein) or non-ionic detergents (like Tween-20).[9]
Q4: Can the a-TGF (34-43) peptide itself be used as a blocking agent?
A4: In certain contexts, a synthetic peptide corresponding to an antibody's epitope can be used as a blocking peptide to confirm the specificity of an antibody. This is done by pre-incubating the antibody with the blocking peptide, which should prevent the antibody from binding to the target protein. This is a method to validate antibody specificity rather than a general strategy to reduce surface-related NSB in an immunoassay.[10]
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
High background is a common issue in ELISAs involving small peptides like a-TGF (34-43). The following guide provides steps to troubleshoot and minimize this problem.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Blocking | Optimize the blocking buffer. Increase blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C).[2] Test different blocking agents. | Ensures all non-specific sites on the plate are saturated. The optimal blocking agent can be assay-dependent. |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibodies to find the optimal dilution that maximizes the specific signal while minimizing background. | High antibody concentrations can lead to increased non-specific binding.[1] |
| Ineffective Washing | Increase the number of wash steps (e.g., from 3 to 5). Increase the volume of wash buffer and the soaking time for each wash. Ensure thorough aspiration of wells between washes. | Efficient washing is critical to remove unbound and weakly bound reagents that contribute to background.[11][12] |
| Cross-Reactivity or Contamination | Run controls, including a "no primary antibody" control and a "no sample" control. Ensure reagents are not contaminated. | Helps to identify the source of the non-specific signal (e.g., secondary antibody binding non-specifically).[2] |
| Hydrophobic/Ionic Interactions | Add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer and antibody dilution buffers.[6] Increase the salt concentration of the wash buffer (e.g., up to 0.5 M NaCl). | Detergents disrupt hydrophobic interactions, while higher salt concentrations can reduce electrostatic interactions.[1][6] |
-
Plate Coating: Coat a 96-well plate with the capture antibody specific for a-TGF (34-43) according to your standard protocol.
-
Blocking:
-
Divide the plate into sections to test different blocking buffers simultaneously.
-
Prepare the blocking buffers as outlined in the table below.
-
Add 200 µL of the respective blocking buffer to each well.
-
Incubate for 2 hours at room temperature.
-
-
Washing: Wash the plate 3 times with your standard wash buffer (e.g., PBS with 0.05% Tween-20).
-
Sample Incubation: Proceed with the addition of your negative control samples (samples known not to contain a-TGF (34-43)) to all wells.
-
Detection: Continue with the remaining steps of your ELISA protocol (addition of detection antibody, substrate, etc.).
-
Analysis: Compare the background signal (absorbance) generated with each blocking buffer. The buffer that yields the lowest background without significantly compromising the (subsequently determined) specific signal is optimal.
Table 1: Comparison of Common Blocking Agents for ELISA
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in PBS or TBS | A commonly used and effective protein-based blocker. Use a high-purity, IgG-free grade.[8] |
| Non-fat Dry Milk | 1-5% (w/v) in PBS or TBS | Cost-effective, but may contain endogenous biotin and phosphoproteins that can interfere with certain assays. |
| Casein | 1% (w/v) in PBS or TBS | Often more effective than BSA at reducing background.[8] |
| Commercial Blocking Buffers | Varies by manufacturer | Often proprietary formulations designed to be more effective than single-component blockers. |
| Polyethylene glycol (PEG) | 0.5-2% (w/v) | Can be effective for coating hydrophobic surfaces. |
dot
Caption: Workflow for optimizing blocking agents in an ELISA to minimize non-specific binding.
Immunoprecipitation (IP)
Non-specific binding of proteins to the beads is a frequent challenge in immunoprecipitation.
| Potential Cause | Troubleshooting Step | Rationale |
| Non-specific binding to beads | Pre-clear the lysate by incubating it with beads (without antibody) for 30-60 minutes at 4°C before performing the IP.[13][14] | This step removes proteins from the lysate that have an affinity for the beads themselves. |
| Insufficient washing | Increase the number of wash steps and/or the stringency of the wash buffer (e.g., by increasing detergent or salt concentration).[7][15] | More stringent and numerous washes help to remove proteins that are non-specifically and weakly bound to the beads or antibody. |
| Antibody concentration too high | Reduce the amount of primary antibody used in the IP. Perform a titration to find the optimal amount. | Excess antibody can bind non-specifically to the beads and other proteins.[7] |
| Non-specific antibody interactions | Include an isotype control (a non-specific antibody of the same isotype as your primary antibody) to assess the level of non-specific binding attributable to the antibody itself.[13][14] | This control helps to differentiate between NSB to the beads and NSB to the immunoglobulin. |
-
Prepare Lysate: Prepare your cell or tissue lysate according to your standard protocol. Ensure protease inhibitors are included.
-
Prepare Beads: For each IP reaction, prepare a small amount of Protein A/G beads (e.g., 20 µL of a 50% slurry). Wash the beads with your lysis buffer.
-
Pre-clearing:
-
Add the washed beads to your lysate.
-
Incubate with rotation for 30-60 minutes at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
-
Collect Pre-cleared Lysate: Carefully transfer the supernatant (the pre-cleared lysate) to a new tube. Be careful not to transfer any of the beads.
-
Immunoprecipitation:
-
Proceed with your standard IP protocol by adding your specific anti-a-TGF (34-43) antibody to the pre-cleared lysate.
-
Incubate to form the antibody-antigen complex.
-
Add fresh, washed beads to capture the immunocomplexes.
-
Proceed with washing and elution steps.
-
Table 2: Components for Modifying Wash Buffer Stringency in IP
| Component | Typical Concentration Range | Purpose |
| Salt (NaCl) | 150 mM - 500 mM | Reduces ionic interactions. |
| Non-ionic Detergent (e.g., Triton X-100, NP-40) | 0.1% - 1.0% | Reduces non-specific hydrophobic interactions. |
| Ionic Detergent (e.g., SDS, Sodium Deoxycholate) | 0.01% - 0.1% | Provides high stringency; use with caution as it may disrupt specific protein-protein interactions. |
dot
Caption: Immunoprecipitation workflow including a pre-clearing step to reduce NSB.
References
- 1. assaygenie.com [assaygenie.com]
- 2. How to deal with high background in ELISA | Abcam [abcam.com]
- 3. TGF-α(34-43), rat - Elabscience® [elabscience.com]
- 4. Spatial configuration of charge and hydrophobicity tune particle transport through mucus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor mimicking TGF-β1 binding peptide for targeting TGF-β1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. seaislenews.com [seaislenews.com]
- 9. researchgate.net [researchgate.net]
- 10. mybiosource.com [mybiosource.com]
- 11. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 12. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 13. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
- 15. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: a-TGF (34-43), Rat In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the rat a-TGF (34-43) peptide in in vivo studies. The information is tailored for scientists and drug development professionals to navigate potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Peptide Handling and Administration
Q1: How should a-TGF (34-43), rat peptide be stored and reconstituted for in vivo studies?
Q2: What is the recommended route of administration and dosage for a-TGF (34-43) in rats?
A2: The optimal route and dosage are application-dependent. In a study investigating its effect on gastric carcinogenesis in Wistar rats, a-TGF (34-43) was administered via intraperitoneal (IP) injections at doses of 10 or 20 µg/kg body weight every other day. This long-term administration significantly reduced the incidence of gastric cancers.
Table 1: Example Dosing Regimen for a-TGF (34-43) in a Rat Cancer Model
| Parameter | Details |
| Animal Model | Wistar Rats |
| Application | Gastric Carcinogenesis Inhibition |
| Dosage | 10 or 20 µg/kg body weight |
| Route of Administration | Intraperitoneal (IP) injection |
| Frequency | Every other day |
| Duration | Following 25 weeks of carcinogen treatment, until week 52 |
Q3: I am observing precipitation of the peptide solution upon storage or during injection. What could be the cause and how can I prevent it?
A3: Precipitation can be due to several factors including poor solubility in the chosen vehicle, incorrect pH, or aggregation over time. To troubleshoot this:
-
Re-evaluate your solvent: If using an aqueous buffer, consider preparing a more concentrated stock solution in a small amount of a suitable organic solvent (e.g., DMSO) and then diluting it with your aqueous buffer to the final concentration.
-
Check the pH: The pH of the solution can significantly affect peptide solubility. Ensure the pH of your final formulation is within a range that maintains peptide solubility and is physiologically compatible.
-
Incorporate additives: In some cases, additives like sugars, polyols, or certain salts can improve peptide stability and prevent aggregation.[3]
-
Sonication: Gentle sonication of the solution during preparation may help to dissolve any small aggregates.
-
Fresh Preparation: If precipitation occurs over time, it is best to prepare the peptide solution fresh before each administration.
Experimental Design & Controls
Q4: What are the essential control groups to include in an in vivo study with a-TGF (34-43)?
A4: A well-designed study should include the following control groups:
-
Vehicle Control: This group receives the same injection volume of the vehicle (the solution used to dissolve the peptide) without the peptide. This controls for any effects of the solvent or the injection procedure itself.
-
Negative Control (if applicable): In some experimental designs, a negative control group that does not receive the disease-inducing agent (e.g., carcinogen) can be included to establish a baseline.
-
Positive Control (if applicable): If there is a known compound with similar effects, including a positive control group can help validate the experimental model and provide a benchmark for the efficacy of a-TGF (34-43).
Q5: How can I ensure the in vivo stability of a-TGF (34-43) throughout my experiment?
A5: Peptides, especially those with disulfide bridges, can be susceptible to degradation in vivo by proteases.[4][5] To address this:
-
Consider formulation strategies: Encapsulating the peptide in a delivery system or modifying it with polyethylene glycol (PEG) can protect it from enzymatic degradation and increase its circulatory half-life.[2][4]
-
Perform stability studies: If possible, conduct pilot studies to assess the pharmacokinetic profile of the peptide in rats to determine its half-life and inform your dosing schedule.
-
Structural modifications: For long-term studies, collaborating with a peptide synthesis expert to explore modifications like swapping L-amino acids for D-enantiomers or N- and C-terminal modifications could enhance stability.[5][6]
Data Interpretation & Unexpected Outcomes
Q6: My results are inconsistent across different cohorts of rats. What are the potential reasons?
A6: Inconsistent results can stem from various sources:
-
Peptide Integrity: Ensure the peptide has been stored and handled correctly to prevent degradation. Inconsistent activity could be a sign of compromised peptide quality.
-
Animal Variability: Factors such as age, weight, and health status of the rats can influence their response to treatment.[7] Ensure that animals are properly randomized into experimental groups.
-
Dosing Accuracy: Inaccurate dosing can lead to significant variations in outcomes. Double-check all calculations and ensure precise administration techniques.
-
Disulfide Bridge Scrambling: Incorrect formation of the disulfide bridge during synthesis or potential scrambling post-reconstitution can lead to inactive or variably active peptide.[8][9] It is crucial to source high-quality peptide with confirmed correct disulfide bridging.
Q7: I am observing unexpected adverse effects in my rats after administering a-TGF (34-43). What should I do?
A7: While a-TGF (34-43) is a fragment of a naturally occurring protein, adverse effects can still occur.
-
Dose-dependency: The observed toxicity could be dose-dependent. Consider performing a dose-range finding study to identify a safer and still effective dose.[10]
-
Vehicle Toxicity: Ensure the vehicle used to dissolve the peptide is not causing the adverse effects. Run a vehicle-only control group and observe for similar effects.
-
Off-target effects: While a-TGF (34-43) is an antagonist of TGF-alpha, the possibility of off-target effects cannot be entirely ruled out. A thorough literature search for known off-target effects of similar peptides may be warranted.
-
Necropsy and Histopathology: If unexpected mortality or severe morbidity occurs, performing a necropsy and histopathological analysis of major organs can help identify the cause of toxicity.
Methodologies and Signaling Pathways
Experimental Workflow for In Vivo Studies
The following diagram outlines a general workflow for conducting an in vivo study in rats with a-TGF (34-43).
Caption: General experimental workflow for a-TGF (34-43) in vivo studies in rats.
Signaling Pathway of a-TGF (34-43) Antagonism
a-TGF (34-43) is an antagonist of Transforming Growth Factor-alpha (TGF-alpha). TGF-alpha is a ligand for the Epidermal Growth Factor Receptor (EGFR). By binding to components of this signaling pathway, a-TGF (34-43) inhibits the downstream effects of TGF-alpha, such as cell proliferation.
Caption: a-TGF (34-43) antagonizes the TGF-alpha/EGFR signaling pathway.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 4. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 5. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Mighty Mouse: The Impact of Rodents on Advances in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. Fast and Accurate Disulfide Bridge Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety evaluations of a synthetic antimicrobial peptide administered intravenously in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthetic a-TGF (34-43), rat
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the quality control of synthetic rat alpha-Transforming Growth Factor (a-TGF) fragment (34-43).
Frequently Asked Questions (FAQs)
Q1: What is synthetic rat a-TGF (34-43)? A1: Synthetic rat a-TGF (34-43) is a decapeptide with the sequence Cys-His-Ser-Gly-Tyr-Val-Gly-Val-Arg-Cys (CHSGYVGVRC), containing a disulfide bridge between the two cysteine residues.[1] It represents the third disulfide loop of rat transforming growth factor-alpha.[2] Functionally, it is known to be an antagonist of Epidermal Growth Factor (EGF)-induced mitogenesis by binding to the EGF receptor.[2]
Q2: What are the basic chemical properties of this peptide? A2: The key properties are summarized in the table below.
| Property | Value | Reference |
| Sequence | H-Cys-His-Ser-Gly-Tyr-Val-Gly-Val-Arg-Cys-OH | |
| One-Letter Sequence | CHSGYVGVRC (Cys1-Cys10 bridge) | [1] |
| Molecular Formula | C44H67N15O13S2 | [3] |
| Molecular Weight | ~1078.3 - 1080.2 g/mol | [4] |
| CAS Number | 97474-88-9 | [3] |
Q3: How should I store and handle the lyophilized peptide? A3: For long-term storage, the lyophilized powder should be kept at -20°C.[4] For short-term storage after reconstitution, it is recommended to prepare aliquots in a suitable solvent and store them at -80°C to avoid repeated freeze-thaw cycles.[4][5]
Q4: How do I reconstitute the peptide? A4: Reconstitution methods depend on the final application. For cell-based assays, sterile buffers or cell culture media are appropriate. For analytical methods like HPLC or Mass Spectrometry, solvents such as water with small amounts of acetonitrile or formic acid may be used. Due to the peptide's hydrophobic residues, using a small amount of a solvent like DMSO to first dissolve the peptide before dilution in an aqueous buffer may be necessary. Always refer to the manufacturer's specific instructions.
Q5: Is this peptide related to the TGF-β signaling pathway? A5: No, this is a common point of confusion. Although it is a fragment of TGF-alpha, it does not signal through the canonical TGF-β pathway involving SMAD proteins.[6][7] Instead, TGF-alpha and this fragment interact with the Epidermal Growth Factor Receptor (EGFR).[5] This peptide fragment acts as an antagonist at the EGFR.[2]
Troubleshooting Guides
Problem 1: Inconsistent or low bioactivity in cell-based assays.
-
Q: My peptide shows lower-than-expected antagonistic activity on EGF-induced cell proliferation. What are the possible causes?
-
A: Several factors could be at play:
-
Incorrect Peptide Concentration: The peptide may not have been fully solubilized, or there might have been errors in dilution. Verify the stock concentration and ensure complete dissolution.
-
Peptide Degradation: Improper storage or multiple freeze-thaw cycles can degrade the peptide. Use freshly prepared aliquots for each experiment.
-
Incorrect Disulfide Bridge Formation: The biological activity of this peptide is dependent on the correct formation of the intramolecular disulfide bridge between Cys1 and Cys10. Incomplete or incorrect oxidation can lead to a mixture of linear and cyclic peptides, reducing overall activity. This should be verified by analytical methods like Mass Spectrometry.
-
Assay Conditions: The concentration of EGF used for stimulation might be too high, requiring a higher concentration of the antagonist to see an effect. Optimize the EGF concentration in your specific cell line first.
-
-
Problem 2: Poor peak shape or multiple peaks in HPLC analysis.
-
Q: My reverse-phase HPLC chromatogram shows a broad peak or multiple unexpected peaks. How can I troubleshoot this?
-
A: This can be due to several reasons:
-
Purity Issues: The sample may contain impurities from the synthesis process. The presence of the reduced (linear) form of the peptide alongside the oxidized (cyclic) form is a common issue.
-
Suboptimal HPLC Method: The mobile phase composition (solvents, pH, additives like TFA) or the gradient may not be optimal for this specific peptide. An isocratic elution with 50 mM phosphate buffer in a water-methanol mixture has been used successfully for a-TGF (34-43).[8]
-
Column Overloading: Injecting too much peptide can lead to peak broadening and splitting. Reduce the amount of sample injected.
-
Secondary Interactions: The peptide may be interacting with the silica backbone of the C18 column. Adding a competing agent like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.
-
-
Problem 3: Mass spectrometry results show an incorrect mass.
-
Q: The mass detected by MS does not match the expected molecular weight of the peptide. What could be the reason?
-
A:
-
Incorrect Isotope: Ensure you are looking at the monoisotopic mass and not the average mass.
-
Adduct Formation: The peptide may have formed adducts with salts (e.g., Na+, K+) from your buffer. This will increase the observed m/z value.
-
Oxidation State: The expected mass of the cyclized peptide (with one disulfide bond) is 2 Da less than its linear, reduced form (due to the loss of two hydrogen atoms). If your observed mass is 2 Da higher than expected, it indicates the peptide is in its reduced form.
-
Peptide Modification: The peptide may have been unintentionally modified during synthesis or storage (e.g., oxidation of other residues).
-
-
Quality Control Data
The following table summarizes typical quality control specifications for synthetic rat a-TGF (34-43).
| Parameter | Method | Typical Specification |
| Identity | Mass Spectrometry (MS) | Observed mass matches theoretical mass (approx. 1078.3 Da) |
| Purity | HPLC (UV @ 214/280 nm) | ≥95% |
| Appearance | Visual | White lyophilized powder |
| Solubility | Visual | Soluble in water or specified solvent |
| Bioactivity | Cell-Based Assay | Antagonizes EGF-induced mitogenesis in a dose-dependent manner |
Experimental Protocols
Protocol 1: Purity Analysis by Reverse-Phase HPLC
This protocol provides a general method for assessing the purity of the synthetic peptide.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Reconstitute the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 20 µL.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: Linear gradient from 5% to 65% B
-
35-40 min: Linear gradient from 65% to 95% B
-
40-45 min: Hold at 95% B
-
45-50 min: Return to 5% B and equilibrate.
-
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate purity as: (Area of main peak / Total area of all peaks) x 100%.
-
Protocol 2: Identity Confirmation by Mass Spectrometry
This protocol uses high-resolution mass spectrometry to confirm the molecular weight of the peptide.
-
Sample Preparation:
-
Prepare a 10 µM solution of the peptide in 50% acetonitrile / 0.1% formic acid in water.
-
-
Instrumentation:
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 300–1500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
-
Data Analysis:
-
The peptide is expected to generate multiply charged ions (e.g., [M+2H]²+ at m/z ~540.2, [M+3H]³+ at m/z ~360.4).
-
Deconvolute the resulting spectrum to determine the neutral mass of the peptide.
-
Compare the observed monoisotopic mass to the theoretical mass of C44H67N15O13S2 (1078.25 Da for the cyclized form).
-
Protocol 3: Bioactivity Assay (Inhibition of EGF-Induced Proliferation)
This assay measures the ability of a-TGF (34-43) to antagonize the mitogenic effects of EGF on a responsive cell line, such as A431 human epidermoid carcinoma cells.
-
Cell Culture:
-
Culture A431 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed A431 cells into a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
The next day, replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Prepare serial dilutions of the synthetic a-TGF (34-43) peptide in serum-free medium.
-
Pre-incubate the cells with the diluted peptide for 1 hour.
-
Add EGF to each well to a final concentration known to induce sub-maximal proliferation (e.g., 10 ng/mL - this should be optimized beforehand). Include control wells with no peptide (EGF only) and no EGF (basal proliferation).
-
Incubate the plate for 48 hours.
-
-
Quantification of Proliferation:
-
Add a proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the "EGF only" control (100% proliferation) and the "basal" control (0% proliferation).
-
Plot the percent inhibition of proliferation against the log concentration of the a-TGF (34-43) peptide to determine the IC₅₀ value.
-
Visualizations
Caption: Quality control workflow for synthetic rat a-TGF (34-43).
Caption: Troubleshooting logic for low peptide bioactivity.
Caption: EGFR signaling pathway and the antagonistic action of a-TGF (34-43).
References
- 1. TGF-α(34-43), rat - Elabscience® [elabscience.com]
- 2. A synthetic fragment of rat transforming growth factor alpha with receptor binding and antigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TGF alpha (34-43) (rat) | 97474-88-9 | FT110397 [biosynth.com]
- 4. a-TGF (34-43), rat | TargetMol [targetmol.com]
- 5. ≥98% (SDS-PAGE and HPLC), recombinant, expressed in E. coli, powder, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 6. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 7. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
Validation & Comparative
A Comparative Guide: a-TGF (34-43), Rat vs. Full-Length TGF alpha
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the rat transforming growth factor alpha fragment, a-TGF (34-43), and the full-length transforming growth factor alpha (TGF alpha). This objective analysis, supported by experimental data, aims to inform research and development decisions regarding the use of these molecules.
At a Glance: Agonist vs. Antagonist
Full-length Transforming Growth Factor alpha (TGF alpha) is a potent mitogenic polypeptide that acts as a ligand for the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Its binding to EGFR initiates a cascade of signaling events, promoting cell proliferation, differentiation, and migration.[1][2][4][5] In contrast, the rat-specific fragment a-TGF (34-43), which corresponds to the third disulfide loop of the mature protein, has been identified as an antagonist of EGFR-mediated signaling.[1][6] This fragment can inhibit the mitogenic effects induced by full-length TGF alpha and Epidermal Growth Factor (EGF).[1][6]
Quantitative Comparison of Biological Activity
The following tables summarize the key quantitative data available for full-length TGF alpha and the antagonistic properties of the a-TGF (34-43) fragment. It is important to note that experimental conditions can vary between studies, impacting the absolute values.
Table 1: Receptor Binding Affinity for EGFR
| Molecule | Parameter | Value | Species/Cell Line | Reference |
| Full-Length TGF alpha | Kd | ~2.43 x 10-10 M | Sheep Mammary Gland | |
| Full-Length TGF alpha | Kd | ~200 nM | Secreted EGFR Extracellular Domain | |
| a-TGF (34-43), rat (blocked) | Relative Affinity | 0.2% of TGF alpha | Human Cells | [1] |
Table 2: Mitogenic and Anti-Mitogenic Activity
| Molecule | Parameter | Value | Species/Cell Line | Reference |
| Full-Length TGF alpha | ED50 (Proliferation) | < 0.2 ng/mL | BALB/c 3T3 cells | |
| Full-Length TGF alpha | ED50 (Proliferation) | ~166 pM | Newborn Rabbit Gastric Smooth Muscle Cells | |
| This compound | Activity | Antagonist of EGF-induced mitogenesis | Fibroblasts | [1][6] |
| N-acetyl-TGF alpha (34-43) methyl ester | Concentration for full inhibition of 0.1 nM EGF | 5 µM | Rat Anterior Pituitary Cells | [7] |
| rat TGF alpha (34-43) | IC50 (Inhibition of histamine-stimulated acid secretion) | 20-fold higher than native TGF alpha | Rabbit Parietal Cells | [8] |
Signaling Pathways
Full-length TGF alpha binding to EGFR activates multiple downstream signaling pathways crucial for cellular responses. The a-TGF (34-43) fragment, by acting as an antagonist, is expected to inhibit these pathways.
Caption: TGF alpha signaling pathway and the inhibitory point of a-TGF (34-43).
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of these two molecules. Below are representative protocols for key experiments.
Competitive Radioligand Binding Assay
This assay is used to determine the relative binding affinity of a-TGF (34-43) for the EGFR in comparison to full-length TGF alpha.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Steps:
-
Cell Culture: Culture human epidermoid carcinoma A431 cells, which overexpress EGFR, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Preparation of Competitors: Prepare stock solutions of unlabeled full-length rat TGF alpha and a-TGF (34-43) in a suitable buffer (e.g., phosphate-buffered saline, PBS). Perform serial dilutions to obtain a range of concentrations.
-
Radiolabeling: Radiolabel full-length rat TGF alpha with ¹²⁵I using a standard method such as the chloramine-T method, followed by purification to remove free ¹²⁵I.
-
Binding Assay:
-
Plate A431 cells in 24-well plates and grow to near confluence.
-
Wash the cells twice with ice-cold binding buffer (e.g., DMEM containing 0.1% bovine serum albumin).
-
Add the binding buffer containing a fixed concentration of ¹²⁵I-TGF alpha (e.g., 50 pM) and varying concentrations of either unlabeled full-length TGF alpha (for homologous competition) or a-TGF (34-43) (for heterologous competition).
-
Incubate the plates at 4°C for 2-4 hours to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Aspirate the incubation medium and rapidly wash the cell monolayers three times with ice-cold PBS to remove unbound radioligand.
-
-
Quantification:
-
Solubilize the cells with a lysis buffer (e.g., 1 N NaOH).
-
Measure the radioactivity in the cell lysates using a gamma counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a large excess (e.g., 1 µM) of unlabeled full-length TGF alpha.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) for both competitors.
-
Calculate the inhibitory constant (Ki) for a-TGF (34-43) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Cell Proliferation Inhibition Assay
This assay measures the ability of a-TGF (34-43) to inhibit the mitogenic effect of full-length TGF alpha on a responsive cell line.
Detailed Steps:
-
Cell Culture: Use a cell line known to proliferate in response to TGF alpha, such as the BALB/c 3T3 fibroblast cell line. Culture the cells in DMEM with 10% FBS.
-
Assay Setup:
-
Seed the cells into 96-well plates at a low density (e.g., 5,000 cells/well) in DMEM with 10% FBS and allow them to attach overnight.
-
The following day, replace the medium with serum-free DMEM for 24 hours to synchronize the cells in a quiescent state.
-
-
Treatment:
-
Prepare a solution of full-length TGF alpha at a concentration that induces submaximal proliferation (e.g., the ED₈₀ concentration, determined in a prior dose-response experiment).
-
Prepare serial dilutions of the a-TGF (34-43) fragment.
-
Add the a-TGF (34-43) dilutions to the wells, followed shortly by the addition of the fixed concentration of full-length TGF alpha. Include controls with no growth factor, TGF alpha alone, and a-TGF (34-43) alone.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Measurement of Proliferation:
-
There are several methods to quantify cell proliferation. A common method is the MTT assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
-
Data Analysis:
-
Express the results as a percentage of the proliferation induced by full-length TGF alpha alone.
-
Plot the percentage of proliferation against the logarithm of the a-TGF (34-43) concentration.
-
Determine the IC₅₀ value, which is the concentration of a-TGF (34-43) that inhibits 50% of the TGF alpha-induced proliferation.
-
Summary and Conclusion
The available data consistently indicate that while full-length TGF alpha is a potent agonist of the EGFR, the a-TGF (34-43) fragment from rat TGF alpha acts as an antagonist. The fragment exhibits a significantly lower binding affinity for the receptor and can inhibit the mitogenic effects of the full-length molecule. However, some conflicting reports on the activity of modified versions of the fragment in different cell lines suggest that its antagonistic properties may be context-dependent.
For researchers and drug development professionals, a-TGF (34-43) represents a lead structure for the development of more potent and specific EGFR antagonists. Further studies are warranted to fully elucidate its mechanism of action and to optimize its antagonistic properties. The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to generate robust and reliable data for such endeavors.
References
- 1. A synthetic fragment of rat transforming growth factor alpha with receptor binding and antigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioligand binding assay of epidermal growth factor receptor: causes of variability and standardization of the assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of biological activity of synthetic fragments of transforming growth factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cpcscientific.com [cpcscientific.com]
- 7. Modulation of epidermal growth factor receptor binding and action by N-acetyl-TGF alpha (34-43) methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transforming growth factor-alpha (TGF alpha) inhibition of parietal cell secretion: structural requirements for activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to a-TGF (34-43): Rat vs. Human TGF-alpha Fragments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the rat and human forms of the transforming growth factor-alpha (TGF-α) fragment (34-43). This peptide, representing the third disulfide loop of TGF-α, is a critical region for receptor interaction and has been investigated for its potential as a modulator of the epidermal growth factor receptor (EGFR). This document summarizes key physicochemical properties, biological activities with supporting data, and the experimental protocols used for their characterization.
Physicochemical Properties
The primary sequences of the rat and human a-TGF (34-43) peptides exhibit notable differences, which likely contribute to their distinct biological activities. Both peptides are decapeptides with a disulfide bridge, forming a cyclic structure.
| Property | a-TGF (34-43), Rat | a-TGF (34-43), Human |
| Amino Acid Sequence | H-Cys-His-Ser-Gly-Tyr-Val-Gly-Val-Arg-Cys-OH[1] | H-Cys-Val-Cys-His-Ser-Gly-Tyr-Val-Gly-Ala-OH |
| One-Letter Code | CHSGYVGVRC[1] | CVCHSGYVGA |
| Disulfide Bridge | Cys1 - Cys10[1] | Cys1 - Cys10 |
| Molecular Formula | C44H67N15O13S2[1] | C43H64N12O13S2 |
| Molecular Weight | 1078.3 g/mol [1] | 1041.2 g/mol |
Biological Activity: A Comparative Overview
Experimental data reveals functional differences between the rat and human a-TGF (34-43) fragments, particularly in their interaction with the EGFR and their effects on cellular processes.
Receptor Binding and Mitogenic Activity
The rat a-TGF (34-43) fragment has been shown to be an antagonist of EGF-induced mitogenesis[1]. It exhibits a low affinity for the human EGF receptor[2]. Studies have indicated that this synthetic decapeptide has no intrinsic mitogenic activity but can prevent the mitogenic effects of both EGF and full-length TGF-α on fibroblasts[2]. This suggests that the rat fragment can bind to the EGFR but fails to induce the conformational changes necessary for receptor activation, thereby acting as a competitive inhibitor.
In contrast, while direct comparative binding affinity data for the human a-TGF (34-43) fragment is less available in the provided search results, the differing amino acid sequence suggests a potentially different binding mode and affinity for the EGFR.
Inhibition of Gastric Acid Secretion
A key functional difference has been observed in the regulation of parietal cell secretion. Both rat and human TGF-α and their (34-43) fragments can inhibit histamine-stimulated gastric acid secretion. However, their potencies differ significantly.
| Peptide | IC50 for Inhibition of Histamine-Stimulated Aminopyrine Uptake |
| Rat TGF-α (34-43) | ~20-fold higher than native rat TGF-α[3] |
| Human TGF-α (34-43) | ~33-fold higher than native human TGF-α[3] |
Data from a study on isolated rabbit parietal cells.[3]
This indicates that while both fragments retain the inhibitory activity of their parent molecules, they are considerably less potent. The study also noted that in the presence of 100% oxygen, the human TGF-α fragments lost their ability to inhibit carbachol-stimulated acid secretion, a phenomenon not observed with the rat fragment, suggesting differences in their redox sensitivity or mechanism of action under varying oxygen tensions[3].
Signaling Pathways
TGF-α and its fragments exert their effects by binding to the Epidermal Growth Factor Receptor (EGFR), a transmembrane glycoprotein with intrinsic tyrosine kinase activity[4]. Upon ligand binding, the receptor dimerizes, leading to autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades that regulate cell proliferation, survival, and migration[4][5].
Caption: TGF-α fragment binding to EGFR initiates downstream signaling.
Experimental Protocols
The characterization of a-TGF (34-43) fragments involves several key experimental procedures.
EGFR Binding Assay
Objective: To determine the binding affinity of the TGF-α fragments to the EGFR.
Methodology: A competitive radioligand binding assay is commonly employed.
-
Cell Culture: A431 cells, which overexpress EGFR, are cultured to confluence in appropriate media.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the EGFR.
-
Binding Reaction: A constant concentration of radiolabeled EGF (e.g., ¹²⁵I-EGF) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (rat or human a-TGF (34-43) fragment).
-
Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. The membrane-bound radioactivity is then separated from the unbound ligand by filtration or centrifugation.
-
Quantification: The radioactivity of the membrane fraction is measured using a gamma counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined. This is then used to calculate the binding affinity (Ki) of the fragment.
Mitogenesis Assay
Objective: To assess the effect of the TGF-α fragments on cell proliferation.
Methodology: A common method is the ³H-thymidine incorporation assay.
-
Cell Seeding: Fibroblasts or other EGF-responsive cells are seeded in a 96-well plate and allowed to attach and become quiescent by serum starvation.
-
Treatment: The cells are then treated with various concentrations of the TGF-α fragments, full-length TGF-α, or EGF as a positive control. For antagonist studies, cells are co-incubated with a constant concentration of EGF and varying concentrations of the fragment.
-
³H-Thymidine Labeling: After a suitable incubation period (e.g., 18-24 hours), ³H-thymidine is added to each well.
-
Incorporation: The cells are incubated for a further period (e.g., 4-6 hours) to allow the incorporation of ³H-thymidine into newly synthesized DNA.
-
Harvesting and Scintillation Counting: The cells are harvested onto filter mats, and the incorporated radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The amount of ³H-thymidine incorporation is proportional to the rate of DNA synthesis and, therefore, cell proliferation.
Caption: Workflow for key comparative experimental assays.
Conclusion
The a-TGF (34-43) fragments from rat and human, while sharing a conserved structural motif, exhibit distinct amino acid sequences that translate into different biological activities. The rat fragment has been characterized as an antagonist of EGFR-mediated mitogenesis, whereas both fragments show inhibitory effects on gastric acid secretion, albeit with different potencies. These differences highlight the importance of species-specific considerations in the research and development of therapeutics targeting the TGF-α/EGFR signaling axis. Further detailed comparative studies, particularly quantitative binding assays for the human fragment and head-to-head mitogenesis assays, would provide a more complete understanding of their structure-function relationships.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. A synthetic fragment of rat transforming growth factor alpha with receptor binding and antigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transforming growth factor-alpha (TGF alpha) inhibition of parietal cell secretion: structural requirements for activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EGFR Kinase Enzyme System [worldwide.promega.com]
- 5. EGF Signaling Pathway - Company - arigo Biolaboratories [arigobio.com]
A Comparative Guide: a-TGF (34-43), Rat Peptide vs. Small Molecule EGF Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic rat transforming growth factor-alpha fragment, a-TGF (34-43), and various small molecule epidermal growth factor receptor (EGFR) inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of these agents for research and therapeutic development purposes.
Introduction
The epidermal growth factor receptor (EGFR) is a key regulator of cellular processes, and its aberrant signaling is a hallmark of numerous cancers. This has led to the development of a wide array of inhibitory molecules. Among these are small molecule tyrosine kinase inhibitors (TKIs) that directly target the intracellular kinase domain of the receptor. An alternative approach involves molecules that interfere with ligand-receptor binding on the extracellular domain. This guide focuses on a comparative analysis of a peptide antagonist, the rat a-TGF (34-43) fragment, and several prominent small molecule EGFR inhibitors.
The a-TGF (34-43) peptide is a synthetic fragment corresponding to the third disulfide loop of rat transforming growth factor-alpha (TGF-α).[1] This peptide acts as an antagonist, competing with endogenous ligands like EGF and TGF-α for binding to the EGFR.[1] In contrast, small molecule inhibitors, such as gefitinib, erlotinib, and osimertinib, function by competitively binding to the ATP-binding site of the EGFR's intracellular tyrosine kinase domain, thereby inhibiting its downstream signaling.[2]
Performance Comparison: a-TGF (34-43) vs. EGFR Inhibitors
The inhibitory activity of a-TGF (34-43) and a selection of small molecule EGFR inhibitors is summarized below. It is important to note that the nature of the available data for the peptide and the small molecules differs, precluding a direct one-to-one comparison of IC50 values in all cases.
Table 1: Quantitative Comparison of Inhibitory Activities
| Inhibitor | Target | Cell Line/Assay Condition | IC50 / Inhibitory Concentration | Citation(s) |
| a-TGF (34-43), rat (N-acetyl, methyl ester) | EGF-induced mitogenesis | Rat anterior pituitary cells (in response to 0.1 nM EGF) | 5 µM (complete blockade) | [3] |
| This compound | Histamine-stimulated acid secretion | Isolated rabbit parietal cells | ~20-fold higher than native rat TGF-α | [4] |
| This compound (blocked peptide) | EGF Receptor Binding | Human cells | Affinity is 0.2% of EGF/TGF-α binding | [5] |
| Gefitinib | EGFR (Wild-Type) | A431 cells | 0.08 µM | [6] |
| Erlotinib | EGFR (Wild-Type) | A431 cells | 0.1 µM | [6] |
| Lapatinib | EGFR (Wild-Type) | A431 cells | 0.16 µM | [6] |
| Osimertinib | EGFR (L858R/T790M) | NCI-H1975 cells | 11.64 nM (PD13, a potent derivative) | |
| Afatinib | EGFR (Exon 19 del) | - | 0.2 nM | |
| Dacomitinib | EGFR (Wild-Type) | H1819 cells | 0.029 µM |
Signaling Pathways
The mechanisms of action for a-TGF (34-43) and small molecule EGFR inhibitors are distinct, targeting different domains of the EGFR and consequently interfering with the signaling cascade at different points.
TGF-α/EGFR Signaling Pathway
TGF-α, a natural ligand for the EGFR, initiates a signaling cascade upon binding to the receptor's extracellular domain. This binding induces receptor dimerization and subsequent autophosphorylation of the intracellular tyrosine kinase domains. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation.[7][8][9][10]
References
- 1. promega.com.cn [promega.com.cn]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of epidermal growth factor receptor binding and action by N-acetyl-TGF alpha (34-43) methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transforming growth factor-alpha (TGF alpha) inhibition of parietal cell secretion: structural requirements for activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A synthetic fragment of rat transforming growth factor alpha with receptor binding and antigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. sinobiological.com [sinobiological.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
Comparative Guide to the Activity of a-TGF (34-43), Rat and Alternative EGFR Signaling Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of the rat transforming growth factor-alpha fragment, a-TGF (34-43), with other inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway in rat models. The content is supported by experimental data to aid in the evaluation and selection of appropriate research tools for studies in oncology and cell proliferation.
Product Information: a-TGF (34-43), Rat
The peptide a-TGF (34-43) is a synthetic fragment of rat transforming growth factor-alpha (TGF-α), specifically corresponding to the amino acid sequence of the third disulfide loop.[1] It functions as an antagonist to TGF-α and has been shown to inhibit EGF-induced mitogenesis.[1]
| Property | Details |
| Sequence | H-Cys-His-Ser-Gly-Tyr-Val-Gly-Val-Arg-Cys-OH (Disulfide bridge: Cys1-Cys10)[1][2] |
| One-Letter Sequence | CHSGYVGVRC (Disulfide bridge: Cys1-Cys10)[1] |
| Molecular Formula | C44H67N15O13S2[1][3] |
| Molecular Weight | 1078.3 g/mol [1] |
| CAS Number | 97474-88-9[1][3] or 95596-38-6[2][4][5] |
| Research Area | Cancer, Immunity[1][4] |
| Storage | -20 ± 5 °C[1] |
In Vivo Activity Comparison in Rat Cancer Models
| Compound | Rat Model | Dosage | Key Findings | Reference |
| a-TGF (34-43) | MNNG-induced gastric carcinogenesis in Wistar rats | 10 or 20 µg/kg, i.p., every other day for 27 weeks | - Significantly reduced the incidence of gastric cancers. - Significantly decreased the BrdU labeling index in antral mucosa and gastric cancers. - Significantly increased the apoptotic index in antral mucosa and gastric cancers. | Tatsuta et al., 1998 |
| Gefitinib | DEN-induced hepatocellular carcinoma in Wistar rats | 5 mg/kg, daily | - Significantly lower number of HCC nodules compared to untreated rats (3.7 ± 0.45 vs. 18.1 ± 2.4). | Schiffer et al., 2005[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the experimental setup.
MNNG-Induced Gastric Carcinogenesis in Wistar Rats
This protocol is based on the methodology described in studies investigating gastric carcinogenesis.
-
Animal Model: Male Wistar rats.
-
Carcinogen Induction: N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is administered in the drinking water.
-
Treatment: Following the carcinogen exposure period, animals are treated with the test compounds (e.g., a-TGF (34-43)) or vehicle control via intraperitoneal injections at specified dosages and schedules.
Bromodeoxyuridine (BrdU) Staining for Cell Proliferation
This protocol outlines the general steps for detecting proliferating cells in paraffin-embedded rat tissues.
-
BrdU Administration: Rats are injected intraperitoneally with a BrdU solution (e.g., 100 mg/kg) and sacrificed at a designated time point (e.g., 2 hours) before tissue collection.
-
Tissue Processing: Stomach tissues are fixed in 10% neutral buffered formalin and embedded in paraffin. 4-µm sections are cut and mounted on slides.
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
-
DNA Denaturation: To expose the incorporated BrdU, sections are treated with an acid solution, such as 2N HCl, for a specific time (e.g., 30 minutes at 37°C), followed by neutralization with a borate buffer.
-
Immunostaining:
-
Sections are incubated with a primary antibody against BrdU.
-
After washing, a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is applied.
-
The signal is visualized using a chromogenic substrate (e.g., DAB), resulting in a colored precipitate at the site of proliferating cells.
-
-
Quantification: The BrdU labeling index is determined by counting the number of BrdU-positive nuclei per a defined number of total cells in specific regions of the gastric mucosa and tumors.
TUNEL Assay for Apoptosis Detection
This protocol describes the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) method for identifying apoptotic cells in paraffin-embedded tissue.
-
Tissue Preparation: Similar to the BrdU protocol, tissues are fixed, paraffin-embedded, and sectioned.
-
Deparaffinization and Rehydration: Sections are deparaffinized and rehydrated.
-
Permeabilization: Sections are treated with Proteinase K to permeabilize the cells.
-
TUNEL Reaction:
-
The sections are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and biotinylated dUTP. TdT catalyzes the addition of the labeled nucleotides to the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.
-
The reaction is stopped by washing in a specific buffer.
-
-
Signal Detection:
-
The incorporated biotin is detected using streptavidin conjugated to an enzyme (e.g., horseradish peroxidase).
-
A chromogenic substrate is then added to visualize the apoptotic cells.
-
-
Quantification: The apoptotic index is calculated as the percentage of TUNEL-positive cells within a given area of the gastric mucosa or tumor.
EGFR Competitive Binding Assay
This protocol provides a framework for assessing the ability of a-TGF (34-43) to compete with a labeled ligand for binding to the EGFR on a cell line that overexpresses the receptor, such as A431 cells.
-
Cell Culture: A431 cells are cultured to near confluence in appropriate media and then harvested.
-
Assay Setup:
-
A constant amount of a radiolabeled or fluorescently labeled EGFR ligand (e.g., ¹²⁵I-EGF) is used.
-
Increasing concentrations of the unlabeled competitor (a-TGF (34-43)) are added to the assay tubes.
-
A constant number of A431 cells or cell membrane preparations are added to each tube.
-
-
Incubation: The mixture is incubated at a specific temperature (e.g., 4°C or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The cells with bound ligand are separated from the unbound ligand, typically by centrifugation through an oil layer or by filtration.
-
Quantification: The amount of labeled ligand bound to the cells is measured using a gamma counter (for radiolabels) or a fluorescence plate reader.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the labeled ligand) is then determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TGF-α/EGFR signaling pathway and a typical experimental workflow for evaluating the in vivo activity of a-TGF (34-43).
Caption: TGF-α/EGFR signaling cascade and points of inhibition.
Caption: Experimental workflow for evaluating a-TGF (34-43) efficacy.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. a-TGF (34-43) - Ace Therapeutics [acetherapeutics.com]
- 3. TGF alpha (34-43) (rat) | 97474-88-9 | FT110397 [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. Gefitinib, an EGFR inhibitor, prevents hepatocellular carcinoma development in the rat liver with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antagonistic Potential of TGF-α Fragments: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antagonist activity of various Transforming Growth Factor-alpha (TGF-α) fragments. We delve into the experimental data, offering insights into their potential as modulators of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical player in cell proliferation and cancer progression.
TGF-α, a potent mitogenic polypeptide, exerts its effects by binding to and activating the EGFR. The development of TGF-α antagonists is a promising therapeutic strategy for various cancers where this signaling pathway is dysregulated. This guide focuses on the antagonist activity of specific fragments derived from the full-length TGF-α protein, providing a comparative analysis of their efficacy.
Comparative Antagonist Activity of TGF-α Fragments
While extensive research has been conducted on TGF-α and its receptor, comprehensive comparative studies on the antagonist activity of its fragments are limited. However, available data points to the third disulfide loop region (residues 34-43) as a key determinant of antagonist function. A synthetic decapeptide corresponding to residues 34-43 of rat TGF-α has been shown to act as an antagonist, effectively preventing the mitogenic effects of both Epidermal Growth Factor (EGF) and TGF-α on fibroblasts without exhibiting any intrinsic mitogenic activity itself.[1]
Further investigations into fragments from this region have provided more quantitative insights. A study comparing the inhibitory effects of three TGF-α fragments on histamine-stimulated aminopyrine uptake in isolated rabbit parietal cells revealed varying potencies. The findings are summarized in the table below.
| Fragment | Sequence/Description | IC50 (vs. Histamine) | Relative Potency (vs. Native TGF-α) |
| Rat TGF-α (34-43) | Cys-His-Ser-Gly-Tyr-Val-Gly-Val-Arg-Cys | ~20-fold higher than native TGF-α | Lower |
| Human TGF-α (34-43) | Cys-His-Ser-Gly-Tyr-Val-Gly-Val-Arg-Cys | ~33-fold higher than native TGF-α | Lower |
| Human TGF-α (34-50) | Cys-His-Ser-Gly-Tyr-Val-Gly-Val-Arg-Cys-...-Ala | ~4-fold higher than native TGF-α | Higher than 34-43 fragments |
Table 1: Comparison of the inhibitory concentration (IC50) of TGF-α fragments against histamine-stimulated aminopyrine uptake. Data sourced from a study on isolated rabbit parietal cells.[2]
Interestingly, the same study noted that in inhibiting carbachol-stimulated aminopyrine uptake, all three fragments were virtually equipotent with the native TGF-α molecule.[2] This suggests that the mechanism of antagonism and the relative potency of these fragments can be context-dependent, varying with the specific cellular stimulus and response being measured.
Another notable synthetic peptide analog, encompassing the third disulfide loop region of human TGF-α with modifications for increased membrane affinity ([Ac-D-hArg(Et)2(31),Gly32,33]HuTGF-α(31-43)NH2), has also demonstrated specific antagonist activity. This modified peptide was shown to inhibit EGF- and TGF-α-stimulated growth of MCF-7 human breast cancer cells.
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key experiments used to assess the antagonist activity of TGF-α fragments.
Competitive Radioligand Binding Assay
This assay is crucial for determining the ability of a TGF-α fragment to compete with the native ligand for binding to the EGFR.
Objective: To determine the binding affinity (Ki) of TGF-α fragments to the EGFR.
Materials:
-
Cell line overexpressing EGFR (e.g., A431 cells)
-
Radiolabeled TGF-α or EGF (e.g., ¹²⁵I-TGF-α)
-
Unlabeled TGF-α fragments (test compounds)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1 mM EDTA, and 0.1% BSA)
-
Wash buffer (ice-cold PBS)
-
Scintillation fluid
-
96-well filter plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Cell Preparation: Culture A431 cells to confluency. Prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer. Determine the protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well filter plate, add in the following order:
-
Binding buffer
-
A fixed concentration of radiolabeled TGF-α (typically at or below its Kd value)
-
Varying concentrations of the unlabeled TGF-α fragment (competitor)
-
Cell membrane preparation
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.
-
Filtration and Washing: Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor. Calculate the IC50 value (the concentration of the fragment that inhibits 50% of the specific binding of the radioligand). Determine the Ki value using the Cheng-Prusoff equation.
Cell Proliferation (MTT) Assay
This assay assesses the ability of TGF-α fragments to inhibit the mitogenic effect of TGF-α on cell growth.
Objective: To determine the inhibitory effect of TGF-α fragments on TGF-α-induced cell proliferation.
Materials:
-
A cell line responsive to TGF-α-induced proliferation (e.g., NRK-49F cells)
-
Complete culture medium
-
Serum-free culture medium
-
TGF-α
-
TGF-α fragments (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 24 hours to synchronize the cells in a quiescent state.
-
Treatment: Treat the cells with:
-
Serum-free medium alone (negative control)
-
TGF-α at a concentration that induces sub-maximal proliferation (positive control)
-
TGF-α in the presence of increasing concentrations of the TGF-α fragment
-
-
Incubation: Incubate the cells for a period sufficient for proliferation to occur (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition of cell proliferation for each concentration of the TGF-α fragment compared to the positive control. Determine the IC50 value, which is the concentration of the fragment that inhibits 50% of the TGF-α-induced cell proliferation.
Visualizing the Molecular Landscape
To better understand the context of TGF-α fragment activity, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: TGF-α/EGFR Signaling Pathway and Antagonist Intervention.
Caption: Workflow for Assessing TGF-α Fragment Antagonist Activity.
Conclusion
The exploration of TGF-α fragments as antagonists of the EGFR signaling pathway holds significant promise for the development of novel cancer therapeutics. The available data strongly suggest that the third disulfide loop is a critical region for antagonist activity. Further comparative studies are warranted to elucidate the structure-activity relationships of a wider range of TGF-α fragments, which will be instrumental in designing more potent and specific inhibitors of this key oncogenic pathway. The experimental protocols and diagrams provided in this guide serve as a foundational resource for researchers dedicated to advancing this important area of drug discovery.
References
- 1. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transforming growth factor-alpha (TGF alpha) inhibition of parietal cell secretion: structural requirements for activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to a-TGF (34-43), rat and its Cross-Reactivity with EGF
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the rat anti-transforming growth factor-alpha (a-TGF) fragment (34-43) and epidermal growth factor (EGF), focusing on their cross-reactivity, binding affinity to the EGF receptor (EGFR), and functional effects. The information is intended to assist researchers in designing experiments and interpreting results related to EGFR signaling.
Introduction
Transforming growth factor-alpha (TGF-α) and Epidermal Growth Factor (EGF) are structurally related polypeptide growth factors that play crucial roles in cell proliferation, differentiation, and survival. Both ligands bind to and activate the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, thereby initiating a cascade of downstream signaling events. The peptide fragment a-TGF (34-43) corresponds to the third disulfide loop of rat TGF-α and has been investigated for its potential to modulate EGFR activity. This guide examines the cross-reactivity of this fragment with EGF and its comparative effects on EGFR signaling.
Sequence Homology: a-TGF vs. EGF
Rat TGF-α and rat EGF exhibit significant sequence homology, particularly in the regions responsible for receptor binding. The 50-amino acid rat TGF-α shares 33% and 44% homology with mouse and human EGFs, respectively, and maintains a conserved pattern of three disulfide bridges[1]. This structural similarity is the basis for their shared ability to bind to the EGFR. The a-TGF (34-43) fragment encompasses a critical region for this interaction.
Receptor Binding and Affinity
Both full-length TGF-α and EGF bind to the EGFR, however, their binding characteristics can differ. Studies have shown that while they compete for the same receptor, there may be subtle differences in their binding modes[2].
The synthetic decapeptide corresponding to rat a-TGF (34-43) has been shown to have a low affinity for the EGF receptor on human cells. However, blocking the peptide ends increased its affinity by 100-fold, reaching approximately 0.2% of the binding affinity of full-length EGF or TGF-α[3].
It is important to note that the binding affinity and antagonistic potential of a-TGF (34-43) can be cell-type dependent and may be influenced by the specific experimental conditions.
Table 1: Comparison of Receptor Binding
| Ligand | Receptor | Relative Binding Affinity | Notes |
| EGF | EGFR | High | - |
| Full-length TGF-α | EGFR | High | Binds to the same receptor as EGF[2]. |
| a-TGF (34-43), rat (unmodified) | EGFR (human) | Low | Synthetic decapeptide exhibited low affinity. |
| This compound (ends blocked) | EGFR (human) | ~0.2% of EGF/TGF-α | Affinity was increased 100-fold by blocking the peptide ends. |
| N-acetyl-TGF-α (34-43) methyl ester | EGFR (rat pituitary) | Partial/No Inhibition of [¹²⁵I]EGF binding | Conflicting reports exist depending on the experimental setup[4]. |
Functional Effects: Mitogenesis and Antagonism
The functional outcome of a-TGF (34-43) binding to the EGFR has been a subject of investigation with some conflicting results.
One study reported that a blocked synthetic decapeptide of rat a-TGF (34-43) possessed no intrinsic mitogenic activity but could effectively prevent the mitogenic effects of both EGF and full-length TGF-α on fibroblasts[3]. This suggests an antagonistic role.
In contrast, another study using N-acetyl-TGF-α (34-43) methyl ester found that while it could completely block EGF-induced mitogenesis in rat pituitary lactotrophs and somatotrophs, it displayed mitogenic activity on its own in pituitary GH3 cells[4]. This suggests that the fragment can act as a partial agonist or antagonist depending on the cellular context.
Furthermore, long-term administration of TGF(34-43)-alpha has been shown to inhibit gastric carcinogenesis in rats by decreasing cell proliferation and increasing apoptosis[5][6].
Table 2: Comparison of Functional Effects
| Ligand/Fragment | Cell Type | Functional Effect | Reference |
| EGF | Various | Mitogenic | [4] |
| Full-length TGF-α | Various | Mitogenic | |
| This compound (ends blocked) | Fibroblasts | Antagonist of EGF/TGF-α induced mitogenesis; no intrinsic mitogenic activity. | |
| N-acetyl-TGF-α (34-43) methyl ester | Rat pituitary lactotrophs & somatotrophs | Antagonist of EGF-induced mitogenesis. | [4] |
| N-acetyl-TGF-α (34-43) methyl ester | Pituitary GH3 cells | Mitogenic (agonist activity). | [4] |
| TGF(34-43)-alpha | In vivo (rat gastric carcinogenesis model) | Inhibits carcinogenesis, decreases cell proliferation, increases apoptosis. | [5][6] |
Signaling Pathways
Both EGF and TGF-α, upon binding to the EGFR, trigger receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various adaptor proteins and enzymes, leading to the activation of multiple downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt pathways. These pathways are central to regulating cell proliferation, survival, and migration. The antagonistic or partial agonistic effects of a-TGF (34-43) are exerted by modulating the initial step of this cascade – ligand binding and receptor activation.
Figure 1: EGFR signaling pathway activated by EGF and modulated by a-TGF (34-43).
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the relative binding affinity of a-TGF (34-43) for the EGFR in comparison to a radiolabeled ligand, typically [¹²⁵I]-EGF.
-
Cell Culture: Culture cells expressing EGFR (e.g., A431, rat pituitary cells) to near confluence in appropriate media.
-
Assay Preparation: Wash cells with binding buffer (e.g., serum-free media with BSA).
-
Competition Reaction: Incubate the cells with a constant concentration of [¹²⁵I]-EGF and varying concentrations of unlabeled EGF (for standard curve) or a-TGF (34-43).
-
Incubation: Incubate at a specific temperature (e.g., 4°C or 37°C) for a defined period to reach binding equilibrium.
-
Washing: Wash the cells with ice-cold binding buffer to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of [¹²⁵I]-EGF against the logarithm of the competitor concentration. Calculate the IC₅₀ (concentration of competitor that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) for a-TGF (34-43).
Figure 2: Workflow for a competitive radioligand binding assay.
Mitogenesis (Cell Proliferation) Assay
This assay assesses the effect of a-TGF (34-43) on cell proliferation, either alone or in the presence of EGF.
-
Cell Seeding: Seed cells in a multi-well plate at a low density in serum-containing medium.
-
Serum Starvation: After cell attachment, switch to a serum-free or low-serum medium for 24-48 hours to synchronize the cells in a quiescent state.
-
Treatment: Treat the cells with:
-
Vehicle control
-
EGF (at a concentration that stimulates submaximal proliferation)
-
a-TGF (34-43) at various concentrations
-
EGF in combination with various concentrations of a-TGF (34-43)
-
-
Incubation: Incubate the cells for a period that allows for cell division (e.g., 24-72 hours).
-
Proliferation Measurement: Quantify cell proliferation using methods such as:
-
[³H]-Thymidine Incorporation: Pulse cells with [³H]-thymidine for the last few hours of incubation, then harvest the cells and measure the incorporated radioactivity.
-
BrdU Incorporation: Use an ELISA-based assay to detect the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.
-
Cell Counting: Directly count the number of cells using a hemocytometer or an automated cell counter.
-
Metabolic Assays (e.g., MTT, XTT): Measure the metabolic activity of the cells, which correlates with cell number.
-
-
Data Analysis: Compare the proliferation rates between the different treatment groups to determine the mitogenic or anti-mitogenic effects of a-TGF (34-43).
Figure 3: Workflow for a mitogenesis (cell proliferation) assay.
Conclusion
The rat a-TGF (34-43) peptide fragment demonstrates a complex interaction with the EGFR. While it exhibits a lower binding affinity compared to full-length EGF and TGF-α, it can modulate EGFR signaling. The available data suggests that its functional effect, whether antagonistic or partially agonistic, may be cell-type specific. For researchers investigating EGFR signaling, it is crucial to empirically determine the effects of a-TGF (34-43) in their specific experimental system. The provided experimental protocols offer a framework for such investigations. Further studies are warranted to elucidate the precise molecular mechanisms underlying the differential effects of this peptide and to explore its therapeutic potential.
References
- 1. Cloning and sequence analysis of a cDNA for rat transforming growth factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epidermal growth factor and transforming growth factor alpha bind differently to the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A synthetic fragment of rat transforming growth factor alpha with receptor binding and antigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of epidermal growth factor receptor binding and action by N-acetyl-TGF alpha (34-43) methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy Analysis of a-TGF (34-43), Rat, in Comparison to Standard Chemotherapeutic Agents for Gastric Cancer
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the pre-clinical efficacy of a-TGF (34-43), rat, a peptide antagonist of Transforming Growth Factor-alpha (TGF-α), against established cancer inhibitors in the context of gastric cancer. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound, as a potential therapeutic agent. The comparison is based on available experimental data, with a focus on studies utilizing a chemically-induced gastric carcinogenesis model in rats.
Executive Summary
This compound, has demonstrated significant efficacy in a preclinical model of gastric cancer by reducing tumor incidence and modulating key cellular processes of proliferation and apoptosis. When compared to standard chemotherapeutic agents such as 5-fluorouracil (5-FU) in the same N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced rat gastric cancer model, this compound, shows a comparable reduction in the incidence of adenocarcinoma. Direct comparative data for other common gastric cancer drugs like cisplatin and irinotecan in the MNNG-induced rat model is limited, necessitating a cautious interpretation of their efficacy relative to this compound, based on findings from different preclinical models. The distinct mechanism of action of this compound, targeting the TGF-α signaling pathway, presents a promising alternative or complementary therapeutic strategy.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the quantitative data from preclinical studies. It is crucial to note that a direct head-to-head comparison is only possible for this compound, and 5-Fluorouracil, as the data for Cisplatin and Irinotecan are derived from different experimental models (xenograft models in mice or other rat strains), which may not be directly comparable to the MNNG-induced carcinogenesis model in Wistar rats.
Table 1: Efficacy of this compound, in MNNG-Induced Gastric Cancer in Wistar Rats [1][2]
| Treatment Group | Dose | Incidence of Gastric Cancer (%) | Bromodeoxyuridine (BrdU) Labelling Index (%) | Apoptotic Index (%) |
| Control (MNNG only) | - | 80.0 | 25.1 ± 1.8 | 1.2 ± 0.3 |
| This compound | 10 µg/kg | 40.0 | 15.2 ± 1.5 | 3.5 ± 0.5 |
| This compound | 20 µg/kg | 35.0 | 14.8 ± 1.4 | 3.8 ± 0.6 |
| Statistically significant difference compared to the control group. |
Table 2: Comparative Efficacy of Cancer Inhibitors in Preclinical Gastric Cancer Models
| Inhibitor | Model | Key Efficacy Data | Reference |
| This compound | MNNG-induced, Wistar Rats | Reduced incidence of gastric adenocarcinoma by up to 56.25% | [1][2] |
| 5-Fluorouracil | MNNG-induced, Wistar Rats | Reduced incidence of invasive adenocarcinoma by 100% when administered in the later stages | [3] |
| Cisplatin | Human gastric cancer cell xenograft in nude mice | Tumor growth inhibition (data varies based on cell line and combination therapy) | [4][5] |
| Irinotecan | Human gastric cancer cell xenograft in mice | >94% extension in animal survival (as monotherapy) | [6] |
| Irinotecan | F344 rats with induced diarrhea | Established a reproducible model for studying irinotecan-induced gut toxicity | [7] |
Note on Comparability: The data for Cisplatin and Irinotecan are presented to provide a broader context of their preclinical efficacy. However, the different animal models, tumor induction methods, and endpoint measurements make a direct comparison with this compound, challenging. The MNNG-induced model mimics the multi-step process of carcinogenesis, which can be different from the growth of implanted tumor cells in xenograft models.
Experimental Protocols
1. This compound, in MNNG-Induced Gastric Carcinogenesis in Wistar Rats [1][2]
-
Animal Model: Male Wistar rats.
-
Carcinogen Induction: Rats were given drinking water containing N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) for 25 weeks to induce gastric tumors.
-
Treatment: Following the 25-week MNNG treatment, rats received intraperitoneal injections of this compound (10 or 20 µg/kg body weight), or a vehicle control every other day for up to 52 weeks.
-
Endpoint Analysis: At week 52, the incidence of gastric cancer was determined. The stomachs were histologically examined. Cell proliferation was assessed by measuring the bromodeoxyuridine (BrdU) labelling index, and apoptosis was quantified by the apoptotic index in the antral mucosa and gastric cancers.
2. 5-Fluorouracil in MNNG-Induced Gastrointestinal Carcinogenesis in Rats [3]
-
Animal Model: Rats (strain not specified in the abstract).
-
Carcinogen Induction: All rats were exposed to MNNG for the first 20 weeks.
-
Treatment Groups:
-
Group 1: Intraperitoneal injections of 5-fluorouracil for the first 20 weeks (concurrent with MNNG).
-
Group 2: Intraperitoneal injections of 5-fluorouracil for the second 20 weeks (after MNNG exposure).
-
Group 3: No 5-fluorouracil treatment.
-
-
Endpoint Analysis: Development of invasive adenocarcinoma and squamous cell carcinoma was assessed at the end of the 40-week experiment.
Mandatory Visualizations
Signaling Pathway of TGF-α
Transforming Growth Factor-alpha (TGF-α) is a ligand for the Epidermal Growth Factor Receptor (EGFR).[8][9] The binding of TGF-α to EGFR initiates a cascade of intracellular signaling events that are crucial for cell proliferation, survival, and differentiation.[8][9] In the context of cancer, the overexpression of TGF-α can lead to the sustained activation of these pathways, promoting tumor growth.[10]
Caption: TGF-α binds to EGFR, activating key downstream signaling pathways.
Experimental Workflow: MNNG-Induced Gastric Carcinogenesis and Treatment
The following diagram illustrates the general workflow for inducing gastric cancer in rats using MNNG and the subsequent treatment with an inhibitor.
Caption: Workflow of MNNG-induced gastric cancer and inhibitor testing in rats.
References
- 1. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of 5-fluorouracil on gastrointestinal carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination therapy of cisplatin and resveratrol to induce cellular aging in gastric cancer cells: Focusing on oxidative stress, and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Combination therapy of cisplatin and resveratrol to induce cellular aging in gastric cancer cells: Focusing on oxidative stress, and cell cycle arrest [frontiersin.org]
- 6. Augmenting Experimental Gastric Cancer Activity of Irinotecan through Liposomal Formulation and Antiangiogenic Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized rat models better mimic patients with irinotecan-induced severe diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Expression of transforming growth factor alpha in experimental gastric carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Validating the Inhibitory Effect of α-TGF (34-43), Rat on Mitogenesis
This guide provides a comprehensive comparison of the synthetic peptide α-TGF (34-43), rat with other alternative inhibitors of mitogenesis. It is intended for researchers, scientists, and drug development professionals interested in the modulation of cell proliferation. The guide includes supporting experimental data, detailed protocols for key assays, and visualizations of signaling pathways and experimental workflows.
α-TGF (34-43), Rat: A Peptide Antagonist of Mitogenesis
Transforming Growth Factor-alpha (TGF-α) is a potent mitogen that stimulates cell proliferation through its interaction with the Epidermal Growth Factor Receptor (EGFR). The synthetic peptide α-TGF (34-43), rat, corresponds to the amino acid sequence 34-43 of rat TGF-α and encompasses the third disulfide loop of the native protein. This fragment has been identified as an antagonist of Epidermal Growth Factor (EGF)-induced mitogenesis[1][2].
Studies have demonstrated that α-TGF (34-43) can inhibit cell proliferation both in vitro and in vivo. A chemically modified version, N-acetyl-TGF alpha (34-43) methyl ester, was shown to completely block the mitogenic effect of 0.1 nM EGF in rat anterior pituitary cell cultures at a concentration of 5 µM[2]. In animal models of gastric carcinogenesis, administration of α-TGF (34-43) at doses of 10 or 20 µg/kg significantly reduced the bromodeoxyuridine (BrdU) labeling index, a key indicator of DNA synthesis and cell proliferation[3]. These findings suggest that α-TGF (34-43) acts by interfering with the signaling pathways that drive cell division.
Putative Signaling Pathway of α-TGF (34-43), Rat in Mitogenesis Inhibition
The primary mechanism by which α-TGF (34-43), rat is thought to inhibit mitogenesis is through the antagonism of the Epidermal Growth Factor Receptor (EGFR). By competing with endogenous ligands like EGF and TGF-α for binding to EGFR, the peptide can prevent receptor dimerization and subsequent autophosphorylation of its intracellular tyrosine kinase domain. This blockade would inhibit the activation of downstream signaling cascades critical for cell proliferation, such as the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.
Comparative Analysis of Mitogenesis Inhibitors
α-TGF (34-43), rat represents a peptide-based approach to inhibiting mitogenesis. It is useful to compare its characteristics with other classes of inhibitors that target similar pathways, such as small molecule EGFR tyrosine kinase inhibitors (TKIs) and other modulators of the broader TGF-β signaling family.
| Inhibitor/Class | Target | Mechanism of Action | Potency/Effective Concentration |
| α-TGF (34-43), rat | EGFR | Extracellular competitive antagonist of ligand binding. | In vivo: 10-20 µg/kg reduces BrdU index[3]. Modified form effective at 5 µM in vitro[2]. |
| Gefitinib (Iressa®) | EGFR Tyrosine Kinase | Small molecule inhibitor that binds to the intracellular ATP-binding site of the EGFR kinase domain, preventing autophosphorylation. | IC50: ~0.03-0.08 µM for EGFR-dependent cell lines[4]. |
| Erlotinib (Tarceva®) | EGFR Tyrosine Kinase | Reversible small molecule inhibitor of the EGFR tyrosine kinase domain. | IC50: ~0.002-0.02 µM in various cancer cell lines[5]. |
| SB-431542 | TGF-β Type I Receptor (ALK5) | Small molecule inhibitor of the ALK5 kinase, blocking Smad2/3 phosphorylation and downstream TGF-β signaling. | IC50: 94 nM for ALK5 kinase activity[6]. |
| Galunisertib (LY2157299) | TGF-β Type I Receptor (ALK5) | Oral, selective small molecule inhibitor of the TGF-βRI kinase. | IC50: 56 nM for TGF-βRI kinase[7]. |
Experimental Protocol: BrdU Incorporation Assay for Mitogenesis
The 5-bromo-2'-deoxyuridine (BrdU) incorporation assay is a standard method for quantifying cell proliferation by measuring the incorporation of the thymidine analog BrdU into newly synthesized DNA during the S-phase of the cell cycle.
Principle: Cells are cultured in the presence of the test compound (e.g., α-TGF (34-43), rat) and a mitogenic stimulus (e.g., EGF). BrdU is then added to the culture medium and is incorporated into the DNA of proliferating cells. After fixation and DNA denaturation, the incorporated BrdU is detected using a specific monoclonal antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), which generates a colorimetric signal upon addition of a substrate. The intensity of the signal is proportional to the amount of BrdU incorporated and thus to the rate of cell proliferation.
Materials:
-
Rat-derived cell line (e.g., NRK-49F normal rat kidney fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
α-TGF (34-43), rat peptide
-
Mitogen (e.g., recombinant rat EGF)
-
BrdU Labeling Reagent (10 mM in PBS)
-
Fixing/Denaturing Solution
-
Anti-BrdU monoclonal antibody (HRP-conjugated)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Serum Starvation (Optional): To synchronize the cells in the G0/G1 phase, replace the medium with serum-free medium and incubate for 12-24 hours.
-
Treatment: Prepare serial dilutions of α-TGF (34-43), rat in serum-free or low-serum medium. Remove the medium from the wells and add 100 µL of the inhibitor dilutions. Incubate for 1-2 hours.
-
Mitogenic Stimulation: Add the mitogen (e.g., EGF at a final concentration of 10 ng/mL) to all wells except the negative control.
-
BrdU Labeling: Add 10 µL of 10X BrdU labeling solution to each well for a final concentration of 10 µM. Incubate for 2-24 hours, depending on the cell doubling time[8][9].
-
Fixation and Denaturation: Carefully remove the labeling medium. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature[10].
-
Antibody Incubation: Wash the wells three times with Wash Buffer. Add 100 µL of the diluted anti-BrdU-HRP antibody to each well and incubate for 1 hour at room temperature.
-
Detection: Wash the wells three times with Wash Buffer. Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the rate of cell proliferation.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. Modulation of epidermal growth factor receptor binding and action by N-acetyl-TGF alpha (34-43) methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. TGF-beta stimulates rat mesangial cell proliferation in culture: role of PDGF beta-receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 9. genecopoeia.com [genecopoeia.com]
- 10. media.cellsignal.com [media.cellsignal.com]
Comparative Analysis of a-TGF (34-43), Rat and Other Immunomodulatory Peptides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the immunomodulatory peptides a-TGF (34-43), rat, Thymosin Alpha 1, and Tuftsin. The analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
Introduction to Immunomodulatory Peptides
Immunomodulatory peptides are a diverse class of biologically active molecules that can enhance, suppress, or otherwise modify the immune response. Their specificity and potent activity make them attractive candidates for therapeutic development in a range of diseases, including cancers, infectious diseases, and autoimmune disorders. This guide focuses on a comparative analysis of a-TGF (34-43), a fragment of rat Transforming Growth Factor-alpha (TGF-α), alongside the well-characterized immunomodulatory peptides Thymosin Alpha 1 and Tuftsin. The broader context of the parent molecule, rat TGF-α, and the related but functionally distinct Transforming Growth Factor-beta (TGF-β) are also discussed to provide a comprehensive overview.
Peptide Profiles and Mechanisms of Action
This compound
The peptide a-TGF (34-43) is a fragment of rat Transforming Growth Factor-alpha, encompassing amino acids 34-43 and containing the third disulfide loop of the parent molecule. Its sequence is H-Cys-His-Ser-Gly-Tyr-Val-Gly-Val-Arg-Cys-OH, with a disulfide bridge between the two cysteine residues[1]. Primarily, it has been characterized as an antagonist of Epidermal Growth Factor (EGF)-induced mitogenesis[1].
Research has indicated that a-TGF (34-43) exhibits anti-cancer properties. In a study on Wistar rats with gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), long-term administration of a-TGF (34-43) at doses of 10 or 20 µg/kg body weight significantly reduced the incidence of gastric cancers[2][3]. This effect was associated with a decrease in cell proliferation (bromodeoxyuridine labeling index) and an increase in the apoptotic index in the antral mucosa and gastric cancers[2][3]. While these findings point towards a role in modulating cellular growth and survival, direct quantitative data on its broader immunomodulatory effects, such as cytokine induction or phagocytosis, are not extensively available in publicly accessible literature.
Rat Transforming Growth Factor-alpha (TGF-α)
Rat TGF-α is a mitogenic polypeptide that, like other members of the EGF family, binds to the Epidermal Growth Factor Receptor (EGFR) to activate signaling pathways involved in cell proliferation, differentiation, and development[4]. It can be produced by various cell types, including macrophages, brain cells, and keratinocytes[4][5]. The activation of the EGFR by TGF-α initiates a cascade of intracellular events, including the MAPK and PI3K/Akt pathways, which are crucial for cell growth and survival[5]. In the context of the immune system, the production of TGF-α by macrophages suggests its involvement in inflammatory and wound healing processes[4][5].
Thymosin Alpha 1
Thymosin Alpha 1 (Tα1) is a 28-amino acid peptide originally isolated from the thymus gland and is a potent modulator of the immune system[6][7]. It plays a crucial role in the maturation and differentiation of T-cells, enhancing the function of CD4+ and CD8+ T-cells as well as Natural Killer (NK) cells[6][8]. Tα1 is recognized for its ability to restore immune function in immunocompromised individuals and has been used in the treatment of various diseases, including viral infections and cancers[6][7].
The immunomodulatory effects of Tα1 are mediated, in part, through its interaction with Toll-like receptors (TLRs), particularly TLR2 and TLR9, on antigen-presenting cells like dendritic cells. This interaction triggers downstream signaling pathways, leading to the production of a variety of cytokines, including IL-2, IL-12, and interferons (IFN-α and IFN-γ)[6]. Tα1 has also been shown to balance the Th1 and Th2 immune responses[9].
Tuftsin
Tuftsin is a tetrapeptide (Thr-Lys-Pro-Arg) that is naturally derived from the Fc portion of the heavy chain of immunoglobulin G. It is a potent stimulator of phagocytic activity in macrophages and neutrophils. Its primary function is to enhance the microbicidal and tumoricidal activities of these immune cells. Tuftsin binds to specific receptors on the surface of phagocytes, which have been identified as part of the CD11b/CD18 integrin complex. This binding initiates a series of intracellular events that lead to increased phagocytosis, chemotaxis, and the production of reactive oxygen species.
Quantitative Data on Immunomodulatory Effects
The following tables summarize the available quantitative data for the compared peptides. It is important to note the lack of direct comparative studies for a-TGF (34-43) in the context of broad immunomodulatory assays.
Table 1: General Characteristics of Immunomodulatory Peptides
| Feature | This compound | Rat TGF-α | Thymosin Alpha 1 | Tuftsin |
| Origin | Synthetic fragment of rat TGF-α | Endogenous growth factor | Endogenous thymic peptide | Endogenous fragment of IgG |
| Amino Acid Sequence | CHSGYVGVRC (disulfide bridge) | 50 amino acids | 28 amino acids | Thr-Lys-Pro-Arg |
| Primary Function | Antagonist of EGF-induced mitogenesis, anti-cancer | Mitogen, cell proliferation | T-cell maturation, immune enhancement | Phagocytosis stimulation |
| Receptor | EGFR (antagonist) | EGFR (agonist) | Toll-like Receptors (TLR2, TLR9) | CD11b/CD18 |
Table 2: Effects on Immune Cell Functions and Cytokine Production
| Parameter | This compound | Rat TGF-α | Thymosin Alpha 1 | Tuftsin |
| Cell Proliferation | Decreased in gastric cancer cells[2][3] | Increased in epithelial cells[4] | Proliferative effect on activated CD4+ T, B, and NK cells[10] | - |
| Apoptosis | Increased in gastric cancer cells[2][3] | - | Antagonizes glucocorticoid-induced thymocyte apoptosis[9] | - |
| Phagocytosis | Data not available | Data not available | - | Stimulates phagocytosis by macrophages and neutrophils |
| Cytokine Production | Data not available | - | Increases IL-2, IL-10, IL-12, IFN-α, IFN-γ[6]; Modulates IL-1β and TNF-α[6][8] | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the immunomodulatory properties of peptides.
Cytokine Release Assay (ELISA)
This protocol describes a general method for measuring cytokine release from immune cells in response to peptide stimulation.
-
Cell Culture: Culture immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or a specific cell line like RAW 264.7 macrophages) in appropriate culture medium.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells per well and allow them to adhere overnight.
-
Peptide Stimulation: Prepare different concentrations of the immunomodulatory peptide in culture medium. Remove the old medium from the cells and add the peptide solutions. Include a positive control (e.g., lipopolysaccharide [LPS] for macrophages) and a negative control (medium alone).
-
Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
Phagocytosis Assay (Flow Cytometry)
This protocol is based on methods used to assess the phagocytic activity of cells like neutrophils or macrophages, often stimulated by peptides like Tuftsin.
-
Cell Preparation: Isolate primary phagocytes (e.g., human neutrophils) or use a phagocytic cell line.
-
Peptide Incubation: Incubate the cells with the desired concentration of the peptide (e.g., 5 µg/mL Tuftsin) for a short period (e.g., 15 minutes) at 37°C[3].
-
Addition of Fluorescent Particles: Add fluorescently labeled microspheres or bioparticles (e.g., FITC-labeled zymosan) to the cell suspension at a specific particle-to-cell ratio (e.g., 50:1)[3].
-
Phagocytosis Incubation: Incubate for a period to allow for phagocytosis (e.g., 30-60 minutes) at 37°C. A control at 4°C can be included to measure non-specific binding.
-
Quenching and Washing: Stop the phagocytosis by adding a quenching solution (e.g., trypan blue) to quench the fluorescence of non-internalized particles. Wash the cells with cold PBS to remove excess particles.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The percentage of fluorescent cells represents the phagocytic population, and the mean fluorescence intensity can indicate the number of particles engulfed per cell.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by the discussed peptides.
Caption: TGF-α Signaling Pathway.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGF alpha - Wikipedia [en.wikipedia.org]
- 5. TGF-α increases human mesenchymal stem cell-secreted VEGF by MEK- and PI3-K- but not JNK- or ERK-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Reappraisal of Thymosin Alpha1 in Cancer Therapy [frontiersin.org]
- 8. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptidesciences.com [peptidesciences.com]
- 10. dovepress.com [dovepress.com]
Unveiling the Binding Dynamics of a TGF-alpha Fragment Compared to its Native Counterpart
A comprehensive analysis of the binding affinity of the synthetic rat transforming growth factor-alpha (TGF-α) fragment, a-TGF (34-43), reveals a significantly attenuated interaction with the epidermal growth factor receptor (EGFR) when compared to the full-length native rat TGF-α. This guide provides a detailed comparison of their binding characteristics, supported by experimental data, to inform researchers and professionals in drug development.
The quest for targeted therapeutics often involves the design and evaluation of peptide fragments derived from native signaling molecules. One such fragment, a-TGF (34-43), represents the third disulfide loop of rat TGF-α. Understanding its binding affinity relative to the parent molecule is crucial for assessing its potential as a modulator of EGFR signaling.
Comparative Analysis of Binding Affinity
Further supporting this observation, studies on a modified version of the fragment, N-acetyl-TGF alpha (34-43) methyl ester, have shown that concentrations in the micromolar range (5-10 µM) were required to achieve partial or no inhibition of the binding of a low nanomolar concentration (0.3 nM) of radiolabeled Epidermal Growth Factor (EGF), a ligand that shares the same receptor.[2] This indicates a significantly lower affinity compared to native TGF-α, which typically exhibits a high affinity with a dissociation constant (Kd) in the range of 1 to 100 nM.[3] One study on the secreted extracellular domain of the EGFR reported an apparent Kd of approximately 200 nM for TGF-α, noting this was 30-40 times lower than the affinity for the full-length receptor, suggesting a Kd in the low nanomolar range for the native interaction.[4][5]
The following table summarizes the available quantitative data for the binding affinity of native TGF-α and the a-TGF (34-43) fragment to the EGFR.
| Ligand | Receptor | Binding Affinity Metric | Value |
| Native rat TGF-α | Rat EGFR | Dissociation Constant (Kd) | Estimated in the low nM range |
| a-TGF (34-43) (blocked ends) | EGF Receptor | Relative Binding Affinity | ~0.2% of native TGF-α |
Experimental Determination of Binding Affinity: A Methodological Overview
The binding affinities of native TGF-α and its fragments are typically determined through competitive radioligand binding assays. This technique allows for the quantification of how effectively an unlabeled ligand (the competitor, e.g., a-TGF (34-43) or native TGF-α) displaces a radiolabeled ligand (e.g., ¹²⁵I-EGF) from its receptor.
Key Steps in a Competitive Radioligand Binding Assay:
-
Membrane Preparation: Isolation of cell membranes rich in the target receptor (EGFR) from a suitable cell line or tissue source.
-
Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to the EGFR (e.g., ¹²⁵I-EGF).
-
Competition: A range of concentrations of the unlabeled competitor ligand (either native TGF-α or a-TGF (34-43)) is added to the incubation mixture.
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration over a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using a gamma counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand against the concentration of the competitor ligand. This allows for the determination of the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The IC₅₀ value can then be used to calculate the inhibition constant (Ki), which provides a measure of the affinity of the competitor for the receptor.
Below is a graphical representation of the typical workflow for a competitive binding assay.
The TGF-α Signaling Cascade
Both native TGF-α and, to a much lesser extent, its fragments, exert their biological effects by binding to the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. This binding event triggers a cascade of intracellular signaling events that ultimately regulate cellular processes such as proliferation, differentiation, and survival.
Upon ligand binding, the EGFR undergoes a conformational change, leading to dimerization and the activation of its intrinsic tyrosine kinase activity. This results in the autophosphorylation of several tyrosine residues in the receptor's cytoplasmic domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, which in turn activate multiple downstream signaling pathways.
The major signaling pathways activated by the TGF-α/EGFR interaction include:
-
The Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation.
-
The PI3K/Akt/mTOR Pathway: This pathway plays a crucial role in promoting cell survival, growth, and proliferation.
-
The PLCγ/PKC Pathway: This pathway is involved in regulating calcium signaling and cell motility.
-
The JAK/STAT Pathway: This pathway is important for cytokine signaling and can also be activated by EGFR to influence gene expression related to cell survival and proliferation.
The following diagram illustrates the key components of the TGF-α/EGFR signaling pathway.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Radioligand binding assay of epidermal growth factor receptor: causes of variability and standardization of the assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Determinants of Epidermal Growth Factor Binding: A Molecular Dynamics Study | PLOS One [journals.plos.org]
- 4. The extracellular domain of the epidermal growth factor receptor. Studies on the affinity and stoichiometry of binding, receptor dimerization and a binding-domain mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
A Comparative Guide to a-TGF (34-43), rat and N-acetyl-TGF alpha (34-43) methyl ester
This guide provides a detailed comparison of two synthetic peptides derived from Transforming Growth Factor-alpha (TGF-α): a-TGF (34-43), rat, and N-acetyl-TGF alpha (34-43) methyl ester. Both peptides are fragments corresponding to the third disulfide loop of rat TGF-α and have been investigated for their ability to modulate the activity of the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and professionals in drug development interested in the nuanced activities of these TGF-α-related peptides.
At a Glance: Key Differences
| Feature | This compound | N-acetyl-TGF alpha (34-43) methyl ester |
| Primary Activity | Antagonist of EGF-induced mitogenesis | Activity is cell-type dependent: can be an antagonist or a mitogen |
| Mechanism of Action | Implied to be competitive antagonism at the EGFR | Unlikely to be direct competition with EGF for receptor binding[1] |
| In Vivo Efficacy | Demonstrated inhibition of gastric carcinogenesis in rats[2] | Data not available |
| Chemical Modification | Unmodified peptide fragment | N-terminal acetylation and C-terminal methyl esterification |
Biological Activity and Performance Data
The biological activities of this compound, and its modified counterpart, N-acetyl-TGF alpha (34-43) methyl ester, have been characterized in several studies. While both originate from the same region of TGF-α, their effects on cellular signaling are distinct and, in the case of the acetylated and esterified peptide, context-dependent.
This compound: A Consistent Antagonist
This compound, is consistently described as an active peptide that functions as an antagonist of Epidermal Growth Factor (EGF)-induced mitogenesis.[3] Early studies demonstrated that a blocked decapeptide corresponding to this sequence prevents the mitogenic effects of both EGF and TGF-α on fibroblasts.[4] This antagonistic activity is further supported by in vivo studies where its administration significantly reduced the incidence of gastric cancers in rats, an effect attributed to decreased cell proliferation and increased apoptosis.[2]
Quantitative Data for this compound:
| Parameter | Value | Cell Line/Model | Reference |
| In vivo dosage | 10 or 20 µg/kg body weight | Wistar rats | [2] |
| Effect | Reduced incidence of gastric cancers | Wistar rats | [2] |
N-acetyl-TGF alpha (34-43) methyl ester: A Molecule of Contradictory Actions
The biological activity of N-acetyl-TGF alpha (34-43) methyl ester is more complex and appears to be highly dependent on the cellular context.[1] A key study by Andries et al. (1994) revealed this peptide's dual nature. In reaggregate pituitary cell cultures, it acted as an antagonist, completely blocking the mitogenic effect of EGF. However, in several other EGF-sensitive cell lines, it failed to antagonize EGF and, in one case, exhibited mitogenic activity on its own.[1] The study also suggested that its antagonistic action is not due to a direct competition with EGF for binding to the EGFR.[1]
Quantitative Data for N-acetyl-TGF alpha (34-43) methyl ester:
| Concentration | Effect | Cell Line | Reference |
| 5 µM | Completely blocked the effect of 0.1 nM EGF on lactotrophs and somatotrophs | Rat anterior pituitary reaggregate cultures | [1] |
| 5-10 µM | Did not or only partially inhibited the binding of [125I]EGF | Pituitary monolayer cell cultures | [1] |
| Not specified | Did not antagonize EGF effects; slightly augmented EGF effect | A-431, BS-C-1, NRK-52E cells | [1] |
| Not specified | Was clearly mitogenic on its own | Pituitary GH3 cells | [1] |
Signaling Pathways and Experimental Workflows
Both peptides are fragments of TGF-α, a known ligand for the Epidermal Growth Factor Receptor (EGFR). The canonical signaling pathway initiated by TGF-α binding to EGFR involves receptor dimerization, autophosphorylation, and the activation of downstream cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, ultimately leading to cellular proliferation, differentiation, and survival.
Below are diagrams illustrating the EGFR signaling pathway and a typical experimental workflow for assessing the activity of these peptides.
Detailed Experimental Protocols
While specific, detailed protocols from the original publications are not fully available, the following are generalized methods based on the cited literature for the key experiments performed.
Cell Proliferation Assay ([³H]Thymidine Incorporation)
This assay measures the rate of DNA synthesis, which is indicative of cell proliferation.
-
Cell Seeding: Plate cells (e.g., rat anterior pituitary cells, fibroblasts) in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Serum Starvation: To synchronize the cells in the G₀/G₁ phase of the cell cycle, replace the growth medium with a serum-free or low-serum medium and incubate for 24 hours.
-
Treatment: Add fresh serum-free medium containing the test peptides (this compound, or N-acetyl-TGF alpha (34-43) methyl ester) at various concentrations, either alone (to test for agonistic activity) or in combination with a fixed concentration of EGF (to test for antagonistic activity). Include controls with EGF alone and vehicle alone.
-
[³H]Thymidine Labeling: After a predetermined incubation period with the peptides (e.g., 24-48 hours), add [³H]thymidine to each well and incubate for an additional 4-18 hours.
-
Harvesting and Scintillation Counting: Terminate the assay by washing the cells with phosphate-buffered saline (PBS). Lyse the cells and harvest the DNA onto filter mats using a cell harvester. After drying the filter mats, place them in scintillation vials with a scintillation cocktail.
-
Data Analysis: Measure the incorporation of [³H]thymidine using a scintillation counter. The counts per minute (CPM) are proportional to the rate of cell proliferation. For antagonists, calculate the IC₅₀ value (the concentration that inhibits 50% of the EGF-induced proliferation). For agonists, calculate the EC₅₀ value (the concentration that produces 50% of the maximal mitogenic response).
Radioligand Binding Assay
This assay measures the ability of the test peptides to compete with a radiolabeled ligand (e.g., [¹²⁵I]EGF) for binding to its receptor on the cell surface.
-
Cell Preparation: Culture cells to near confluence in appropriate culture dishes.
-
Binding Reaction: Wash the cells with a cold binding buffer. Incubate the cells with a fixed concentration of [¹²⁵I]EGF in the presence of increasing concentrations of the unlabeled test peptides. To determine non-specific binding, include a set of wells with a large excess of unlabeled EGF.
-
Incubation: Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.
-
Washing: After incubation, aspirate the binding medium and wash the cells multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells and transfer the lysate to counting tubes. Measure the radioactivity in a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific [¹²⁵I]EGF binding against the logarithm of the competitor concentration to determine the IC₅₀ value, which can be used to calculate the binding affinity (Ki) of the test peptides.
Conclusion
References
- 1. Modulation of epidermal growth factor receptor binding and action by N-acetyl-TGF alpha (34-43) methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cpcscientific.com [cpcscientific.com]
- 4. A synthetic fragment of rat transforming growth factor alpha with receptor binding and antigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Dichotomy: A Comparative Guide to the In Vitro and In Vivo Effects of a-TGF (34-43) in the Rat
For Immediate Release
This guide provides a comprehensive comparison of the in vitro and in vivo effects of the rat-specific transforming growth factor-alpha fragment, a-TGF (34-43). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings, presents detailed methodologies, and visualizes associated signaling pathways to facilitate a deeper understanding of this peptide's biological activity.
Abstract
a-TGF (34-43) is a synthetic decapeptide corresponding to the third disulfide loop of rat transforming growth factor-alpha (TGF-α). It functions as an antagonist of the epidermal growth factor receptor (EGFR), thereby inhibiting EGF-induced mitogenesis. This guide contrasts its direct effects on cellular processes in controlled laboratory settings with its broader physiological impact within a whole organism, highlighting its potential as a therapeutic agent, particularly in oncology.
Data Presentation: In Vitro vs. In Vivo Effects
The following tables summarize the key quantitative and qualitative findings from in vitro and in vivo studies on a-TGF (34-43) in rats.
Table 1: Summary of In Vitro Effects
| Parameter | Cell Type | Observation | Quantitative Data |
| Mitogenic Activity | Rat Fibroblasts | No intrinsic mitogenic activity.[1] | Not Applicable |
| Antagonism of EGF | Rat Fibroblasts | Antagonizes the mitogenic effects of EGF and TGF-α.[1] | Specific IC50 value not found in the reviewed literature. |
| Antagonism of EGF (Modified Peptide) | Rat Pituitary Cells | N-acetyl-TGF alpha (34-43) methyl ester (5 µM) completely blocked the mitogenic effect of 0.1 nM EGF.[2] | Not Applicable |
| Receptor Binding | Human Epidermal Cells | Low affinity for the EGF receptor.[1] | Specific Kd value for rat EGFR not found; affinity is 0.2% of EGF or TGF-α binding with blocked peptide ends.[1] |
| Apoptosis | Various | Induces apoptosis in gastric cancer cells in vivo; specific in vitro quantitative data on direct apoptosis induction is limited. | Not extensively documented in the reviewed literature. |
Table 2: Summary of In Vivo Effects (Rat Gastric Carcinogenesis Model)
| Parameter | Dosage | Observation | Quantitative Data |
| Gastric Cancer Incidence | 10 or 20 µg/kg | Significantly reduced the incidence of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced gastric cancers.[3] | Statistically significant reduction in tumor incidence. |
| Cell Proliferation (BrdU Labeling Index) | 10 or 20 µg/kg | Significantly decreased the bromodeoxyuridine (BrdU) labeling index in antral mucosa and gastric cancers.[3] | Statistically significant decrease. |
| Apoptosis (Apoptotic Index) | 10 or 20 µg/kg | Significantly increased the apoptotic index in antral mucosa and gastric cancers.[3] | Statistically significant increase. |
Experimental Protocols
In Vitro: EGF-Induced Fibroblast Proliferation Assay
This protocol describes a general method for assessing the antagonistic effect of a-TGF (34-43) on EGF-induced fibroblast proliferation.
-
Cell Culture: Rat fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Serum Starvation: The culture medium is replaced with serum-free DMEM for 24 hours to synchronize the cells in the G₀ phase.
-
Treatment: Cells are pre-incubated with varying concentrations of a-TGF (34-43) for 1 hour. Subsequently, a fixed concentration of EGF (e.g., 10 ng/mL) is added to the wells. Control wells include cells treated with vehicle, EGF alone, and a-TGF (34-43) alone.
-
Proliferation Assessment (MTT Assay): After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition of EGF-induced proliferation is calculated for each concentration of a-TGF (34-43) to determine the IC₅₀ value.
In Vivo: Rat Gastric Carcinogenesis Model
This protocol is based on the study by Tatsuta et al. (1998).[3]
-
Animals: Male Wistar rats are used for the study.
-
Carcinogen Induction: Gastric carcinogenesis is induced by administering N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in the drinking water for 25 weeks.
-
Treatment: Following the MNNG treatment, rats receive intraperitoneal injections of a-TGF (34-43) at doses of 10 or 20 µg/kg body weight, or vehicle control, every other day for the remainder of the study period (e.g., up to 52 weeks).
-
Monitoring: Animals are monitored for signs of toxicity, and body weights are recorded regularly.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and their stomachs are excised. The incidence and number of gastric tumors are recorded.
-
Histological Analysis: Gastric tissues are fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with hematoxylin and eosin for histological examination.
-
Proliferation and Apoptosis Assessment:
-
Proliferation: Rats are injected with Bromodeoxyuridine (BrdU) one hour before euthanasia. Immunohistochemical staining for BrdU is performed on tissue sections to determine the BrdU labeling index (percentage of labeled cells).
-
Apoptosis: Apoptotic cells are identified using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay. The apoptotic index (percentage of apoptotic cells) is then calculated.
-
Mandatory Visualization
Signaling Pathway of a-TGF (34-43) Antagonism
The following diagram illustrates the mechanism by which a-TGF (34-43) antagonizes the EGF receptor signaling pathway, thereby inhibiting cell proliferation and promoting apoptosis.
Caption: a-TGF (34-43) antagonism of the EGFR signaling pathway.
Experimental Workflow: In Vivo Rat Gastric Cancer Model
The following diagram outlines the key steps in the in vivo experimental model used to evaluate the anti-cancer effects of a-TGF (34-43).
Caption: Workflow for the in vivo rat gastric cancer model.
References
- 1. A synthetic fragment of rat transforming growth factor alpha with receptor binding and antigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of epidermal growth factor receptor binding and action by N-acetyl-TGF alpha (34-43) methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation of a-TGF (34-43), rat in Diverse Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the rat transforming growth factor-alpha fragment, a-TGF (34-43), across various cell lines. This document summarizes key experimental data, outlines detailed protocols, and visually represents associated signaling pathways and workflows to aid in the evaluation and application of this peptide.
Introduction to a-TGF (34-43), rat
Transforming Growth Factor-alpha (TGF-α) is a potent mitogenic polypeptide that binds to the Epidermal Growth Factor Receptor (EGFR), activating downstream signaling cascades involved in cell proliferation, differentiation, and development[1]. The peptide this compound, is a synthetic fragment corresponding to the third disulfide loop of rat TGF-α[2]. It has been investigated for its potential as an antagonist of EGF-induced mitogenesis and its inhibitory effects in various biological systems, including gastric cancer models and parietal cell secretion[2][3][4]. This guide focuses on the validation of this peptide in different cell lines, providing a comparative overview of its activity.
Comparative Performance of a-TGF (34-43) in Different Cell Lines
The activity of a-TGF (34-43) and its derivatives has been assessed in several cell lines, revealing cell-type-specific responses. The following table summarizes the observed effects of a modified version, N-acetyl-TGF alpha (34-43) methyl ester, on various EGF-sensitive cell lines. It is important to note that direct comparative studies using the unmodified this compound peptide across a wide range of cell lines are not extensively available in the public domain.
| Cell Line | Cell Type | Peptide Tested | Concentration | Observed Effect | Reference |
| A-431 | Human epidermoid carcinoma | N-acetyl-TGF alpha (34-43) methyl ester | 5-10 µM | No antagonism of EGF effect; slight augmentation of EGF effect | [5] |
| BS-C-1 | African green monkey kidney epithelial | N-acetyl-TGF alpha (34-43) methyl ester | Not specified | No antagonism of EGF effects | [5] |
| NRK-52E | Normal rat kidney epithelial | N-acetyl-TGF alpha (34-43) methyl ester | Not specified | No antagonism of EGF effects | [5] |
| GH3 | Rat pituitary tumor | N-acetyl-TGF alpha (34-43) methyl ester | Not specified | Mitogenic on its own | [5] |
| Rat Anterior Pituitary Cells (Lactotrophs & Somatotrophs) | Primary rat pituitary cells | N-acetyl-TGF alpha (34-43) methyl ester | 5 µM | Complete blockage of 0.1 nM EGF-induced [3H]thymidine incorporation | [5] |
Alternative EGFR-Targeting Peptides
For researchers considering alternatives to this compound, several other peptides targeting the EGFR pathway have been developed. These peptides offer different mechanisms of action and have been validated in various cancer cell lines.
| Peptide | Mechanism of Action | Validated Cell Lines (Examples) | Key Findings |
| Disruptin | Inhibits Hsp90 binding to EGFR and EGFR dimerization, leading to receptor degradation[1][2]. | UMSCC1 (Head and Neck Cancer), NCI-H1975 (Lung Cancer)[2] | Selectively promotes EGFR turnover and decreases survival in EGFR-dependent tumor cells[2]. |
| 2D5 Peptide | Blocks the interaction between STAP-2 and EGFR, suppressing EGFR-mediated proliferation[1]. | DU145 (Prostate Cancer), A549 (Lung Cancer)[1] | Inhibits tumor growth in xenograft models by downregulating EGFR signaling[1]. |
| EGFR-Lytic Peptide | Conjugate of an EGFR-binding peptide and a lytic peptide that disrupts the cell membrane[6]. | Various human cancer cell lines | Demonstrates selective and rapid destruction of cancer cells, including those resistant to tyrosine kinase inhibitors[6]. |
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the molecular context and experimental procedures, the following diagrams illustrate the TGF-α/EGFR signaling pathway and a general workflow for validating the activity of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key experiments used in the validation of this compound and similar peptides.
Cell Proliferation Assay ([³H]Thymidine Incorporation)
This assay measures the rate of DNA synthesis and is a direct indicator of cell proliferation.
Materials:
-
Selected cell line (e.g., A-431, NRK-52E)
-
Complete culture medium
-
Serum-free culture medium
-
This compound peptide
-
EGF (as a stimulant)
-
[³H]Thymidine
-
Trichloroacetic acid (TCA), ice-cold
-
Sodium hydroxide (NaOH) or scintillation fluid
-
96-well cell culture plates
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-5 x 10⁴ cells per well in complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Serum Starvation: Replace the medium with serum-free medium and incubate for another 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
Treatment: Add fresh serum-free medium containing various concentrations of this compound. For antagonist studies, co-incubate with a predetermined optimal concentration of EGF. Include control wells with medium alone, EGF alone, and this compound alone.
-
[³H]Thymidine Labeling: After 18-24 hours of incubation with the test compounds, add 1 µCi of [³H]Thymidine to each well and incubate for an additional 4-6 hours.
-
Cell Lysis and DNA Precipitation: Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.
-
Washing: Aspirate the TCA and wash the precipitate twice with ice-cold 5% TCA.
-
Solubilization and Counting: Add NaOH or a suitable scintillation fluid to each well to solubilize the DNA. Transfer the contents to scintillation vials and measure the radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the control (EGF-stimulated) and calculate the IC50 value for the peptide.
EGFR Competitive Binding Assay
This assay determines the ability of this compound to compete with a radiolabeled ligand (e.g., [¹²⁵I]EGF) for binding to EGFR on the cell surface.
Materials:
-
Selected cell line with high EGFR expression (e.g., A-431)
-
Binding buffer (e.g., DMEM with 0.1% BSA)
-
This compound peptide
-
[¹²⁵I]-labeled EGF
-
Unlabeled EGF (for determining non-specific binding)
-
24-well cell culture plates
-
Gamma counter
Procedure:
-
Cell Seeding: Plate cells in 24-well plates and grow to confluence.
-
Washing: Before the assay, wash the cell monolayers twice with ice-cold binding buffer.
-
Competitive Binding: Add binding buffer containing a constant concentration of [¹²⁵I]EGF and varying concentrations of this compound to the wells. For determining non-specific binding, add a high concentration of unlabeled EGF to a set of control wells.
-
Incubation: Incubate the plates at 4°C for 2-4 hours with gentle agitation to reach binding equilibrium.
-
Washing: Aspirate the binding solution and wash the cells three times with ice-cold binding buffer to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 1% Triton X-100 in PBS). Transfer the lysate to tubes and measure the radioactivity using a gamma counter.
-
Data Analysis: Subtract the non-specific binding from all measurements to obtain specific binding. Plot the percentage of specific binding against the concentration of the competing peptide to determine the IC50 value.
Conclusion
The validation of this compound, reveals a complex, cell-type-dependent activity profile. While it demonstrates antagonistic effects on EGF-induced proliferation in certain primary cells, its efficacy in established cancer cell lines appears to be limited or even absent. For researchers seeking to modulate EGFR signaling, a careful evaluation of this peptide in the specific cell system of interest is crucial. The alternative peptides presented in this guide, with their distinct mechanisms of action, offer promising avenues for further investigation in the development of novel therapeutics targeting the EGFR pathway. The provided protocols and diagrams serve as a foundational resource for designing and interpreting such validation studies.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for a-TGF (34-43), rat
This document provides crucial safety, handling, and disposal protocols for the research-grade peptide, a-TGF (34-43), rat. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and proper waste management.
Immediate Safety and Handling Precautions
This compound, like many synthetic peptides, has not had its toxicological properties fully investigated. Therefore, it should be handled with care, treating it as a potentially hazardous substance. Adherence to standard laboratory safety procedures is paramount.
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves.
-
Lab Coat: A lab coat should be worn to protect from skin contact.
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye exposure.
Handling Lyophilized Peptide:
-
Peptides are often hygroscopic; allow the vial to reach room temperature in a desiccator before opening to prevent moisture absorption, which can decrease stability.
-
Weigh out the required amount quickly in a clean, controlled environment.
-
Reseal the container tightly and store it under the recommended conditions.
Reconstitution and Solution Storage:
-
For reconstitution, use sterile, low-pH buffers or solvents.
-
If the peptide's properties are unknown, test a small amount for solubility first.
-
For long-term storage of solutions, it is advisable to aliquot the peptide to avoid repeated freeze-thaw cycles.
| Parameter | Recommendation |
| Storage Temperature | Lyophilized: -20°C to -80°C for long-term storage. Reconstituted: -20°C or colder. |
| Storage Conditions | Store in a dry, dark place. Protect from moisture and light. |
| Spill Procedures | Wear appropriate PPE. Absorb any liquid with sand or vermiculite. Sweep up any powder. Place in a sealed container for disposal. Ventilate the area and wash the spill site thoroughly. |
Proper Disposal Procedures
Proper disposal of this compound, and its containers is critical to prevent environmental contamination and ensure regulatory compliance. As specific disposal guidelines for this peptide are not available, general procedures for chemical and peptide waste should be followed.
General Principles:
-
Do Not dispose of the peptide down the drain or in regular trash.
-
Treat all waste containing the peptide as hazardous chemical waste.
-
Follow your institution's and local environmental regulations for hazardous waste disposal.
Waste Segregation and Collection:
-
Identify and Classify: The waste is classified as chemical waste.
-
Segregate: Keep peptide waste separate from other types of laboratory waste (e.g., biological, radioactive).
-
Containerize: Collect all solid and liquid waste containing this compound, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and any known hazards.
-
Storage: Store the waste container in a secure, designated area away from incompatible materials, pending collection by your institution's environmental health and safety (EHS) department.
Disposal of Empty Containers:
-
A container that has held this compound, should be considered hazardous waste.
-
Triple rinse the container with a suitable solvent.
-
Collect the rinseate as hazardous waste.
-
After triple rinsing, deface the label and dispose of the container according to your institution's guidelines for chemically contaminated sharps or glassware.
Experimental Protocol: Antagonism of EGF-Induced Mitogenesis using MTT Assay
This compound, has been identified as an antagonist of Epidermal Growth Factor (EGF)-induced mitogenesis. The following is a detailed methodology for a cell-based MTT assay to quantify the inhibitory effect of this compound, on EGF-induced cell proliferation.
Objective: To determine the inhibitory concentration (IC50) of this compound, on EGF-stimulated cell growth.
Materials:
-
Human foreskin fibroblasts (or other EGF-responsive cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)
-
Recombinant human Epidermal Growth Factor (EGF)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
24-well or 96-well cell culture plates
-
Sterile PBS
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed the cells in a 24-well or 96-well plate at a density of 1 x 10^4 cells/well in DMEM with 2% FBS.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of Reagents:
-
Prepare a stock solution of EGF (e.g., 1 µg/mL) in sterile PBS.
-
Prepare a stock solution of this compound, in a suitable solvent (e.g., sterile water or PBS).
-
Prepare serial dilutions of this compound, to test a range of concentrations.
-
-
Treatment of Cells:
-
Gently aspirate the media from the cells.
-
Add fresh media containing a constant, sub-maximal concentration of EGF (e.g., 5 ng/mL).
-
Add the different concentrations of this compound, to the respective wells.
-
Include control wells:
-
Negative control: cells with media only.
-
Positive control: cells with media and EGF only.
-
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate for 2-4 hours at room temperature in the dark, or overnight at 37°C, to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank (media only) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound, relative to the EGF-only control.
-
Plot the percentage of inhibition against the log concentration of this compound, to determine the IC50 value.
-
Visualizations
Experimental Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste.
TGF-α / EGFR Signaling Pathway
Caption: Simplified TGF-α/EGFR signaling cascade leading to cellular responses.
Personal protective equipment for handling a-TGF (34-43), rat
This guide provides crucial safety and logistical information for the handling and disposal of the research peptide a-TGF (34-43), rat. The following procedures are designed for implementation by trained researchers and laboratory professionals in a controlled environment.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to ensure personal safety and prevent contamination.[1][2] While this peptide is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential.[3]
Minimum PPE Requirements: [2]
-
Lab Coat: A standard laboratory coat must be worn to protect against incidental splashes and contact with skin.
-
Protective Eyewear: Safety glasses with side shields are the minimum requirement.[2] For procedures with a higher risk of splashing, such as reconstituting the lyophilized powder, safety goggles or a face shield worn over safety glasses are recommended.[2]
-
Gloves: Disposable nitrile gloves are required for handling the peptide.[2] If direct contact occurs, gloves should be removed and replaced immediately, followed by hand washing. For extensive handling, wearing two pairs of gloves can provide additional protection.[2]
-
Full-Length Pants and Closed-Toe Shoes: This is a standard requirement for working in a laboratory environment to protect against spills.[2]
Operational and Disposal Plans
Proper handling and disposal are critical for maintaining the integrity of the peptide and ensuring a safe laboratory environment.[1]
Receiving and Storage: Upon receipt, the lyophilized peptide should be stored in a cool, dark, and dry place.[4] For long-term storage, the recommended temperature is -20°C or colder.[4][5][6][7] To prevent degradation from moisture and repeated temperature fluctuations, it is best practice to allow the container to equilibrate to room temperature before opening.[4][7] Aliquoting the peptide upon first use is highly recommended to avoid multiple freeze-thaw cycles.[7]
| Storage Condition | Temperature | Duration |
| Lyophilized (Long-term) | -20°C or -80°C | Several years |
| Lyophilized (Short-term) | Room Temperature | Days to weeks |
| In Solution | -20°C or -80°C (Aliquoted) | Limited |
Handling and Reconstitution: All handling of this compound, should be conducted in a clean and controlled workspace.[1]
-
Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent condensation and moisture contamination.[4][7]
-
Quickly weigh the desired amount in a clean environment.
-
Reseal the container tightly, preferably under an inert gas like nitrogen or argon, and return it to the appropriate cold storage.[4]
-
To reconstitute, use a high-purity solvent appropriate for your experimental needs. This is often sterile, distilled water or a suitable buffer.[1]
-
If the peptide is in solution, it should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7]
Disposal Plan: Unused or expired peptides and any materials contaminated with the peptide must be disposed of in accordance with institutional and local environmental regulations.[1] Do not pour peptide solutions down the drain.[1] Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated chemical waste container.[3]
Experimental Workflow
The following diagram outlines the general workflow for handling this compound, from receipt to disposal.
Caption: Workflow for handling this compound.
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. peptide.co.jp [peptide.co.jp]
- 4. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 5. cpcscientific.com [cpcscientific.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. genscript.com [genscript.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
